molecular formula C6H12ClNO3 B1453870 (R)-methyl morpholine-3-carboxylate hydrochloride CAS No. 1187929-55-0

(R)-methyl morpholine-3-carboxylate hydrochloride

Cat. No.: B1453870
CAS No.: 1187929-55-0
M. Wt: 181.62 g/mol
InChI Key: NSWULSIFJKMWPM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-methyl morpholine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3R)-morpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWULSIFJKMWPM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655079
Record name Methyl (3R)-morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-55-0
Record name 3-Morpholinecarboxylic acid, methyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-methyl morpholine-3-carboxylate hydrochloride, a chiral building block of increasing significance in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, and its emerging role in novel therapeutic modalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical Identity

This compound is a heterocyclic compound featuring a morpholine ring with a methyl carboxylate group at the 3-position.[1] The stereochemistry at this chiral center is designated as (R), a feature critical to its specific interactions in biological systems.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Structural and Molecular Information

The fundamental identifiers for this compound are crucial for accurate sourcing, analysis, and regulatory documentation.

IdentifierValueSource
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1][2]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]
InChI InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1[1]
InChIKey NSWULSIFJKMWPM-NUBCRITNSA-N[1]
Canonical SMILES COC(=O)[C@H]1COCCN1.Cl[1]

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is paramount for the effective and safe application of this compound in a laboratory setting.

Physical Properties

While some physical properties are not extensively documented in publicly available literature, typical characteristics for similar compounds and available data are summarized below.

PropertyValue / DescriptionNotes
Appearance Likely a white to off-white solid.Based on typical appearance of similar morpholine derivatives.[1]
Melting Point Not available.-
Boiling Point ~202.2 ± 30.0 °C at 760 mmHgThis is an estimated value for the free base form, not the hydrochloride salt.[1]
Solubility Variable depending on the solvent.Specific solubility data is not provided in the literature.[1]
Safety and Handling

This compound is classified with specific hazards that necessitate careful handling to ensure personnel safety.

  • Hazard Statements :

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures :

    • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

    • Use only in a well-ventilated area to avoid inhalation of dust or fumes.[1]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Synthesis and Manufacturing

While a specific, detailed industrial synthesis for this compound is not widely published, a plausible and chemically sound synthetic route can be devised based on established methodologies for creating chiral morpholine derivatives. The following represents a logical, multi-step approach starting from a readily available chiral precursor.

Conceptual Synthetic Pathway

The proposed synthesis leverages the principles of asymmetric synthesis, where the chiral center is established early and carried through the reaction sequence. A key strategy involves the cyclization of a chiral N-substituted-β-amino alcohol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: O-Alkylation & Cyclization cluster_3 Step 4: Oxidation & Esterification cluster_4 Step 5: Deprotection & Salt Formation A D-Serine methyl ester hydrochloride C N-allyl-D-serine methyl ester A->C Base (e.g., Na2CO3) B Allyl bromide B->C D N-allyl-D-serinol C->D Reducing agent (e.g., LiAlH4) G (R)-4-allyl-morpholin-3-yl)methanol D->G Base (e.g., NaH) E 2-(allylamino)propane-1,3-diol F 1-bromo-2-chloroethane F->G H (R)-methyl 4-allyl-morpholine-3-carboxylate G->H Oxidation (e.g., TEMPO), then Esterification (MeOH, H+) I (R)-methyl morpholine-3-carboxylate H->I Deallylation (e.g., RhCl(PPh3)3) J This compound I->J HCl in ether

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general synthetic strategies for chiral morpholines and should be optimized for specific laboratory conditions.

Step 1: N-Alkylation of D-Serine methyl ester

  • Suspend D-Serine methyl ester hydrochloride (1 eq.) and sodium carbonate (2.5 eq.) in acetonitrile.

  • Add allyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude N-allyl-D-serine methyl ester.

Causality: This step introduces the allyl group, which will later be removed, acting as a protecting group for the nitrogen.

Step 2: Reduction of the Ester

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2 eq.) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the crude N-allyl-D-serine methyl ester in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the combined organic layers to yield N-allyl-D-serinol.

Causality: The ester is reduced to a primary alcohol, which is necessary for the subsequent cyclization step.

Step 3: Cyclization to form the Morpholine Ring

  • To a solution of N-allyl-D-serinol (1 eq.) in anhydrous DMF, add sodium hydride (2.2 eq.) portion-wise at 0 °C.

  • After stirring for 30 minutes, add 1-bromo-2-chloroethane (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to yield ((R)-4-allyl-morpholin-3-yl)methanol.

Causality: This is an intramolecular Williamson ether synthesis to form the morpholine ring.

Step 4 & 5: Oxidation, Esterification, Deprotection and Salt Formation

  • The primary alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).

  • The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

  • The N-allyl protecting group is removed using a transition metal catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃).

  • The final free base is dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the desired this compound.

Causality: These final steps convert the alcohol to the required methyl ester, remove the protecting group, and form the stable hydrochloride salt.

Applications in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The chiral nature of this compound makes it a valuable building block for creating stereospecific molecules, which is critical for optimizing drug efficacy and reducing off-target effects.

Role as a Building Block in PROTACs

One of the most exciting applications for this compound is in the field of Targeted Protein Degradation , specifically in the design of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[3][4] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]

This compound can be incorporated into the linker or as part of the POI/E3 ligase ligand. Its defined stereochemistry can provide conformational rigidity to the linker, which is crucial for establishing a productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

G cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Binding Site E3 E3 Ubiquitin Ligase Binding Site POI_Ligand POI Ligand POI_Ligand->POI:f0 Binds Linker Linker (incorporating (R)-methyl morpholine-3-carboxylate) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3:f0 Binds

Caption: Role of (R)-methyl morpholine-3-carboxylate in a PROTAC structure.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Exemplary Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H is a common starting point for separating chiral amines and esters.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Validation: The method should be validated by running a racemic sample to confirm the separation of the (R) and (S) enantiomers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. Spectral data for the related hydrochloride salt of morpholine-3-carboxylic acid and the (S)-enantiomer hydrochloride are available and can be used for comparison.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its defined stereochemistry and the privileged nature of the morpholine scaffold make it particularly suitable for the synthesis of complex, biologically active molecules, including the innovative class of targeted protein degraders known as PROTACs. A thorough understanding of its properties, synthesis, and analysis is essential for its effective application in the development of next-generation therapeutics.

References

  • Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. (n.d.).
  • Proteolysis-targeting chimeras (PROTACs) are shown schematically... | Download Scientific Diagram. (n.d.).
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). Pharmaceuticals, 16(7), 939. [Link]
  • PROTAC: targeted drug strategy. Principles and limitations*. (2022).

Sources

Physical and chemical properties of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride: Properties, Analysis, and Applications

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. Its constrained heterocyclic scaffold, combined with a reactive ester functionality and defined stereochemistry, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines robust analytical methodologies for quality control, details its applications in drug discovery—particularly in the burgeoning field of protein degradation—and establishes clear protocols for its safe handling and storage. Authored from the perspective of a senior application scientist, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Core Properties

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application in research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Identifiers

The compound is a hydrochloride salt of the methyl ester of the (R)-enantiomer of morpholine-3-carboxylic acid. The morpholine ring provides a stable, non-aromatic heterocyclic core, while the stereocenter at the C3 position is critical for its specific interactions in chiral environments.[1]

IdentifierValue
CAS Number 1187929-55-0[1][2]
Molecular Formula C₆H₁₂ClNO₃[1][3]
Molecular Weight 181.62 g/mol [1][3][4]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]
Canonical SMILES COC(=O)[C@H]1COCCN1.Cl[1]
InChI Key NSWULSIFJKMWPM-NUBCRITNSA-N[1]
Synonyms Methyl (3R)-morpholine-3-carboxylate HCl
Physicochemical Properties

The properties summarized below are critical for experimental design, including solvent selection, reaction setup, and purification strategies. As a salt, its solubility is markedly different from its free base form.

PropertyValue / ObservationRationale & Experimental Insight
Appearance White to off-white solidTypical appearance for organic hydrochloride salts.[5] Color variation may indicate impurities.
Purity ≥95% to ≥98%Sourced commercially, purity is typically confirmed by HPLC and NMR.[2][5]
Boiling Point ~202.2°C (free base)Data is for the free base; the hydrochloride salt will decompose at high temperatures rather than boil.[1]
Solubility Profile Soluble in water, methanol. Limited solubility in nonpolar solvents.The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. The free base form would exhibit higher solubility in organic solvents like dichloromethane or ethyl acetate.
Storage Store at room temperature in a cool, dry, well-ventilated area.[3][6]The compound may be hygroscopic. Proper storage in a tightly sealed container is crucial to prevent degradation and maintain sample integrity.

Synthesis and Chiral Integrity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, securing enantiomerically pure starting materials is paramount in drug development.

Rationale for Enantiopurity

In a chiral biological environment (like the human body), enantiomers of a drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[7] Regulatory agencies such as the FDA now mandate that chiral drugs be developed as single enantiomers unless there is a therapeutic justification for using a racemic mixture.[7] Utilizing enantiopure building blocks like this compound is the most direct strategy to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

Proposed Synthetic Pathway

The most straightforward and industrially scalable synthesis involves the esterification of the corresponding enantiopure carboxylic acid. This approach preserves the critical stereocenter.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis begins with (R)-morpholine-3-carboxylic acid, ensuring the desired stereochemistry is established from the outset.

  • Reagent Choice: Methanol serves as both the solvent and the reactant. An acid catalyst, typically gaseous HCl or thionyl chloride (SOCl₂), is used to activate the carboxylic acid for nucleophilic attack by methanol. Using HCl gas is convenient as it directly yields the desired hydrochloride salt.

  • Temperature Control: The reaction is typically run at reflux to ensure a reasonable reaction rate, but not at excessively high temperatures that could risk side reactions.

G cluster_start Starting Material cluster_process Process cluster_product Final Product A (R)-Morpholine-3-carboxylic acid B Esterification A->B  Methanol (MeOH)  HCl (catalyst) C This compound B->C  Workup & Isolation

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization and Quality Control

Verifying the identity, purity, and chiral integrity of starting materials is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach ensures that the material meets all required specifications.

Overview of QC Parameters

A Certificate of Analysis (CoA) for this compound should report on three key parameters:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the desired compound relative to any impurities.

  • Enantiomeric Excess (ee): Confirmation of the stereochemical purity.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise: Chiral HPLC is the gold standard for determining enantiomeric excess. The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers.[8] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Methodology:

  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak series) is often effective for separating amino acid derivatives.

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the mobile phase to a concentration of ~1 mg/mL.

  • Instrumentation:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

    • Column Temperature: 25 °C.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers: ee% = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise: ¹H NMR is a powerful, non-destructive technique used to confirm the chemical structure of a molecule.[9] Each unique proton in the structure gives rise to a signal, and the signal's location (chemical shift), splitting pattern (multiplicity), and integration provide a detailed map of the molecule.

Expected ¹H NMR Spectrum (in D₂O):

  • ~3.8 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.

  • ~3.5-4.2 ppm (multiplets, 7H): A complex region corresponding to the seven protons on the morpholine ring. The diastereotopic nature of the protons on the same carbon atom leads to complex splitting patterns. The proton at the C3 chiral center will appear as a distinct multiplet within this region.

G Sample Bulk Sample Lot QC Quality Control Analysis Sample->QC HPLC Chiral HPLC QC->HPLC Measures Enantiomeric Purity (ee%) NMR ¹H NMR Spectroscopy QC->NMR Confirms Structural Identity CoA Certificate of Analysis (CoA) HPLC->CoA NMR->CoA

Caption: Standard analytical workflow for quality control validation.

Applications in Medicinal Chemistry

This compound is not merely a reagent but a strategic component for building molecular complexity and influencing biological activity.

Role as a Chiral Scaffold

As a constrained bicyclic amino acid derivative, the morpholine ring serves as a bioisostere for other cyclic systems and can improve physicochemical properties like solubility. The defined stereochemistry at C3 allows for precise spatial orientation of substituents, which is critical for optimizing interactions with a biological target. The methyl ester provides a convenient chemical handle for further elaboration, typically through amide bond formation after hydrolysis to the free carboxylic acid.

Application in Targeted Protein Degradation

A prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.

Trustworthiness: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The morpholine scaffold can be incorporated into the E3 ligase ligand, often as part of derivatives that bind to ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its rigid structure helps to correctly orient the molecule within the binding pocket of the E3 ligase, a self-validating system where improper binding results in a loss of degradation activity.

G PROTAC Target Protein Ligand Linker E3 Ligase Ligand Morpholine Scaffold derived from (R)-methyl morpholine-3-carboxylate PROTAC:f2->Morpholine incorporated into

Caption: Schematic of a PROTAC, highlighting the integration of the morpholine scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4]

GHS ClassificationHazard Statement
Skin Irritation H315: Causes skin irritation[4]
Eye Irritation H319: Causes serious eye irritation[4]
Respiratory Irritation H335: May cause respiratory irritation[4]
Recommended Handling Procedures

Based on the hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory.[1]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[10]

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid breathing dust.[1] Wash hands thoroughly after handling.

Storage and Stability
  • Conditions for Safe Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]

  • Chemical Stability: The compound is stable under recommended storage conditions.[12] However, as a methyl ester, it can be susceptible to hydrolysis in the presence of strong acids or bases, especially over prolonged periods or at elevated temperatures.

Conclusion

This compound represents a confluence of desirable traits for a modern synthetic building block: stereochemical purity, structural rigidity, and versatile functionality. Its established role as a key intermediate in the synthesis of complex molecules, particularly in the high-impact area of targeted protein degradation, ensures its continued relevance. For the medicinal chemist, this compound is not just a starting material but a tool for imparting specific three-dimensional architecture to novel therapeutic candidates. By understanding its properties, analytical profiles, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its full potential to advance the frontiers of drug discovery.

References

  • (R)
  • Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243 - PubChem. PubChem. [Link]
  • Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams - CP Lab Safety. CP Lab Safety. [Link]
  • MSDS of (R)-3-Methylmorpholine hydrochloride - Capot Chemical. Capot Chemical. [Link]
  • Methyl morpholine-3-carboxylate hydrochloride - Acros Pharmatech.
  • Chiral Drug Separation.
  • Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+% - Cole-Parmer. Cole-Parmer. [Link]
  • Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral st

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-methyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of various pharmaceutical agents. Its rigid morpholine scaffold and defined stereochemistry at the C3 position make it a valuable synthon for introducing specific spatial arrangements in drug candidates, thereby influencing their pharmacological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the primary synthetic pathways to obtain this enantiomerically pure compound. We will delve into the strategic considerations behind two principal approaches: asymmetric synthesis starting from a chiral pool precursor and the resolution of a racemic mixture. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and justifications for the selected methodologies.

Introduction to this compound

The morpholine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The introduction of a chiral center, as in (R)-methyl morpholine-3-carboxylate, provides a vector for stereospecific interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

IdentifierValue
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Appearance Typically a white to off-white solid[2]

The primary challenge in synthesizing this molecule lies in the stereoselective construction of the chiral center at the C3 position. This guide will focus on practical and scalable methods to achieve high enantiomeric purity.

Strategic Approaches to Enantioselective Synthesis

There are two main strategies for obtaining an enantiomerically pure compound like this compound:

  • Asymmetric Synthesis: This "chiral pool" approach utilizes a readily available, enantiomerically pure starting material to build the target molecule, transferring the initial stereochemistry through the synthetic sequence.

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer from the unwanted one.

The choice between these strategies often depends on factors such as the availability and cost of the chiral starting material, the efficiency of the resolution process, and the scalability of the overall synthesis.

G cluster_0 Synthetic Strategies Asymmetric Synthesis Asymmetric Synthesis Target Molecule Target Molecule Asymmetric Synthesis->Target Molecule Chiral Resolution Chiral Resolution Chiral Resolution->Target Molecule Racemic Mixture Racemic Mixture Racemic Mixture->Chiral Resolution Separation of enantiomers Chiral Pool Precursor Chiral Pool Precursor Chiral Pool Precursor->Asymmetric Synthesis Builds chirality in Achiral Precursors Achiral Precursors Achiral Precursors->Racemic Mixture Non-selective synthesis

Figure 1: High-level overview of the two primary synthetic strategies.

PART I: Asymmetric Synthesis from D-Serine

This approach is often preferred due to its stereochemical precision from the outset, avoiding the loss of 50% of the material inherent in classical resolution. D-serine, the unnatural enantiomer of the common amino acid, serves as an excellent and relatively inexpensive chiral precursor. The synthesis involves the sequential construction of the morpholine ring around the existing chiral center of D-serine.

Causality Behind the Chosen Pathway:
  • Stereochemical Integrity: Starting with D-serine ensures the desired (R)-configuration at the C3 position of the morpholine ring, as the original stereocenter is retained throughout the synthesis.

  • Functional Group Handles: D-serine provides the necessary amine, carboxylic acid (as a precursor to the methyl ester), and hydroxyl groups in the correct relative positions for cyclization.

Overall Synthetic Workflow:

The synthesis can be broken down into five key stages:

  • Protection and Esterification of D-Serine: The amino group of D-serine is protected, and the carboxylic acid is converted to its methyl ester.

  • N-Alkylation: The protected amine is alkylated with a two-carbon unit bearing a leaving group, which will form the C5-C6 portion of the morpholine ring.

  • Deprotection and Cyclization: Removal of a protecting group from the hydroxyl function, followed by intramolecular cyclization to form the morpholine ring.

  • Amine Deprotection: Removal of the N-protecting group.

  • Hydrochloride Salt Formation: Conversion of the free base to the hydrochloride salt.

G D-Serine D-Serine N-Boc-D-Serine Methyl Ester N-Boc-D-Serine Methyl Ester D-Serine->N-Boc-D-Serine Methyl Ester 1. Boc Protection 2. Esterification N-Alkylated Intermediate N-Alkylated Intermediate N-Boc-D-Serine Methyl Ester->N-Alkylated Intermediate N-Alkylation with 2-chloroethanol Cyclized Precursor Cyclized Precursor N-Alkylated Intermediate->Cyclized Precursor Intramolecular Williamson Ether Synthesis (R)-methyl morpholine-3-carboxylate (R)-methyl morpholine-3-carboxylate Cyclized Precursor->(R)-methyl morpholine-3-carboxylate Boc Deprotection Final Product (HCl salt) Final Product (HCl salt) (R)-methyl morpholine-3-carboxylate->Final Product (HCl salt) HCl Treatment

Figure 2: Workflow for the asymmetric synthesis of (R)-methyl morpholine-3-carboxylate HCl from D-Serine.

Detailed Experimental Protocol:

Step 1: Synthesis of N-Boc-D-serine methyl ester

  • Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine as it is stable to the basic conditions of the subsequent N-alkylation and can be removed under acidic conditions without affecting the ester. The methyl ester is formed to prevent the carboxylic acid from interfering with the cyclization step.

  • Procedure:

    • Suspend D-serine (1 eq.) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq.) or trimethylchlorosilane (2.2 eq.) dropwise. The use of trimethylchlorosilane in methanol is a convenient method for this esterification[3].

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride.

    • Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and add a base such as triethylamine (2.5 eq.).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and stir at room temperature until the reaction is complete.

    • Work up the reaction by washing with aqueous acid and brine, drying over sodium sulfate, and concentrating to yield the N-Boc-D-serine methyl ester, which can be purified by column chromatography.

Step 2: N-Alkylation with 2-Chloroethanol

  • Rationale: This step introduces the two-carbon unit that will become the C5 and C6 atoms of the morpholine ring. A strong base is used to deprotonate the secondary amine of the Boc-protected serine ester, which then acts as a nucleophile.

  • Procedure:

    • Dissolve N-Boc-D-serine methyl ester (1 eq.) in a polar aprotic solvent like DMF or THF.

    • Cool to 0°C and add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

    • After gas evolution ceases, add 2-chloroethanol (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. The crude product is often used directly in the next step.

Step 3: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. A base is used to deprotonate the hydroxyl group, which then displaces the chloride in an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form the morpholine ring.

  • Procedure:

    • Dissolve the crude product from the previous step in THF.

    • Add a base such as potassium tert-butoxide (1.5 eq.) at room temperature.

    • Heat the reaction to reflux for 4-6 hours until cyclization is complete.

    • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

    • Purify the crude product, N-Boc-(R)-methyl morpholine-3-carboxylate, by column chromatography.

Step 4 & 5: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is removed under acidic conditions. By using HCl in a non-aqueous solvent, the resulting free amine is immediately protonated to form the desired hydrochloride salt in a single step.

  • Procedure:

    • Dissolve the purified N-Boc-(R)-methyl morpholine-3-carboxylate (1 eq.) in a suitable solvent like diethyl ether, dioxane, or methanol.

    • Cool the solution to 0°C.

    • Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours.

    • The product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.

PART II: Synthesis via Chiral Resolution

An alternative strategy is to prepare the racemic methyl morpholine-3-carboxylate and then separate the enantiomers. This can be advantageous if a suitable chiral resolving agent is available and the resolution is efficient.

Causality Behind the Chosen Pathway:
  • Starting Material Cost: This pathway begins with inexpensive, achiral starting materials.

  • Process Simplicity: The initial synthesis of the racemate does not require stereocontrol, potentially simplifying the process.

  • Resolution Efficiency: The success of this method hinges on the ability to form diastereomeric salts with significantly different solubilities, allowing for separation by crystallization.

Overall Synthetic Workflow:
  • Synthesis of Racemic Morpholine-3-carboxylic acid: Prepare the racemic carboxylic acid.

  • Chiral Resolution: React the racemic acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which are then separated.

  • Liberation of the Enantiopure Acid: Convert the separated diastereomeric salt back to the enantiomerically pure carboxylic acid.

  • Esterification and Salt Formation: Convert the pure (R)-morpholine-3-carboxylic acid to its methyl ester hydrochloride.

G Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts Add Chiral Resolving Agent (e.g., Tartaric Acid) Separated Salt (R-acid) Separated Salt (R-acid) Diastereomeric Salts->Separated Salt (R-acid) Fractional Crystallization (R)-Morpholine-3-carboxylic acid (R)-Morpholine-3-carboxylic acid Separated Salt (R-acid)->(R)-Morpholine-3-carboxylic acid Acid/Base Treatment Final Product (HCl salt) Final Product (HCl salt) (R)-Morpholine-3-carboxylic acid->Final Product (HCl salt) Esterification with MeOH/HCl

Figure 3: Workflow for the synthesis of (R)-methyl morpholine-3-carboxylate HCl via chiral resolution.

Detailed Experimental Protocol:

Step 1: Synthesis of Racemic Methyl morpholine-3-carboxylate

  • Procedure: The synthesis would follow a similar pathway to the asymmetric synthesis but starting with racemic serine.

Step 2: Chiral Resolution of Racemic Morpholine-3-carboxylic acid

  • Rationale: It is generally easier to resolve the free carboxylic acid than the ester. A chiral resolving agent, such as (+)-tartaric acid, is used to form diastereomeric salts. Due to their different three-dimensional structures, these salts have different physical properties, most notably solubility, which allows for their separation.

  • Procedure:

    • Hydrolyze the racemic methyl morpholine-3-carboxylate to the corresponding carboxylic acid using aqueous NaOH, followed by neutralization.

    • Dissolve the racemic morpholine-3-carboxylic acid (1 eq.) in a suitable solvent, such as ethanol or methanol.

    • In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq.) of the chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent, with gentle heating if necessary.

    • Add the resolving agent solution to the racemic acid solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration. The enantiomeric purity of the acid in the salt should be checked at this stage (e.g., by polarimetry after liberating a small sample).

    • Several recrystallizations may be necessary to achieve high diastereomeric excess.

Step 3 & 4: Liberation of (R)-Morpholine-3-carboxylic acid and Conversion to the Final Product

  • Rationale: The desired diastereomeric salt is treated with a base to liberate the free amine, which is then esterified and converted to the hydrochloride salt.

  • Procedure:

    • Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., NaOH) to deprotonate the tartaric acid and liberate the free (R)-morpholine-3-carboxylic acid.

    • Extract the aqueous layer with a suitable organic solvent to remove the chiral resolving agent if it is organic-soluble, or use ion-exchange chromatography.

    • Acidify the aqueous layer to precipitate the (R)-morpholine-3-carboxylic acid, or directly use the solution for the next step.

    • To the (R)-morpholine-3-carboxylic acid, add methanol and a catalytic amount of strong acid (like H₂SO₄) and reflux (Fischer esterification), or use the methanol/trimethylchlorosilane method as described in the asymmetric route[3]. The latter directly yields the hydrochloride salt.

    • Isolate the final product as previously described.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the final product, a combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Polarimetry: To measure the specific rotation, which should be compared to literature values for the pure enantiomer.

Safety and Handling

  • Reagents: Many reagents used in these syntheses are hazardous. For instance, sodium hydride is highly flammable and reacts violently with water. Thionyl chloride is corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Product: this compound should be handled as a potentially harmful chemical. Avoid inhalation of dust and contact with skin and eyes[2].

Conclusion

The synthesis of this compound can be effectively achieved through either asymmetric synthesis from D-serine or chiral resolution of the corresponding racemate. The asymmetric approach offers better atom economy and inherent stereocontrol, making it highly attractive for producing enantiomerically pure material. The chiral resolution route, while involving the potential loss of material, can be a practical alternative depending on the cost and scalability of the resolution step. The choice of pathway will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available resources. Both methods, when executed with care, provide reliable access to this valuable chiral building block for pharmaceutical research.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Wolfe, J. P., & Nakhla, J. S. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(24), 5043–5046. [Link]
  • Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6556. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262. [Link]
  • Garner, P., & Park, J. M. (1990). 1,1,-DIMETHYLETHYL (S)- OR (R)
  • Zhu, M. (2013). Method for preparing N-methylmorpholine. CN103121978A.
  • Mokrov, E. A., & Zavarzin, I. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-812. [Link]
  • Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. Acros Pharmatech.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal.
  • Ortiz, K. G., et al. (2024).
  • Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545-6556. [Link]
  • N/A. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.
  • N/A. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
  • Lindner, W. (1980).
  • Lindner, W., & Hirschböck, I. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-189. [Link]
  • ResearchGate. (n.d.). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. ResearchGate.
  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(13), 5649-5681. [Link]
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • An, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(3), 441-447. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-methyl morpholine-3-carboxylate hydrochloride is a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its constrained morpholine ring and chiral center make it a valuable scaffold for introducing specific stereochemistry and conformational rigidity in drug candidates, which can lead to improved potency and selectivity. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this key starting material, beginning from the readily available chiral pool starting material, D-serine. The guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss key considerations for reaction optimization and scale-up.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor. When a stereocenter is introduced, as in (R)-methyl morpholine-3-carboxylate, it allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] This guide focuses on a practical and efficient synthesis of the (R)-enantiomer, a key intermediate for various therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points towards a strategy rooted in chiral pool synthesis. The inherent chirality of the molecule can be traced back to a readily available and inexpensive chiral starting material. D-serine emerges as an ideal candidate, as its stereocenter corresponds to the desired (R)-configuration at the C3 position of the morpholine ring.

The overall synthetic strategy involves a four-step sequence:

  • Esterification of the carboxylic acid of D-serine to its methyl ester.

  • N-alkylation of the D-serine methyl ester with a suitable two-carbon electrophile to introduce the atoms required for the morpholine ring.

  • Intramolecular cyclization to form the core morpholine structure.

  • Formation of the hydrochloride salt to yield the stable and crystalline final product.

This approach is advantageous as it preserves the stereochemical integrity of the starting material throughout the synthesis.

Synthetic Pathway and Mechanistic Insights

The forward synthesis from D-serine is a well-established and reliable route. Below is a detailed examination of each step, including the underlying chemical principles.

Step 1: Fischer Esterification of D-Serine

The initial step involves the protection of the carboxylic acid functionality of D-serine as a methyl ester. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.[3][4]

Reaction:

D-Serine + CH₃OH (excess) --(H⁺ catalyst)--> D-Serine methyl ester + H₂O

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4]

Step 2: N-Alkylation of D-Serine Methyl Ester

With the carboxylic acid protected, the next step is the introduction of a two-carbon unit onto the nitrogen atom. A direct N-alkylation using a 2-haloethanol, such as 2-bromoethanol, in the presence of a mild base is an effective approach.[5]

Reaction:

D-Serine methyl ester + BrCH₂CH₂OH --(Base)--> N-(2-hydroxyethyl)-D-serine methyl ester

Mechanism:

This reaction is a nucleophilic substitution where the amino group of the D-serine methyl ester acts as the nucleophile, displacing the bromide leaving group from 2-bromoethanol. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Step 3: Intramolecular Cyclization

The formation of the morpholine ring is achieved through an intramolecular Williamson ether synthesis.[6][7] The hydroxyl group of the N-(2-hydroxyethyl) side chain is deprotonated by a strong base to form an alkoxide, which then acts as an intramolecular nucleophile, displacing a leaving group on the serine backbone. To facilitate this, the primary hydroxyl group of the serine moiety is typically converted into a better leaving group, such as a tosylate or mesylate. However, a more direct approach involves a Mitsunobu reaction, which allows for the direct cyclization of the N-(2-hydroxyethyl)-D-serine methyl ester.[8][9]

Reaction (via Mitsunobu):

N-(2-hydroxyethyl)-D-serine methyl ester --(PPh₃, DIAD)--> (R)-methyl morpholine-3-carboxylate

Mechanism:

In the Mitsunobu reaction, triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), activate the primary alcohol of the serine backbone, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group of the N-(2-hydroxyethyl) side chain.[10] This reaction proceeds with inversion of configuration at the carbon bearing the primary hydroxyl group, which is a key consideration in stereoselective synthesis.

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the free base, (R)-methyl morpholine-3-carboxylate, into its hydrochloride salt. This is typically achieved by treating a solution of the morpholine derivative in an anhydrous organic solvent with a solution of hydrogen chloride in the same or a compatible solvent.[11]

Reaction:

(R)-methyl morpholine-3-carboxylate + HCl --(Anhydrous Solvent)--> this compound

Rationale:

The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a low-melting solid.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Synthesis of D-Serine Methyl Ester Hydrochloride
  • To a suspension of D-serine (10.5 g, 0.1 mol) in anhydrous methanol (150 mL) at 0 °C, slowly add thionyl chloride (11.0 mL, 0.15 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield D-serine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.

Synthesis of N-(2-hydroxyethyl)-D-serine methyl ester
  • Dissolve D-serine methyl ester hydrochloride (15.5 g, 0.1 mol) in a suitable solvent such as acetonitrile (200 mL).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (34.8 mL, 0.2 mol), to neutralize the hydrochloride and free the amine.

  • Add 2-bromoethanol (7.8 mL, 0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain N-(2-hydroxyethyl)-D-serine methyl ester.

Synthesis of (R)-methyl morpholine-3-carboxylate
  • Dissolve N-(2-hydroxyethyl)-D-serine methyl ester (17.7 g, 0.1 mol) and triphenylphosphine (28.9 g, 0.11 mol) in anhydrous tetrahydrofuran (THF) (300 mL) and cool to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (21.7 mL, 0.11 mol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-methyl morpholine-3-carboxylate.

Synthesis of this compound
  • Dissolve the purified (R)-methyl morpholine-3-carboxylate (15.9 g, 0.1 mol) in anhydrous diethyl ether (200 mL).

  • Slowly add a 2M solution of HCl in diethyl ether until the precipitation of the hydrochloride salt is complete.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Data Presentation and Visualization

Table of Reagents and Expected Yields
StepStarting MaterialReagentsProductExpected Yield (%)
1D-SerineThionyl chloride, MethanolD-Serine methyl ester hydrochloride>95
2D-Serine methyl ester HCl2-Bromoethanol, DIPEAN-(2-hydroxyethyl)-D-serine methyl ester70-80
3N-(2-hydroxyethyl)-D-serine methyl esterPPh₃, DIAD(R)-methyl morpholine-3-carboxylate60-70
4(R)-methyl morpholine-3-carboxylateHCl in diethyl etherThis compound>90
Synthetic Workflow Diagram

SynthesisWorkflow D_Serine D-Serine Serine_Ester D-Serine Methyl Ester HCl D_Serine->Serine_Ester  SOCl₂, MeOH N_Alkylated N-(2-hydroxyethyl)-D-serine methyl ester Serine_Ester->N_Alkylated  BrCH₂CH₂OH, DIPEA Morpholine_Ester (R)-methyl morpholine-3-carboxylate N_Alkylated->Morpholine_Ester  PPh₃, DIAD (Mitsunobu) Final_Product (R)-methyl morpholine-3-carboxylate HCl Morpholine_Ester->Final_Product  HCl in Et₂O MitsunobuCyclization cluster_0 Mitsunobu Activation and Intramolecular Cyclization Reactant N-(2-hydroxyethyl)-D-serine methyl ester Intermediate Activated Alcohol (Phosphonium salt) Reactant->Intermediate  PPh₃, DIAD Product (R)-methyl morpholine-3-carboxylate Intermediate->Product  Intramolecular SN2

Caption: Key steps in the Mitsunobu-mediated intramolecular cyclization.

Quality Control and Characterization

Ensuring the purity and stereochemical integrity of the final product is paramount. The following analytical techniques are recommended for characterization at each step:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of isolated intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of all intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of the final product and ensure that no racemization has occurred during the synthesis.

  • Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound, a valuable chiral building block for drug discovery. By starting from the inexpensive and readily available chiral pool starting material D-serine, this multi-step synthesis provides a practical and scalable method for accessing this important intermediate. The detailed protocols, mechanistic insights, and analytical guidance provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize novel and effective therapeutic agents.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • D'hooghe, M., & De Kimpe, N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–812. [Link]
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]
  • Garner, P., & Park, J. M. (1998). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 75, 70. [Link]
  • Brown, G. R., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2581.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • US20100204470A1 - method for salt prepar
  • Carter, R. G., & Weldon, D. J. (2000). Stereospecific intramolecular cyclization of an N-(2-hydroxyethyl)serine derivative: a new route to chiral morpholines. Organic Letters, 2(24), 3915–3918.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.
  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). A convenient synthesis of enantiopure 3-substituted morpholines from serine. Tetrahedron: Asymmetry, 13(21), 2379-2384.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters from Carboxylic Acids and Boronic Acids.
  • MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. [Link]
  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 140-144.
  • Benoiton, L., et al. (1977). N-Methylamino Acids in Peptide Synthesis. I. The Synthesis of N-tert-Butyloxycarbonyl-N-methylamino Acids by N-Methylation. Canadian Journal of Chemistry, 55(5), 906-910.
  • Organic Syntheses. (n.d.). dl-Serine.
  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644.

Sources

Procurement and Qualification of (R)-methyl morpholine-3-carboxylate hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and qualifying commercial suppliers of (R)-methyl morpholine-3-carboxylate hydrochloride. As a chiral building block, the stereochemical and chemical purity of this reagent is paramount for the synthesis of downstream target molecules in medicinal chemistry and drug discovery programs. This document outlines the critical quality attributes of the molecule, offers a comparative look at currently available commercial suppliers, and provides a robust workflow for incoming material verification.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a morpholine core.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical properties and pharmacological profiles.[2] Its presence can improve aqueous solubility, metabolic stability, and target binding, making it a valuable component in the design of novel therapeutics, particularly for the central nervous system (CNS).[2][3]

The specific stereochemistry at the 3-position, designated as (R), is often crucial for the desired biological activity of the final compound. Therefore, sourcing this building block with high enantiomeric purity is a critical first step in any synthetic campaign.

Key Chemical Identifiers:

  • CAS Number: 1187929-55-0[1][4]

  • Molecular Formula: C₆H₁₂ClNO₃[1][5]

  • Molecular Weight: 181.62 g/mol [1][5]

  • IUPAC Name: methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]

  • SMILES: COC(=O)[C@H]1COCCN1.Cl[1]

Critical Quality Attributes: Beyond the Purity Percentage

While a high chemical purity (e.g., >97%) is a necessary starting point, it is insufficient for ensuring the quality of a chiral building block. Researchers must consider several key attributes that dictate the material's suitability for stereospecific synthesis.

  • Enantiomeric Purity (or Enantiomeric Excess, e.e.): This is the most critical parameter. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which can be difficult and costly to separate. It can also negatively impact the biological activity and safety profile of the final drug candidate. Enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

  • Structural Integrity: Verification of the correct chemical structure is essential. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for confirming the molecular scaffold and the absence of significant organic impurities.

  • Residual Solvents: The manufacturing process may leave behind residual solvents. A Certificate of Analysis (CoA) should specify the levels of any residual solvents, which can interfere with reactions or be toxic.

  • Inorganic Impurities and Water Content: The presence of excess water or inorganic salts can affect reaction stoichiometry and yield.

Analysis of Commercial Suppliers

The market for specialized chemical reagents includes large distributors and smaller, specialized synthesis laboratories. The choice of supplier often involves a trade-off between cost, availability, and the comprehensiveness of quality documentation. Below is a comparative summary of suppliers identified for this compound based on publicly available data.

SupplierCAS Number ListedPurity ClaimAvailable QuantitiesNotes
Vulcanchem 1187929-55-0Not specifiedNot specifiedProvides detailed chemical identifiers.[1]
Ivy Fine Chemicals 1187929-55-0Not specified100mg, 250mg, 1g, BulkOffers specific package sizes with pricing.[4]
AChemBlock 1214686-81-395%Not specifiedLists the racemic CAS number but provides HNMR/HPLC data.[8]
Acros Pharmatech 1214686-81-397.00%+1g, BulkLists the racemic CAS number; specifies purity.[9]
BLD Pharm 1214686-81-3Not specifiedNot specifiedLists the racemic CAS number.[10]

Note: Some suppliers list the CAS number for the racemic or unspecified form (1214686-81-3) rather than the specific (R)-enantiomer (1187929-55-0).[5][8][9][10][11] It is imperative for the researcher to contact the supplier directly to confirm the stereochemistry and request enantiomer-specific analytical data before purchase.

Recommended Workflow for Supplier and Material Qualification

A systematic approach to qualifying both the supplier and the material is essential to prevent costly and time-consuming setbacks in research. The following workflow is recommended as a self-validating system to ensure the integrity of your starting materials.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Incoming Material Verification (QC) start Identify Potential Suppliers req_docs Request Certificate of Analysis (CoA) & Enantiomeric Purity Data start->req_docs eval_docs Evaluate Documentation for Completeness and Plausibility req_docs->eval_docs contact_tech Contact Technical Support with Specific Questions eval_docs->contact_tech decision Select Supplier and Place Order contact_tech->decision receive Receive Material decision->receive visual Visual Inspection & Document Match receive->visual analytical Perform In-House Analytical Tests visual->analytical compare Compare Results to Supplier CoA analytical->compare release Release Material for Research Use quarantine Quarantine & Contact Supplier compare->release Pass compare->quarantine Fail

Caption: Workflow for Supplier Qualification and Incoming QC.

Experimental Protocol: Incoming Material Verification

This protocol outlines the necessary steps a researcher should take upon receiving a shipment of this compound.

Objective: To verify the identity, purity, and enantiomeric integrity of the commercially supplied material.

Materials:

  • Received this compound

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis

  • HPLC-grade solvents (e.g., acetonitrile, water, buffer salts)

  • Appropriate chiral HPLC column

Methodology:

  • Documentation Review and Visual Inspection:

    • Cross-reference the supplier's bottle label with the packing slip and the CoA. Ensure that the product name, CAS number, lot number, and quantity match.

    • Visually inspect the material. It is typically a white to off-white solid.[1] Note any discoloration or heterogeneity that may indicate degradation or contamination.

  • Solubility Test (Qualitative):

    • In a small vial, attempt to dissolve a few milligrams of the material in a solvent intended for your reaction. This provides a preliminary check for gross insolubilities that might contradict expected properties.[1]

  • ¹H NMR Spectroscopy for Structural Verification:

    • Prepare a sample by dissolving ~5-10 mg of the material in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Confirm the presence of all expected protons corresponding to the morpholine ring and the methyl ester group. Integrate the peaks to ensure the correct proton ratios. Look for significant unassigned peaks that would indicate the presence of organic impurities.

  • Chiral HPLC for Enantiomeric Purity Assessment:

    • Develop or use an established chiral HPLC method. This is the most critical step for this specific reagent. Method development may involve screening different chiral stationary phases (CSPs) and mobile phases.[6][12]

    • Prepare a dilute, known concentration of the material in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Analysis: The goal is to achieve baseline separation of the (R)- and (S)-enantiomers. Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

    • The % e.e. should meet or exceed the requirements for your synthesis (typically >98% or higher).

  • Decision:

    • If the analytical data from steps 3 and 4 are consistent with the supplier's CoA and meet your quality requirements, the material can be released for use.

    • If significant discrepancies are found (e.g., structural impurities in the NMR, or enantiomeric purity below specification), the material should be quarantined, and the supplier's technical service should be contacted immediately with your data.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. According to GHS classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[1] Avoid breathing dust.[1][8] Wear protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[9]

Conclusion

The successful use of this compound in research and development hinges on the procurement of high-quality, stereochemically pure material. By implementing a rigorous supplier vetting process and a robust incoming quality control workflow that includes both structural (NMR) and chiral (HPLC) analyses, researchers can mitigate risks associated with poor-quality starting materials. This diligence ensures the reliability and reproducibility of experimental results, ultimately accelerating the drug discovery and development timeline.

References

  • Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3 | CID 42614243. PubChem.
  • Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams. CP Lab Safety.
  • This compound [CAS: 1187929-55-0]. Ivy Fine Chemicals.
  • Methyl morpholine-3-carboxylate hydrochloride. Acros Pharmatech.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Il-Choo, K., & et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry – A European Journal.
  • Morpholine synthesis. Organic Chemistry Portal.

Sources

Methodological & Application

The Versatile Chiral Synthon: (R)-Methyl Morpholine-3-carboxylate Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

(R)-methyl morpholine-3-carboxylate hydrochloride is a valuable and versatile chiral building block in asymmetric synthesis, prized for its role in the construction of complex, stereochemically defined molecules, particularly in the realm of drug discovery and development. Its rigid morpholine scaffold, coupled with the stereocenter at the C-3 position, provides a robust platform for the synthesis of a variety of chiral ligands, catalysts, and key intermediates for active pharmaceutical ingredients (APIs). This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the applications and detailed protocols for the effective use of this important chiral synthon.

The significance of the morpholine moiety in medicinal chemistry cannot be overstated. It is a privileged scaffold known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] The incorporation of a defined stereocenter, as in (R)-methyl morpholine-3-carboxylate, allows for precise control over the three-dimensional arrangement of substituents, which is critical for target engagement and biological activity.

Core Applications in Asymmetric Synthesis

The utility of this compound spans several key areas of asymmetric synthesis, primarily centered around the functionalization of the morpholine nitrogen and transformations of the methyl ester group.

1. Synthesis of Chiral Ligands and Auxiliaries: The secondary amine of the morpholine ring serves as a versatile handle for the introduction of various substituents. N-alkylation, N-arylation, N-acylation, and N-sulfonylation reactions allow for the synthesis of a diverse library of chiral ligands. These ligands can then be employed in metal-catalyzed asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions, to induce enantioselectivity.

2. Elaboration into Complex Chiral Intermediates: The methyl ester at the C-3 position can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes, without compromising the integrity of the stereocenter. This allows for the elongation of the carbon chain and the introduction of new functionalities, paving the way for the synthesis of complex target molecules.

3. Scaffold for Drug Discovery: The inherent stereochemistry of this compound makes it an ideal starting material for the synthesis of chiral drug candidates. A notable example is its role as a key precursor in some synthetic routes to Aprepitant, a potent antiemetic agent.[2][3]

Key Reactions and Mechanistic Considerations

The hydrochloride salt form of (R)-methyl morpholine-3-carboxylate necessitates careful consideration of reaction conditions. The secondary amine is protonated, rendering it non-nucleophilic. Therefore, a basification step is required prior to any N-functionalization reaction. The choice of base is critical to avoid undesired side reactions, such as hydrolysis of the methyl ester.

A typical workflow for the utilization of this compound is depicted below:

Caption: General workflow for the utilization of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: N-Boc Protection of (R)-Methyl Morpholine-3-carboxylate

Application Note: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[4] This protocol describes the Boc-protection of the morpholine nitrogen, which is a common first step to enable further transformations of the ester group or to modulate the reactivity of the molecule. A base is required to neutralize the hydrochloride salt and facilitate the reaction with di-tert-butyl dicarbonate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Suspend the starting material in anhydrous DCM (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-Boc protected product.

Quantitative Data Summary:

EntryBase (eq.)SolventTime (h)Yield (%)
1Et₃N (2.2)DCM16>95
2DIPEA (2.2)THF16>95
Protocol 2: N-Benzylation of (R)-Methyl Morpholine-3-carboxylate

Application Note: N-alkylation introduces a substituent on the morpholine nitrogen, which can be a key step in the synthesis of chiral ligands or drug intermediates. This protocol details the N-benzylation using benzyl bromide. The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkylating agent.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).

  • Add anhydrous acetonitrile (15 mL per gram of starting material).

  • To the stirred suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the N-benzylated product.

Protocol 3: Amide Coupling to form (R)-Morpholine-3-carboxamides

Application Note: The conversion of the methyl ester to an amide is a common transformation that allows for the introduction of a wide variety of substituents. This protocol describes a standard amide coupling procedure using a primary amine and a peptide coupling reagent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or similar coupling reagent

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

Step A: Saponification of the Methyl Ester

  • Dissolve this compound (1.0 eq.) in a 3:1 mixture of methanol and water.

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (R)-morpholine-3-carboxylic acid, which can be used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude (R)-morpholine-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the primary amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Add HATU (1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired carboxamide.

Caption: Workflow for the synthesis of (R)-morpholine-3-carboxamides.

Conclusion

This compound is a highly valuable chiral building block that provides a reliable and versatile entry point for the asymmetric synthesis of a wide range of complex molecules. Its utility in constructing chiral ligands, drug intermediates, and other high-value compounds is well-established. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this synthon in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound in both academic and industrial research will undoubtedly continue to expand.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. (2023). [Link]
  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals. (2014). [Link]
  • Tzara, A., et al. (2020).
  • Organic Syntheses Procedure. [Link]
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Preparation method of aprepitant intermediate.
  • A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal. [Link]
  • Morpholines. Synthesis and Biological Activity.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. (2018). [Link]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. (2025). [Link]
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. (2023). [Link]
  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. (2024). [Link]
  • Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Boc De-protection. Reddit. (2023). [Link]
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. (2023). [Link]

Sources

The Strategic Incorporation of (R)-methyl morpholine-3-carboxylate hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Chiral Morpholine Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, prized for its unique combination of physicochemical properties that enhance the drug-like qualities of a molecule.[1] Its inherent polarity, metabolic stability, and ability to improve aqueous solubility make it a valuable component in the medicinal chemist's toolkit.[2] When chirality is introduced, as in the case of (R)-methyl morpholine-3-carboxylate hydrochloride , the utility of this building block is further amplified, allowing for precise three-dimensional interactions with biological targets, a cornerstone of modern rational drug design.[3]

This technical guide delves into the practical applications of this compound, presenting its role as a key chiral building block in the synthesis of complex bioactive molecules. We will explore the causality behind its use and provide detailed, field-proven protocols for its incorporation into drug candidates, with a focus on the synthesis of oxazolidinone antibiotics, a class of drugs where the chiral morpholine moiety is of critical importance.

Core Attributes and Strategic Value

This compound is a versatile chiral building block with the following key identifiers:

PropertyValue
CAS Number 1187929-55-0[4]
Molecular Formula C₆H₁₂ClNO₃[4]
Molecular Weight 181.62 g/mol [4]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[4]
Appearance Typically a white to off-white solid[4]

The strategic value of this molecule lies in the confluence of several key features:

  • Pre-installed Chirality: The (R)-stereocenter at the 3-position provides a defined stereochemistry, which is crucial for selective interactions with chiral biological targets like enzymes and receptors.[3] This eliminates the need for challenging chiral separations or asymmetric syntheses later in the synthetic sequence.

  • Orthogonal Functionality: The presence of a secondary amine and a methyl ester allows for sequential and selective chemical modifications. The amine can be functionalized through reactions like N-alkylation or N-arylation, while the ester can be hydrolyzed, reduced, or converted to an amide.

  • Morpholine Ring Benefits: The morpholine ring itself imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, which can lead to enhanced bioavailability and a better overall drug profile.[1]

Application Focus: Synthesis of Oxazolidinone Antibiotics

A prominent application of chiral morpholine derivatives is in the synthesis of oxazolidinone antibiotics, such as Linezolid and its analogues.[5] The morpholine ring in these drugs is a key pharmacophoric element, contributing to their antibacterial activity and favorable safety profile. The following sections provide detailed protocols for the synthesis of a key intermediate and its subsequent elaboration into an oxazolidinone core structure.

Protocol 1: N-Arylation of (R)-methyl morpholine-3-carboxylate via Buchwald-Hartwig Amination

The first critical step in utilizing this compound is the formation of a C-N bond to an aromatic system. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[6] This protocol provides a general method for the N-arylation of our target molecule.

Rationale for Method Selection: The Buchwald-Hartwig amination is chosen for its broad substrate scope, functional group tolerance, and generally high yields.[6] The use of specialized phosphine ligands allows for the coupling of a wide range of aryl halides or triflates with amines.

Buchwald_Hartwig_Amination reagents Pd Catalyst Ligand Base product N-Aryl-(R)-methyl morpholine-3-carboxylate reagents->product Forms C-N bond starting_materials (R)-methyl morpholine-3-carboxylate + Aryl Halide/Triflate starting_materials->reagents Reaction Conditions

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).

    • Add a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). The hydrochloride salt of the starting material will be neutralized in situ by the excess base.

  • Reaction Setup:

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add a dry, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(R)-methyl morpholine-3-carboxylate.

Protocol 2: Synthesis of a Chiral Oxazolidinone Core

The N-arylated morpholine intermediate from Protocol 1 can be further elaborated to construct the oxazolidinone ring, a key feature of antibiotics like Linezolid. This protocol outlines a representative synthesis of a (5R)-5-(hydroxymethyl)oxazolidin-2-one derivative.

Oxazolidinone_Synthesis cluster_0 Intermediate Preparation cluster_1 Oxazolidinone Ring Formation start N-Aryl-(R)-methyl morpholine-3-carboxylate reduction Ester Reduction (e.g., LiBH₄) start->reduction amino_alcohol N-Aryl-(R)-(3-hydroxymethyl) morpholine reduction->amino_alcohol cyclization_reagent Phosgene equivalent (e.g., CDI, Triphosgene) amino_alcohol->cyclization_reagent Cyclization oxazolidinone (5R)-5-(N-Aryl-morpholin-3-yl)- oxazolidin-2-one cyclization_reagent->oxazolidinone

Caption: Synthetic workflow to the oxazolidinone core.

Step-by-Step Protocol:

  • Ester Reduction:

    • Dissolve the N-aryl-(R)-methyl morpholine-3-carboxylate (1.0 equiv.) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent (e.g., lithium borohydride, 2.0 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of Rochelle's salt.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude N-aryl-(R)-(3-hydroxymethyl)morpholine. This intermediate can often be used in the next step without further purification.

  • Oxazolidinone Ring Formation:

    • Dissolve the crude amino alcohol from the previous step in a suitable solvent such as dichloromethane (DCM) or THF.

    • Add a phosgene equivalent, such as carbonyldiimidazole (CDI, 1.1 equiv.), and stir at room temperature.

    • The reaction progress can be monitored by the evolution of imidazole (if using CDI) and the disappearance of the starting material by TLC.

    • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove any remaining imidazole, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired (5R)-5-(N-aryl-morpholin-3-yl)oxazolidin-2-one.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its strategic application, particularly in the synthesis of complex molecules like oxazolidinone antibiotics, underscores the importance of chiral scaffolds in modern drug design. The protocols outlined in this guide provide a practical framework for the incorporation of this important molecule into synthetic routes, enabling the efficient construction of novel drug candidates. As the demand for more sophisticated and stereochemically defined therapeutics continues to grow, the use of such chiral building blocks will undoubtedly play an increasingly central role in the discovery and development of new medicines.

References

  • Bonavia, G., et al. (2020).
  • Reddy, P. K., et al. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(11), 4921-4924.
  • U.S. Patent 5,968,934. (1999). Morpholine derivatives and their use as therapeutic agents.
  • U.S. Patent 6,218,390. (2001).
  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Jain, A., & Sahu, S. K. (2024).
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Kim, J. S., et al. (2022). Development of Delpazolid for the Treatment of Tuberculosis. Molecules, 27(19), 6512.
  • LegoChem Biosciences. (2022). Delpazolid (LCB01-0371). Working Group for New TB Drugs.
  • Singh, S., & Singh, S. (2023). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 12(1).
  • Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • Gashaw, A., & Lin, X. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 2816-2858.
  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.
  • Perez, E. G., & Insuasty, D. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345.
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262.
  • PubChem. (n.d.). (S)-Methyl morpholine-3-carboxylate.
  • PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.

Sources

Application Note: (R)-Methyl Morpholine-3-Carboxylate Hydrochloride as a Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its advantageous properties—including improved aqueous solubility, favorable metabolic stability, and low toxicity—make it an attractive scaffold for drug design.[1][3] In the pursuit of potent and selective therapeutics, the introduction of stereochemical complexity is paramount. Chiral building blocks, such as (R)-methyl morpholine-3-carboxylate hydrochloride, provide a direct route to enantiomerically pure compounds, enabling precise exploration of structure-activity relationships (SAR) and interaction with chiral biological targets.[4][5]

This application note serves as a technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We provide detailed, field-proven protocols for its incorporation into drug discovery workflows, focusing on key chemical transformations that unlock access to diverse chemical libraries. The methodologies described herein are designed to be robust and reproducible, empowering chemists to leverage this versatile building block to its full potential.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.[6]

PropertyValueSource
CAS Number 1187929-55-0[6]
Molecular Formula C₆H₁₂ClNO₃[6][7]
Molecular Weight 181.62 g/mol [6][7]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[6]
Appearance Typically a white to off-white crystalline solid[6]
SMILES COC(=O)[C@H]1COCCN1.Cl[6]
Purity ≥95-98% (Varies by supplier)[8][9]
Solubility Variable; generally soluble in polar protic solvents like methanol and water. Solubility in aprotic solvents used for reactions (e.g., DMF, DCM) is often facilitated by the addition of a base.[6]
Storage Store in a cool, dry, well-ventilated area. The compound is hygroscopic.[8][10]

Safety and Handling Precautions:

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][8] Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes.[6]

Core Synthetic Applications and Protocols

This compound offers two primary reactive sites for chemical diversification: the secondary amine (N4) and the methyl ester (C3). The hydrochloride form ensures stability but requires neutralization in situ for most reactions involving the amine.

Application I: Amide Coupling (N-Acylation)

Strategic Rationale: Amide bond formation is the most frequently used reaction in medicinal chemistry, enabling the linkage of molecular fragments to build complexity and modulate biological activity.[11] N-acylation of the morpholine nitrogen allows for the introduction of a vast array of carboxylic acid-containing fragments (R-COOH).

cluster_input Inputs cluster_reagents Reagents cluster_process Process BuildingBlock (R)-Methyl Morpholine- 3-Carboxylate HCl Activate 1. Neutralize Amine HCl 2. Activate Carboxylic Acid BuildingBlock->Activate CarboxylicAcid Carboxylic Acid (R¹-COOH) CarboxylicAcid->Activate CouplingAgent Coupling Agent (e.g., HATU, HBTU, EDC) CouplingAgent->Activate Base Non-Nucleophilic Base (e.g., DIEA, Et₃N) Base->Activate Couple 3. Nucleophilic Attack by Morpholine Nitrogen Activate->Couple Reactive Intermediate Product N-Acylated Product Couple->Product

Caption: Workflow for N-Acylation (Amide Coupling).

Detailed Protocol: Amide Coupling using HATU

This protocol describes the coupling of a generic carboxylic acid to this compound.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIEA or Hünig's base) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

    • Add this compound (1.0 eq) to the solution.

    • Slowly add DIEA (3.0 eq) dropwise to the stirring solution at room temperature. Causality Note: The first equivalent of base neutralizes the HCl salt. The subsequent equivalents facilitate the coupling reaction by scavenging the proton released upon amide bond formation, driving the reaction to completion.[12]

    • Stir the reaction mixture at room temperature for 2-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated morpholine derivative.

Expert Insights:

  • Choice of Coupling Reagent: While HATU is highly efficient, other reagents like HBTU, EDC/HOBt, or BOP-Cl can be used. The choice may depend on the electronic nature of the coupling partners and the potential for side reactions like racemization.[11][13]

  • Base Selection: A non-nucleophilic base like DIEA is crucial to avoid competing reactions. Pyridine or triethylamine (Et₃N) can also be used.[14]

  • Solvent: DMF is a common choice due to its excellent solvating properties. Other polar aprotic solvents like DCM or acetonitrile can also be effective.[15]

Application II: Reductive Amination (N-Alkylation)

Strategic Rationale: Reductive amination is a powerful and reliable method for forming C-N bonds, allowing the introduction of diverse alkyl groups via readily available aldehydes and ketones.[16] This one-pot procedure avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[16]

Detailed Protocol: Reductive Amination with an Aldehyde

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone of interest (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Triethylamine (Et₃N) or DIEA (1.1 eq)

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) in DCM or DCE.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes to form the free base in situ.

    • Add the aldehyde or ketone (1.2 eq) to the mixture.

    • Stir for 20-30 minutes to allow for the formation of the intermediate iminium ion.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate to the amine but is slow to reduce the starting aldehyde, minimizing side reactions.[16] The reaction may effervesce slightly.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitoring: Track the reaction's progress via LC-MS or TLC.

    • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via flash column chromatography.

Expert Insights:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can be run under mildly acidic or neutral conditions.[16]

  • Reaction Conditions: For less reactive ketones, the reaction may require gentle heating (e.g., 40-50 °C) or the use of a Lewis acid catalyst like Ti(OiPr)₄ to facilitate iminium ion formation.[16]

Strategic Application in a Drug Discovery Workflow

This compound is an ideal starting point for creating a diverse library of compounds for screening. A divergent synthesis strategy allows for the rapid generation of analogues with modifications at the N4 position.

cluster_path1 Path A: N-Acylation cluster_path2 Path B: N-Alkylation Start (R)-Methyl Morpholine- 3-Carboxylate HCl Process1 Amide Coupling + R¹-COOH Library Start->Process1 Process2 Reductive Amination + R²-CHO/R²₂CO Library Start->Process2 Product1 Library A (N-Acyl Derivatives) Process1->Product1 Screening Biological Screening & SAR Analysis Product1->Screening Product2 Library B (N-Alkyl Derivatives) Process2->Product2 Product2->Screening

Caption: Divergent synthesis strategy for library generation.

This workflow demonstrates how two robust, high-yielding reactions can be applied in parallel to a single chiral building block to rapidly generate two distinct sets of analogues. The resulting libraries can then be screened against a biological target, and the resulting SAR data can guide the next round of synthesis and lead optimization.

Conclusion

This compound is a high-value, versatile chiral building block for modern drug discovery. Its pre-installed stereocenter and orthogonally reactive functional groups—a secondary amine and a methyl ester—provide a robust platform for generating diverse and stereochemically defined small molecules. The protocols for N-acylation and N-alkylation detailed in this note are scalable and broadly applicable, enabling chemists to efficiently synthesize novel compound libraries for hit identification and lead optimization campaigns. By integrating this building block into synthetic strategies, research teams can accelerate the discovery of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3. PubChem.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Selected examples of drugs containing chiral morpholine moieties. ResearchGate.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, National Center for Biotechnology Information.
  • Expanding complex morpholines using systematic chemical diversity. ACS Fall 2025.
  • Methyl morpholine-3-carboxylate hydrochloride. Acros Pharmatech.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams. CP Lab Safety.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Exploring the Chemical Synthesis Applications of (R)-3-Methylmorpholine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • REGIOSELECTIVE N-ACYLATION OF SOME N-HETEROCYCLES UNDER SOLVENT FREE CONDITION. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Amide Synthesis. Fisher Scientific.
  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry.
  • A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.
  • (R) Methyl Morpholine 3 Carboxylate Hydrochloride. Cenmed.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Green Solvents for the Formation of Amide Linkage. ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, National Center for Biotechnology Information.
  • Reductive amination of amines with formaldehyde ? ResearchGate.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
  • N-Methylmorpholine N-Oxide. ResearchGate.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC, National Center for Biotechnology Information.

Sources

Experimental Protocols for the N-Alkylation of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Chemistry of Chiral Morpholines

Introduction

Substituted morpholines are a cornerstone of modern medicinal chemistry, appearing as critical structural motifs in a wide range of pharmaceuticals.[1][2] Their unique conformational properties, favorable metabolic profile, and ability to improve physicochemical properties like solubility make them highly sought-after heterocyclic scaffolds.[3] The introduction of substituents onto the morpholine nitrogen atom is a primary strategy for modulating biological activity and optimizing drug-like properties. This guide provides detailed experimental protocols and scientific rationale for the N-alkylation of a specific, high-value building block: (R)-methyl morpholine-3-carboxylate hydrochloride. This chiral synthon is a precursor to a variety of advanced intermediates in drug development, and mastering its derivatization is a key enabling skill for medicinal and process chemists.

This document moves beyond simple procedural lists to offer an in-depth perspective, explaining the causality behind experimental choices and providing a framework for troubleshooting and adaptation. We will explore the two most reliable and widely practiced methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides .

Initial Considerations: Handling the Hydrochloride Salt

A critical first step in any reaction involving this compound is the liberation of the free secondary amine. The nitrogen atom's lone pair is protonated, forming a hydrochloride salt, which renders it non-nucleophilic. Therefore, all protocols must include a base to neutralize the salt and enable the nitrogen to participate in the desired reaction. The choice of base is crucial to avoid unwanted side reactions, such as hydrolysis of the methyl ester. Generally, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or mild inorganic bases (e.g., K₂CO₃, NaHCO₃) are preferred.

Methodology 1: Reductive Amination

Reductive amination is arguably the most versatile and controllable method for N-alkylation of secondary amines.[4][5] This one-pot reaction proceeds through the formation of an intermediate iminium ion from the condensation of the amine with an aldehyde or ketone, which is then immediately reduced in situ to the corresponding tertiary amine.[6] A key advantage of this method is the significant reduction in over-alkylation, a common issue with direct alkylation techniques.[4][5]

For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is sufficiently mild to not reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[4]

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve (R)-methyl morpholine-3-carboxylate HCl and Aldehyde/Ketone in anhydrous solvent (e.g., DCE) B Add non-nucleophilic base (e.g., TEA) to liberate the free amine A->B C Stir for 15-30 min at room temperature B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) in portions C->D E Monitor reaction by TLC or LC-MS (Stir 4-16h at RT) D->E F Quench with saturated NaHCO₃ solution E->F G Extract with organic solvent (e.g., DCM) F->G H Dry, concentrate, and purify via flash column chromatography G->H

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv, e.g., 1.0 g, 5.11 mmol).

    • Add anhydrous 1,2-dichloroethane (DCE) (0.1 M, approx. 50 mL).

    • Add benzaldehyde (1.05 equiv, 0.55 mL, 5.37 mmol).

    • Add triethylamine (TEA) (2.2 equiv, 1.56 mL, 11.24 mmol). The additional equivalent of base is to neutralize the acetic acid byproduct from the reducing agent.

    • Stir the resulting suspension at room temperature for 20 minutes. The mixture should become a clear solution as the free amine is formed.

  • Reduction Step:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.62 g, 7.67 mmol) to the solution in three portions over 10 minutes.

    • Scientist's Note: Portion-wise addition helps to control any mild exotherm. NaBH(OAc)₃ is preferred over NaBH₄ or NaBH₃CN as it is less basic and moisture-sensitive, providing a more controlled reaction.[5]

    • Allow the reaction to stir at room temperature.

  • Monitoring and Completion:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • A sample TLC plate might be run in 50% Ethyl Acetate/Hexanes, visualizing with a potassium permanganate stain.

  • Workup and Purification:

    • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure tertiary amine product.

Data Summary for Reductive Amination
Alkylating AgentCarbonyl SourceProductTypical Yield
MethylFormaldehyde (37% in H₂O)(R)-methyl 4-methylmorpholine-3-carboxylate75-85%
EthylAcetaldehyde(R)-methyl 4-ethylmorpholine-3-carboxylate70-80%
IsopropylAcetone(R)-methyl 4-isopropylmorpholine-3-carboxylate65-75%
BenzylBenzaldehyde(R)-methyl 4-benzylmorpholine-3-carboxylate80-90%

Methodology 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classic SN2 reaction where the nucleophilic nitrogen of the amine attacks an electrophilic alkyl halide.[7] This method is straightforward and effective, particularly with reactive halides like benzyl and allyl bromides. The primary challenge is preventing over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt.[8] This can be mitigated by using the amine as the limiting reagent and carefully controlling stoichiometry.

A base is required to neutralize both the hydrochloride salt of the starting material and the hydrohalic acid (H-X) generated during the reaction. Potassium carbonate is an excellent choice as it is inexpensive, effective, and easily removed by filtration.[9]

Workflow for Direct Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A Suspend (R)-methyl morpholine-3-carboxylate HCl and Base (e.g., K₂CO₃) in solvent (e.g., Acetonitrile) B Stir mixture to ensure free amine is present A->B C Add Alkyl Halide (e.g., Benzyl Bromide) dropwise at room temperature B->C D Heat reaction to 40-60 °C and monitor by TLC or LC-MS C->D E Cool to RT, filter off inorganic salts D->E F Concentrate the filtrate under reduced pressure E->F G Purify residue via flash column chromatography F->G

Caption: General workflow for N-alkylation with an alkyl halide.

Detailed Protocol: Synthesis of (R)-methyl 4-benzylmorpholine-3-carboxylate
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equiv, e.g., 1.0 g, 5.11 mmol).

    • Add anhydrous acetonitrile (CH₃CN) (0.2 M, approx. 25 mL) and finely powdered potassium carbonate (K₂CO₃) (2.5 equiv, 1.77 g, 12.78 mmol).

    • Scientist's Note: Using a slight excess of base ensures complete neutralization. Acetonitrile is a good polar aprotic solvent for SN2 reactions.[7] DMF can also be used but is more difficult to remove.

    • Stir the suspension vigorously at room temperature for 15 minutes.

  • Alkylation Step:

    • Add benzyl bromide (1.05 equiv, 0.64 mL, 5.37 mmol) dropwise to the stirred suspension.

    • Heat the reaction mixture to 50 °C using an oil bath.

  • Monitoring and Completion:

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 3-6 hours. Disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

Data Summary for Direct Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Yield
Benzyl BromideK₂CO₃Acetonitrile5085-95%
Ethyl IodideK₂CO₃Acetonitrile4070-80%
Allyl BromideK₂CO₃Acetonitrile4080-90%
Methyl Iodide*K₂CO₃AcetonitrileRT60-70%

*Caution: Methyl iodide is highly reactive and prone to causing over-alkylation. Careful control of stoichiometry and temperature is essential.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2024).
  • Sciencemadness.org. (2022).
  • National Institutes of Health. (2018).
  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE.
  • ResearchGate. (2011).
  • E3S Web of Conferences. (2024).
  • AKJournals. (2011).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ResearchGate. (2016).
  • Royal Society of Chemistry. (2020).
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Master Organic Chemistry. (2017).
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • ChemRxiv. (n.d.).
  • Asian Journal of Chemistry. (n.d.).
  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

Sources

Application Notes and Protocols: The Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Crafting Biologically Active Molecules

The synthesis of biologically active molecules is the cornerstone of modern medicine and drug discovery. It is a field where the principles of organic chemistry are applied with precision and creativity to construct complex molecular architectures that can interact with biological systems to elicit a therapeutic effect.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies and detailed protocols for the synthesis of these vital compounds. Our focus is on the "why" behind the "how," offering insights into the causality of experimental choices to ensure both technical accuracy and field-proven success.

This document is structured to provide a logical flow from foundational concepts to specific, actionable protocols. We will explore the strategic decisions that underpin a synthesis campaign, delve into the tactical execution of key reactions, and provide guidance on the crucial final steps of purification and analysis.

Diagram 1: Overall Synthesis Workflow

Synthesis Workflow cluster_planning Strategic Planning cluster_execution Tactical Execution cluster_finalization Purification & Analysis Target_Selection Target Molecule Selection & Retrosynthesis Strategy_Choice Choice of Synthetic Strategy Target_Selection->Strategy_Choice informs Reaction_Optimization Reaction Condition Optimization Strategy_Choice->Reaction_Optimization dictates Synthesis Multi-step Synthesis Reaction_Optimization->Synthesis leads to Workup Reaction Work-up Synthesis->Workup requires Purification Purification Workup->Purification yields crude product for Characterization Structural Characterization Purification->Characterization provides pure compound for Biological_Testing Biological Activity Testing Characterization->Biological_Testing confirms structure for SPPS Cycle Start Fmoc-AA-Resin Deprotection Deprotection (Piperidine) Start->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Coupling (Fmoc-AA, Coupling Reagent) Washing1->Coupling 3. Washing2 Washing (DMF/DCM) Coupling->Washing2 4. Washing2->Deprotection Repeat for next AA

Sources

Application Notes and Protocols for the Incorporation of (R)-methyl morpholine-3-carboxylate hydrochloride into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development scientists on the effective incorporation of (R)-methyl morpholine-3-carboxylate hydrochloride, a constrained cyclic secondary amino acid analogue, into peptide scaffolds. We delve into the unique structural characteristics of this building block, address the inherent synthetic challenges such as steric hindrance, and present detailed, field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS). This guide emphasizes the causality behind experimental choices, offering a robust framework for the synthesis of novel peptidomimetics with potential therapeutic applications.

Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetics

The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1] When incorporated into a peptide backbone, morpholine-3-carboxylic acid, a cyclic secondary amino acid, imparts significant conformational rigidity. This constraint can lock the peptide into a specific bioactive conformation, potentially leading to enhanced binding affinity, selectivity for biological targets, and increased stability against enzymatic degradation compared to more flexible, natural peptide counterparts.[2]

This compound (CAS: 1187929-55-0) is the methyl ester hydrochloride salt of the (R)-enantiomer of morpholine-3-carboxylic acid.[3] Its structure presents both an opportunity and a challenge for the peptide chemist. The secondary amine within the morpholine ring eliminates the N-H hydrogen bond donor capability at that position, which can be a critical design element for disrupting or mimicking specific molecular interactions.[2] However, this same structural feature, being a secondary amine within a constrained ring, introduces significant steric hindrance that can impede standard peptide coupling reactions.[4]

This guide will focus on the practical aspects of utilizing this building block, assuming its prior conversion to a standard N-protected form (e.g., Fmoc) suitable for SPPS.

Pre-Synthetic Considerations: N-Protection and Handling

The raw material, this compound, must be N-terminally protected before it can be used in standard peptide synthesis workflows like Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group is a suitable protecting group, and the synthesis of N-Fmoc-(R)-morpholine-3-carboxylic acid has been successfully demonstrated.[2] Researchers can either perform this synthesis in-house or procure the N-Fmoc protected version from a specialized supplier.

Key Handling Points:

  • Hydrochloride Salt: The starting material is a hydrochloride salt. The secondary amine must be neutralized to the free base using a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA or N-methylmorpholine - NMM) before N-protection or coupling.

  • Moisture Sensitivity: Like most reagents for peptide synthesis, the N-protected amino acid should be stored in a desiccated environment to prevent hydrolysis of the methyl ester and degradation of coupling reagents.

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle to efficiently incorporating N-protected morpholine-3-carboxylic acid is the steric bulk surrounding both the secondary amine (for acylation) and the carboxylic acid (for activation). Standard coupling conditions that are effective for primary α-amino acids may result in low yields or incomplete reactions.[4][5]

Causality of Inefficient Coupling
  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of the resin-bound peptide chain is sterically shielded by the morpholine ring, hindering its ability to attack the activated carboxyl group of the incoming morpholine-3-carboxylic acid.

  • Carboxyl Activation: Similarly, when the N-protected morpholine-3-carboxylic acid is the incoming residue, the bulky Fmoc group and the ring structure can impede the approach of activating agents to the carboxyl group, slowing the formation of the highly reactive activated ester intermediate.

To overcome these kinetic barriers, the use of high-reactivity coupling reagents is essential. These reagents generate highly reactive activated species that can couple efficiently despite the steric challenges.[5]

Recommended Coupling Reagents

The choice of coupling reagent is critical for success. While standard carbodiimides like Dicyclohexylcarbodiimide (DCC) may be insufficient, onium salts (uronium/aminium and phosphonium) are highly recommended.[2][6]

Coupling Reagent Full Name Class Key Advantages for Hindered Coupling Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumForms highly reactive OAt esters. Known for rapid kinetics and low racemization.[6]Can react with unprotected N-terminus if used in large excess.[7]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/AminiumHigh stability and reactivity, often leading to cleaner reactions.[7]Less allergenic than some other uronium salts but should still be handled with care.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumStrong coupling reagent with high chemoselectivity (favors N-acylation over O-acylation).[6]Solutions in DMF have moderate stability and should be used within 1-2 days.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/AminiumBased on the Oxyma leaving group, which provides high reactivity and suppresses racemization.[2]A modern, highly effective but potentially more expensive option.

Detailed Protocols for Incorporation via SPPS

The following protocols are designed for a standard Fmoc-based solid-phase peptide synthesis workflow.

Workflow Overview

The general cycle for incorporating N-Fmoc-(R)-morpholine-3-carboxylic acid is outlined below. The critical step is the coupling reaction, which requires extended time and potent reagents.

SPPS_Workflow Start Start: Resin-Bound Peptide with Free N-terminal Amine Coupling Step 1: Coupling (Extended Time) - N-Fmoc-(R)-morpholine-3-COOH - Potent Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Start->Coupling Introduce Protected Morpholine Amino Acid Wash1 Step 2: Wash (DMF, DCM) Coupling->Wash1 Monitoring Step 3: Optional Coupling Test (e.g., Kaiser or Bromophenol Blue Test) Wash1->Monitoring Fmoc_Deprotection Step 4: Fmoc Deprotection (20% Piperidine in DMF) Monitoring->Fmoc_Deprotection If Coupling is Complete Wash2 Step 5: Wash (DMF, DCM) Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle

Caption: SPPS cycle for incorporating N-Fmoc-(R)-morpholine-3-carboxylic acid.

Protocol 1: Coupling of N-Fmoc-(R)-morpholine-3-carboxylic acid to a Resin-Bound Peptide

This protocol details the addition of the morpholine-containing residue to the growing peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Fmoc-(R)-morpholine-3-carboxylic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vial, dissolve N-Fmoc-(R)-morpholine-3-carboxylic acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

  • Activation: Add DIPEA (8 eq.) to the activation solution. The solution may change color. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature. Crucially, allow the coupling to proceed for an extended period, typically 2 to 4 hours, due to steric hindrance. [2]

  • Monitoring (Optional but Recommended): After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test (e.g., Kaiser test for primary amines or Bromophenol Blue test for secondary amines) to check for the presence of free amines.[2] If the test is positive, indicating incomplete coupling, drain the reaction vessel and repeat the coupling step with a fresh solution.

  • Washing: Once the coupling is complete (negative test result), drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Proceed to Fmoc-Deprotection: The resin is now ready for the removal of the Fmoc group to continue chain elongation.

Protocol 2: Acylation of the Morpholine Secondary Amine

This protocol details the coupling of the next amino acid onto the N-terminus of the newly incorporated morpholine residue.

Materials:

  • Resin-bound peptide with an N-terminal (R)-morpholine-3-carboxylic acid residue (Fmoc group removed)

  • Incoming N-Fmoc-protected amino acid (4 equivalents)

  • HCTU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

  • DCM

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the morpholine residue has been completely removed (standard treatment with 20% piperidine in DMF) and the resin has been thoroughly washed.

  • Activation and Coupling: Follow the same procedure as described in Protocol 4.2 (Steps 2-4), using the incoming standard amino acid. The reaction time can often be reduced to a standard 1-2 hours, but monitoring is still advised as the morpholine nitrogen remains sterically hindered.

  • Monitoring and Washing: As described in Protocol 4.2 (Steps 5-6).

  • Continuation: Proceed with the synthesis of the peptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue.

    • Solution: Double couple. After the first coupling reaction, drain and wash the resin, then repeat the entire coupling procedure with fresh reagents.

    • Solution: Increase reaction time or temperature. Gentle heating (e.g., to 35-40°C) can sometimes improve coupling efficiency, but should be used with caution to avoid side reactions.

  • Fmoc-Deprotection: The removal of the Fmoc group from the morpholine nitrogen may be slower than from a primary amine.

    • Solution: Extend the deprotection time. Instead of a standard 2 x 10-minute treatment with 20% piperidine/DMF, consider increasing to 2 x 15 or 2 x 20 minutes.

  • Alternative Bases: While DIPEA is common, N-methylmorpholine (NMM) can also be used as the base during coupling.[8] NMM is less sterically hindered and may be beneficial in some contexts.[9]

Conclusion

The successful incorporation of this compound into peptide chains is a potent strategy for generating conformationally constrained peptidomimetics. While its secondary amine and cyclic structure present significant steric challenges, these can be reliably overcome through the judicious selection of high-reactivity onium salt-based coupling reagents, the use of extended reaction times, and careful monitoring of reaction completion. The protocols and insights provided herein offer a robust starting point for researchers to explore the synthesis and application of morpholine-containing peptides in drug discovery and chemical biology.

References

  • Vertex AI Search, based on "Commonly Used Coupling Reagents in Peptide Synthesis". (2025-09-02). [Online].
  • Vulcanchem. "this compound - 1187929-55-0". [Online].
  • Benchchem. "Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids". [Online].
  • Checchia, A., et al. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry, 2007. [Online]. Available: [Link]
  • Vertex AI Search, based on "Recent development of peptide coupling reagents in organic synthesis". [Online].
  • Vertex AI Search, based on "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF". (2025-08-06). [Online].
  • Vertex AI Search, based on "Synthesis of Peptides Containing Proline Analogues". [Online].
  • Vertex AI Search, based on "Overview of Solid Phase Peptide Synthesis (SPPS)". [Online].
  • Vertex AI Search, based on "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC". (2022-03-29). [Online].
  • Vertex AI Search, based on "Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis". [Online].
  • Vertex AI Search, based on "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF". (2025-08-06). [Online].
  • Wang, S. S., et al. "Enhancement of peptide coupling reactions by 4-dimethylaminopyridine". PubMed, 1981. [Online]. Available: [Link]
  • Nowick, J.S., et al. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". UCI Chemistry. [Online]. Available: [Link]
  • de la Torre, B. G., & Albericio, F. "The pharmaceutical industry in 2021: an analysis of FDA drug approvals from the perspective of molecules". Molecules, 2022.
  • Wellings, D. A., & Atherton, E. "Large-Scale Synthesis of Polypeptides". Biopolymers, 2000. [Online]. Available: [Link]
  • Choudhary, A., & Raines, R. T. "An electronic effect on protein structure". Protein Science, 2011. [Online]. Available: [Link]
  • Chen, F. M., & Benoiton, N. L. "Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization". Canadian Journal of Chemistry, 1987.
  • Doti, N., et al. "Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions". Peptides, 2018. [Online]. Available: [Link]
  • United States Patent US20090171068A1. "Method of peptide synthesis". [Online].
  • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies". ChemMedChem, 2020. [Online]. Available: [Link]
  • Urban, E., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Molecules, 2018. [Online]. Available: [Link]
  • Sharma, P. K., et al. "Synthesis and SAR of morpholine and its derivatives: A review update". E3S Web of Conferences, 2024. [Online]. Available: [Link]
  • Rasmussen, J. H., & Jensen, K. J. "Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group". Methods in Molecular Biology, 2019.
  • Coro, J., et al. "Peptides, solid-phase synthesis and characterization". Electronic Journal of Biotechnology, 2021. [Online]. Available: [Link]
  • Vertex AI Search, based on "3H-diazirin-3-yl]arenes into Peptides". [Online].
  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". [Online]. Available: [Link]

Sources

Application Note & Protocol Guide: Strategic Derivatization of (R)-methyl morpholine-3-carboxylate hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from a unique combination of advantageous physicochemical properties. The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[3][4][5] The embedded ether oxygen can act as a hydrogen bond acceptor, while the nitrogen's basicity can be fine-tuned through substitution, influencing the molecule's pKa and interaction with biological targets.[6] Furthermore, the defined chair-like conformation of the morpholine ring can provide a rigid framework, crucial for the optimal spatial orientation of substituents to maximize binding affinity with target proteins like kinases.[5][7]

(R)-methyl morpholine-3-carboxylate hydrochloride serves as a versatile and chiral starting material for the synthesis of diverse compound libraries aimed at exploring structure-activity relationships (SAR). The presence of three distinct functional handles—a secondary amine, a methyl ester, and a chiral center—allows for systematic structural modifications to probe the chemical space around a target of interest. This guide provides a detailed technical overview and actionable protocols for the derivatization of this key building block.

Core Derivatization Strategies for SAR Exploration

The strategic derivatization of this compound primarily focuses on three key transformations to generate a library of analogues for SAR studies:

  • N-Substitution of the Morpholine Nitrogen: This is crucial for exploring interactions within lipophilic pockets of a target binding site and for modulating the overall physicochemical properties of the molecule.

  • Amide Bond Formation at the C3-Position: This allows for the introduction of a wide array of substituents, enabling the exploration of hydrogen bonding interactions and the introduction of diverse chemical functionalities.

  • Reduction of the C3-Ester to a Primary Alcohol: This transformation alters the hydrogen bonding capacity and introduces a new point for further derivatization, such as ether or ester formation.

The following sections will provide detailed protocols for each of these core derivatization strategies, along with the underlying scientific rationale for the chosen methodologies.

Experimental Protocols and Methodologies

N-Arylation via Buchwald-Hartwig Cross-Coupling

The N-arylation of the morpholine nitrogen is a powerful method for introducing aromatic and heteroaromatic moieties. The Buchwald-Hartwig cross-coupling reaction is a highly efficient and versatile method for this transformation, offering broad substrate scope and functional group tolerance.[8][9]

Rationale for Method Selection: Transition metal-catalyzed C-N bond formation, particularly palladium-catalyzed Buchwald-Hartwig amination, has become a cornerstone of modern synthetic chemistry due to its reliability and applicability to a wide range of substrates.[8][9] This method is preferred over classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and are limited to electron-deficient aryl halides.

Protocol: General Procedure for N-Arylation

  • Starting Materials: this compound, aryl halide (bromide or iodide), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Step-by-Step Protocol:

    • To a dry reaction vial, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

    • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

    • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reactions

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XantphosCs₂CO₃Toluene1001885
3-BromoanisolePd₂(dba)₃/XantphosCs₂CO₃Dioxane1102478
2-ChloropyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene1102465

Visualization: N-Arylation Workflow

N_Arylation_Workflow Start (R)-methyl morpholine-3-carboxylate HCl Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction 1.0 equiv Reagents Aryl Halide, Pd Catalyst, Ligand, Base Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Toluene/Dioxane, 80-110°C Product N-Aryl (R)-methyl morpholine-3-carboxylate Workup->Product Amide_Coupling_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start (R)-methyl morpholine- 3-carboxylate HCl Hydrolysis LiOH, MeOH/H₂O Start->Hydrolysis Acid (R)-morpholine- 3-carboxylic acid Hydrolysis->Acid Coupling EDC, HOBt, DIPEA Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Product (R)-morpholine-3-carboxamide Derivative Coupling->Product Ester_Reduction_Workflow Start (R)-methyl morpholine- 3-carboxylate HCl Reduction 1. LiAlH₄, THF 2. Quench Start->Reduction Product ((R)-morpholin-3-yl)methanol Reduction->Product

Sources

Application Notes & Protocols: The Catalytic Utility of Morpholine Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether moiety, is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Beyond its role as a structural component, the unique electronic and steric properties of morpholine and its derivatives have enabled their use in a diverse array of catalytic applications. This guide provides an in-depth exploration of these applications, moving from classical uses to modern, highly specialized systems. We will dissect the mechanistic underpinnings of each catalytic strategy, provide field-tested experimental protocols, and offer insights into the causality behind procedural choices to empower researchers in their synthetic endeavors.

Section 1: N-Methylmorpholine N-Oxide (NMMO) as a Stoichiometric Co-oxidant in Catalytic Oxidation Reactions

Expertise & Experience: The Principle of Sacrificial Co-oxidants

Many valuable oxidation reactions in organic synthesis rely on expensive, toxic, and volatile heavy metal oxides, such as osmium tetroxide (OsO₄) and tetrapropylammonium perruthenate (TPAP).[3] Utilizing these reagents in stoichiometric amounts is both economically and environmentally prohibitive. The core concept of a catalytic cycle is to use a sub-stoichiometric amount of the primary metal catalyst, which is consumed and then regenerated in situ for subsequent turnovers. This is where N-Methylmorpholine N-oxide (NMMO) plays a critical role.[4][5]

NMMO acts as a terminal, stoichiometric oxidant (a "co-oxidant") that reoxidizes the reduced metal species back to its active catalytic state.[5] This allows the primary, expensive metal reagent to be used in truly catalytic quantities (e.g., 0.01-5 mol%). The driving force for this process is the reduction of the N-O bond in NMMO, which is energetically favorable. This strategy is central to widely used transformations like the Upjohn dihydroxylation and Ley-Griffith oxidation.[3][4]

Authoritative Grounding: The Upjohn Dihydroxylation Catalytic Cycle

The cis-dihydroxylation of alkenes is a fundamental transformation. The catalytic cycle below illustrates the role of NMMO in regenerating OsO₄ after it has been reduced to a lower oxidation state by the alkene substrate.

Upjohn_Dihydroxylation cluster_cycle Catalytic Cycle cluster_regen Regeneration OsO4 OsO₄ (Catalyst) OsVI Os(VI) Ester OsO4->OsVI OsVI->OsO4 Oxidation Diol cis-Diol (Product) OsVI->Diol Hydrolysis Alkene Alkene (Substrate) Alkene->OsO4 [3+2] Cycloaddition NMMO NMMO (Co-oxidant) NMMO->OsVI Re-oxidizes Os(VI) to Os(VIII) NMM N-Methylmorpholine NMMO->NMM Reduction caption Upjohn Dihydroxylation Cycle with NMMO

Caption: Upjohn Dihydroxylation Cycle with NMMO.

Trustworthiness: Self-Validating Protocol for Catalytic Dihydroxylation

This protocol details the dihydroxylation of cyclohexene. Successful execution is validated by the consumption of the starting material (monitored by TLC or GC) and the isolation of cis-1,2-cyclohexanediol, characterized by its known melting point and spectral data.

Protocol 1: Catalytic syn-Dihydroxylation of Cyclohexene

  • Materials:

    • Cyclohexene (1.0 equiv)

    • N-Methylmorpholine N-oxide (NMMO), 50 wt% solution in water (1.2 equiv)

    • Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol (0.01 equiv)

    • Acetone (solvent)

    • Water (solvent)

    • Sodium sulfite (quenching agent)

    • Magnesium sulfate (drying agent)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene (e.g., 1.0 g, 12.18 mmol).

    • Add a solvent mixture of acetone and water (e.g., 10:1 ratio, 22 mL). Stir until the cyclohexene is fully dissolved.

    • Add the NMMO solution (1.2 equiv, 3.42 g) to the reaction mixture. The solution may become slightly warm.

    • Causality Behind Choice: NMMO is commercially available as a hydrate or aqueous solution, making acetone/water a suitable solvent system to ensure homogeneity.[4] The excess NMMO ensures complete regeneration of the osmium catalyst.

    • Carefully add the OsO₄ solution (0.01 equiv, 1.23 mL) dropwise. The solution will typically turn dark brown or black.

    • Safety Note: Osmium tetroxide is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 15 mL). Stir for 30 minutes. The color should lighten as the osmate ester is cleaved and residual OsO₄ is reduced.

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is a viscous oil or solid. Purify by flash column chromatography on silica gel to yield pure cis-1,2-cyclohexanediol.

    • Validation: The expected yield is typically >90%. The product can be validated by ¹H NMR, ¹³C NMR, and comparison of its melting point (98-100 °C) to literature values.

Section 2: Morpholine Derivatives as Basic Organocatalysts

Expertise & Experience: Enamine and Brønsted Base Catalysis

Morpholine and its simple N-alkylated derivatives, like N-methylmorpholine, are moderately basic secondary and tertiary amines, respectively.[6] This allows them to function in two primary catalytic modes:

  • Brønsted Base Catalysis: As a simple base, N-methylmorpholine can deprotonate acidic protons to generate nucleophiles for reactions like Michael additions.[6]

  • Enamine Catalysis: Secondary amines like morpholine can react with aldehydes or ketones to form a nucleophilic enamine intermediate.[6][7] This enamine then attacks an electrophile. While effective, studies have shown that morpholine-derived enamines are often less reactive than those derived from other cyclic amines like pyrrolidine.[8][9] This is attributed to the electron-withdrawing effect of the ring oxygen and the pronounced pyramidalization of the nitrogen, which reduces the nucleophilicity of the enamine.[7][9]

A classic example where morpholine's basicity is harnessed is the Knoevenagel condensation.

Authoritative Grounding: Mechanism of the Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound (e.g., diethyl malonate) with an aldehyde or ketone, catalyzed by a weak base.[10] The base facilitates the deprotonation of the active methylene compound, forming a carbanion which then acts as a nucleophile.

Knoevenagel_Condensation cluster_activation Nucleophile Activation cluster_condensation Condensation & Dehydration ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Carbanion Carbanion (Enolate) ActiveMethylene->Carbanion Aldehyde Aldehyde (e.g., Benzaldehyde) Carbanion->Aldehyde Nucleophilic Attack Morpholine_Base Morpholine (Base) Morpholine_Base->ActiveMethylene Deprotonation Morpholinium Morpholinium Ion Morpholine_Base->Morpholinium Alkoxide Tetrahedral Alkoxide Morpholinium->Alkoxide Proton Source Aldehyde->Alkoxide Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration (-H₂O) caption Knoevenagel Condensation Catalyzed by Morpholine

Caption: Knoevenagel Condensation Catalyzed by Morpholine.

Trustworthiness: Self-Validating Protocol for Knoevenagel Condensation

This protocol describes the condensation of benzaldehyde with diethyl malonate. The reaction is self-validating through the formation of a solid product, diethyl 2-benzylidenemalonate, which can be easily purified by recrystallization and identified by its melting point.

Protocol 2: Morpholine-Catalyzed Knoevenagel Condensation

  • Materials:

    • Benzaldehyde (1.0 equiv)

    • Diethyl malonate (1.1 equiv)

    • Morpholine (0.1 equiv, catalyst)

    • Ethanol (solvent)

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (e.g., 2.0 g, 18.8 mmol) in ethanol (10 mL).

    • Add diethyl malonate (1.1 equiv, 3.32 g, 20.7 mmol) to the solution.

    • Add morpholine (0.1 equiv, 0.16 g, 1.88 mmol) dropwise while swirling the flask.

    • Causality Behind Choice: Morpholine is a sufficiently strong base to deprotonate the highly acidic diethyl malonate but is mild enough to avoid self-condensation of the benzaldehyde, which lacks α-hydrogens.[10] Ethanol is a common, polar protic solvent that facilitates the solubility of all components.

    • Allow the mixture to stand at room temperature. A white precipitate should begin to form within 30-60 minutes.

    • After 2 hours at room temperature, cool the flask in an ice bath for 20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

    • Allow the product to air dry.

    • Validation: The expected yield of the crude product is typically high. The product can be further purified by recrystallization from ethanol. The pure diethyl 2-benzylidenemalonate has a reported melting point of 29-30 °C. Purity can be confirmed by ¹H NMR.

Section 3: Chiral Morpholine Derivatives in Asymmetric Organocatalysis

Expertise & Experience: Overcoming Reactivity Challenges with Smart Design

As previously noted, simple morpholine enamines are relatively poor nucleophiles.[7][9] However, the morpholine scaffold is a valuable chiral backbone found in many natural products and pharmaceuticals.[11][12] The challenge for synthetic chemists has been to design chiral morpholine-based catalysts that are highly efficient despite the inherent electronic disadvantages.

Recent breakthroughs have shown that by incorporating other functional groups, such as a carboxylic acid, into the chiral morpholine backbone, highly effective organocatalysts can be developed.[7][9] For instance, β-morpholine amino acids have been shown to be exceptional catalysts for the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and enantioselectivities.[7] In these systems, the carboxylic acid group acts as an internal Brønsted acid, activating the electrophile and directing the stereochemical outcome via a well-organized transition state.

Authoritative Grounding: Proposed Asymmetric Catalytic Cycle

The cycle for a β-morpholine amino acid-catalyzed Michael addition involves the formation of a chiral enamine, which attacks the nitroolefin. The stereochemistry is controlled by a hydrogen-bonded transition state assembly involving the catalyst's carboxylic acid group.

Asymmetric_Michael_Addition Catalyst Chiral Morpholine Amino Acid Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Enamine TS Organized Transition State (H-Bonding Network) Enamine->TS + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->TS Iminium Iminium Ion Adduct TS->Iminium C-C Bond Formation Product Chiral Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Regenerates Catalyst Water H₂O Water->Iminium

Caption: Asymmetric Michael Addition via Enamine Catalysis.

Trustworthiness: Self-Validating Protocol for Asymmetric Michael Addition

This generalized protocol is based on recent literature for the highly enantioselective addition of propanal to β-nitrostyrene.[7] Validation is achieved through high conversion, excellent diastereoselectivity (>95:5 dr), and high enantiomeric excess (>95% ee), as determined by chiral HPLC analysis.

Protocol 3: Asymmetric Michael Addition of Aldehydes to Nitroolefins

  • Materials:

    • Chiral β-morpholine amino acid catalyst (e.g., Catalyst I from Vaghi, F. et al., 1 mol%)[9]

    • β-Nitrostyrene (1.0 equiv)

    • Propanal (1.5 equiv)

    • Isopropanol (iPrOH, solvent)

    • Benzoic Acid (co-catalyst, 1 mol%)

    • Chiral stationary phase HPLC column for ee determination

  • Procedure:

    • To a vial, add the chiral morpholine catalyst (0.01 equiv) and benzoic acid (0.01 equiv).

    • Add β-nitrostyrene (1.0 equiv, e.g., 0.2 mmol, 29.8 mg).

    • Dissolve the solids in isopropanol (0.2 M).

    • Causality Behind Choice: The carboxylic acid on the catalyst and the benzoic acid co-catalyst are crucial for activating the nitroolefin via hydrogen bonding, which is key to achieving high stereoselectivity.[7] Isopropanol is often a good solvent for these reactions, participating in the proton transfer network.[9]

    • Add propanal (1.5 equiv, 17.4 mg) and stir the reaction at the specified temperature (e.g., 0 °C or room temperature).

    • Monitor the reaction by TLC. These reactions are often complete within 24-48 hours.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify the product by flash column chromatography (e.g., Hexanes/Ethyl Acetate).

    • Validation:

      • Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR analysis.

      • Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis, comparing the chromatogram to that of the racemic product (prepared using a non-chiral base like simple morpholine). Expected results are typically >95% yield, >95:5 dr, and >95% ee.

Data Presentation: Catalyst Performance Comparison

The selection of the specific chiral morpholine catalyst architecture is critical. The following table summarizes representative data for the addition of propanal to β-nitrostyrene using different catalysts.

Catalyst IDStereochemistryYield (%)dr (syn:anti)ee (syn, %)
Catalyst I(2R,5S)>9999:198
Catalyst II(2S,5S)>991:9996 (anti)
Catalyst III(2R,5R)951:9990 (anti)
Catalyst IV(2S,5R)>9999:199

Data adapted from Vaghi, F. et al. (2023).[7] This table clearly demonstrates how subtle changes in the catalyst's stereochemistry dramatically influence the stereochemical outcome of the reaction.

Section 4: Specialized Catalytic Applications

Morpholine-Based Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. A novel morpholine-based IL, [NBMMorph]⁺Br⁻, has been synthesized and shown to be an excellent catalyst for the preparation of 1,2,4-triazolidine-3-thiones.[13] The advantages of this system include high catalytic activity, simple product separation by filtration, and alignment with green chemistry principles.[13]

Morpholine Derivatives as Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms of the morpholine ring can coordinate with transition metals, making morpholine derivatives useful ligands.[14] For example, morpholine-liganded palladium(II) N-heterocyclic carbene (NHC) complexes have been synthesized and characterized.[14] These complexes can exhibit their own unique catalytic activities or be explored for applications in medicinal chemistry, such as DNA binding.[14] The morpholine ligand modulates the electronic and steric properties of the metal center, influencing its catalytic performance.

Morpholine Derivatives as Scavenger Resins

In high-throughput and combinatorial chemistry, purification can be a major bottleneck. Scavenger resins are solid-supported reagents designed to react with and "scavenge" excess reagents or byproducts from a reaction mixture, allowing for purification by simple filtration.[15][16] Polymers functionalized with morpholine can act as effective scavengers for acidic impurities or electrophilic reagents, simplifying synthetic workflows significantly.[15][17]

References

  • N-Methylmorpholine N-oxide. (n.d.). In Wikipedia.
  • N-METHYLMORPHOLINE N-OXIDE. (n.d.). Ataman Kimya.
  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. (n.d.). Lidsen Publishing Inc.
  • NMO - N-Methylmorpholine-N-Oxide. (n.d.). Organic Chemistry Portal.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2020). Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). PMC - NIH.
  • Background on morpholine synthesis and our approach. (n.d.). ResearchGate.
  • Recent progress in the synthesis of morpholines. (2019). ResearchGate.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). AIR Unimi.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). PMC - NIH.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Applications of NMMO in organic synthesis. (n.d.). ResearchGate.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). ResearchGate.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed.
  • High-loading scavenger resins for combinatorial chemistry. (n.d.). ResearchGate.
  • New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies. (2019). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate.
  • Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation. (2022). RSC Publishing.
  • Morpholine synthetic catalyst and preparation method thereof. (2013). Google Patents.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • SCAVENGER strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh.
  • The application of scavenger resin in combinatorial chemistry. (n.d.). ResearchGate.
  • Multifunctional ligands in transition metal catalysis. (2010). New Journal of Chemistry (RSC Publishing).
  • Multifunctional ligands in transition metal catalysis | Request PDF. (n.d.). ResearchGate.
  • The scheme catalytic mechanism of Knoevengal condensation reaction. (n.d.). ResearchGate.
  • Novel ligands for transition-metal catalysis of photoreactions. (2023). ScienceDaily.
  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal.
  • Knoevenagel condensation. (n.d.). In Wikipedia.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (2016). RSC Publishing.
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020). YouTube.
  • Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. (2017). YouTube.
  • Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. (n.d.). Neliti.

Sources

Application and Protocols for the Development of Kinase Inhibitors as Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are master regulators of cellular signaling, catalyzing the phosphorylation of proteins to control a vast array of biological processes, from cell growth and proliferation to metabolism and survival.[1][2][3] The human genome encodes over 500 kinases, and their dysregulation through mutation or overexpression is a hallmark of many diseases, particularly cancer.[2][4][5] This central role has made kinases one of the most important classes of drug targets.[6]

Targeted therapy represents a paradigm shift from traditional chemotherapy, utilizing drugs designed to interfere with specific molecules involved in cancer cell growth and survival.[7][8][9] Small molecule kinase inhibitors are at the forefront of this revolution, offering the potential for greater efficacy and reduced toxicity compared to conventional treatments.[8] However, the development of successful kinase inhibitors is fraught with challenges. The high conservation of the ATP-binding site across the kinome makes achieving selectivity difficult, leading to potential off-target effects.[6][10] Furthermore, the emergence of drug resistance is a significant clinical hurdle.[11]

This comprehensive guide provides an integrated workflow for the development of kinase inhibitors, from initial target identification to preclinical validation. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key experimental decisions to navigate the complexities of kinase inhibitor discovery.

Section 1: Target Identification and Validation

The foundation of any targeted therapy is the definitive identification and validation of the molecular target driving the disease. For kinase inhibitors, this involves not only identifying the dysregulated kinase but also demonstrating that a lead compound can physically engage this target within the complex cellular environment. Chemical proteomics has emerged as a powerful, unbiased tool for this purpose.[12][13]

The Power of Chemical Proteomics

Unlike hypothesis-driven approaches, chemical proteomics allows for the global assessment of interactions between a small molecule and the proteome. The "Kinobeads" method, a form of affinity chromatography, utilizes broad-spectrum kinase inhibitors immobilized on a resin to capture a large portion of the cellular kinome from a lysate.[12] By observing which kinases are competed off the beads by a free inhibitor, researchers can identify its direct targets and relative binding affinities.[13]

Protocol 1: Target Identification and Engagement using Kinobeads

This protocol describes a competitive binding experiment to identify the cellular targets of a novel kinase inhibitor.

Principle: Cell lysate is pre-incubated with varying concentrations of a test inhibitor. This mixture is then passed over Kinobeads. Kinases that are bound by the test inhibitor in the lysate will not bind to the beads. By quantifying the kinases that remain bound to the beads using mass spectrometry, a dose-dependent competition curve can be generated for each kinase, revealing the inhibitor's targets and their relative affinities.

Protocol Steps:

  • Cell Lysate Preparation:

    • Culture selected cancer cell lines to ~80-90% confluency.

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1x protease and phosphatase inhibitor cocktail) on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Normalize all lysates to a final concentration of 2-5 mg/mL.

  • Competitive Binding:

    • In separate microcentrifuge tubes, aliquot equal amounts of cell lysate (e.g., 1 mg).

    • Add the test inhibitor over a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

    • Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.

  • Kinobeads Affinity Capture:

    • Equilibrate the Kinobeads slurry by washing three times with lysis buffer.

    • Add an equal volume of equilibrated Kinobeads to each lysate/inhibitor mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).

    • Carefully remove the supernatant.

    • Wash the beads extensively (e.g., 3x with high-salt buffer, 2x with lysis buffer) to remove non-specific binders.

    • Elute the bound proteins by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Extract peptides and prepare them for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot its signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 (concentration at which 50% of the kinase is competed off the beads) for each target.

Section 2: Lead Discovery and Hit-to-Lead Optimization

Following target validation, the next phase involves screening compound libraries to identify "hits"—molecules that modulate the activity of the target kinase. High-throughput screening (HTS) using biochemical assays is the workhorse of this stage.[14][15]

Designing a Robust Biochemical Assay

A successful biochemical assay must be sensitive, reproducible, and scalable.[16][17] Various formats exist, including radiometric assays, fluorescence polarization (FP), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[18] A key parameter in assay design is the concentration of ATP.

The Causality of ATP Concentration: Most kinase inhibitors are ATP-competitive.[19] According to the Cheng-Prusoff equation, the measured IC50 is directly dependent on the ATP concentration.[20][21]

  • IC50 = Ki (1 + [ATP] / Km) To obtain a measure that closely reflects the inhibitor's intrinsic binding affinity (Ki), assays are often run at an ATP concentration equal to its Michaelis constant (Km).[19][20][22] Under these conditions, the IC50 is approximately 2x the Ki. This allows for a standardized comparison of inhibitor potency across different kinases, each with its own unique Km for ATP.[19][23]

Protocol 2: High-Throughput Biochemical Kinase Activity Assay (TR-FRET)

This protocol describes a generic TR-FRET assay, a common HTS method that measures the phosphorylation of a substrate.

Principle: A biotinylated peptide substrate and a phospho-specific antibody are used. The antibody is labeled with a Europium (Eu) donor fluorophore, and Streptavidin is labeled with an Allophycocyanin (APC) acceptor fluorophore. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal. An inhibitor prevents this, leading to a low signal.

Protocol Steps:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of recombinant kinase and 2X biotinylated peptide substrate in assay buffer.

    • Prepare a 4X solution of ATP at its predetermined Km value in assay buffer.

    • Serially dilute test compounds in DMSO, then prepare 4X solutions in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 4X test compound solution to the appropriate wells.

    • Add 5 µL of DMSO/buffer to positive (no inhibitor) and negative (no kinase) control wells.

    • Add 5 µL of assay buffer to the negative control wells. To all other wells, add 5 µL of the 2X kinase/substrate solution.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution to all wells.

    • Mix briefly on a plate shaker.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of a "Stop/Detect" solution containing EDTA (to chelate Mg²⁺) and the Eu-antibody/APC-Streptavidin detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Neg] / [Signal_Pos - Signal_Neg]).

    • Plot % Inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50 value.

Parameter Condition Rationale
ATP Concentration Set to the Km of the kinaseAllows for standardized comparison of inhibitor affinity (Ki) across different kinases.[19][22]
Enzyme Concentration Linear range of reactionEnsures the reaction rate is proportional to the amount of active enzyme, not limited by substrate.
Substrate Concentration Below its KmEnsures sensitivity to changes in enzyme activity.
Controls Positive (DMSO) and Negative (No Enzyme)Essential for data normalization and calculating assay quality metrics (e.g., Z'-factor).

Section 3: Cellular Characterization of Kinase Inhibitors

A compound that is potent in a biochemical assay may not be effective in a cellular context due to factors like membrane permeability, efflux pumps, or competition with high intracellular ATP concentrations.[20][21] Therefore, cell-based assays are a critical validation step.[15]

Protocol 3: Cell-Based Phospho-Flow Cytometry Assay

This protocol measures the inhibition of a specific phosphorylation event within a signaling cascade in intact cells.[24][25]

Principle: Phospho-flow cytometry combines the principles of antibody-based detection with the single-cell analysis power of flow cytometry.[26] Cells are treated with an inhibitor, stimulated to activate the target pathway, and then fixed and permeabilized. A fluorescently-labeled antibody specific to the phosphorylated form of a downstream substrate is used to quantify the level of pathway inhibition on a per-cell basis.[27][28]

Protocol Steps:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., Ramos cells for BTK inhibitors) in appropriate media.[24]

    • Harvest cells and resuspend in serum-free media at a concentration of 2 x 10⁶ cells/mL.

    • Plate 100 µL of cell suspension into a 96-well U-bottom plate.

  • Inhibitor Treatment and Stimulation:

    • Prepare 2X serial dilutions of the test inhibitor in serum-free media.

    • Add 100 µL of the 2X inhibitor dilutions to the cells and incubate for 1-2 hours at 37°C.

    • Prepare a stimulating agent (e.g., anti-IgM for BCR pathway activation) at 10X the final concentration.[24]

    • Add 20 µL of the 10X stimulating agent to each well and incubate for 10-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Stop the stimulation by adding 100 µL of a pre-warmed Lyse/Fix buffer to each well. Incubate for 10 minutes at 37°C.

    • Centrifuge the plate (500 x g, 5 min) and discard the supernatant.

    • Permeabilize the cells by resuspending the pellet in 100 µL of ice-cold methanol or a commercial permeabilization buffer. Incubate on ice for 30 minutes.[26]

  • Intracellular Staining:

    • Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

    • Prepare an antibody cocktail containing a fluorescently-labeled phospho-specific antibody (e.g., anti-p-PLCγ2-PE).

    • Resuspend the cell pellet in 50 µL of the antibody cocktail and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells once and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the main cell population and record the Median Fluorescence Intensity (MFI) for the phospho-channel.

    • Normalize the MFI data to the stimulated (positive) and unstimulated (negative) controls.

    • Plot the normalized MFI against the log[Inhibitor] to determine the cellular IC50.

Section 4: Selectivity and Off-Target Profiling

Selectivity is a cornerstone of targeted therapy. A "promiscuous" inhibitor that hits multiple kinases can lead to unexpected toxicities or confound the interpretation of its biological effects.[10][29] Therefore, comprehensive selectivity profiling against a broad panel of kinases is an indispensable step in development.[30][31]

Quantifying Selectivity

Selectivity data is often generated by screening a compound against hundreds of kinases in biochemical assays.[29][31] The results can be quantified using metrics like the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

G

Inhibitor Primary Target S-score (S10) Gini Coefficient Interpretation
Compound A ABL10.010.85Highly selective, primarily inhibits ABL1 with minimal off-targets.
Compound B VEGFR20.150.55Polypharmacology, inhibits a defined set of related kinases.
Compound C p38α0.400.30Promiscuous, inhibits a wide range of kinases across the kinome.

Section 5: In Vivo Pharmacology and Preclinical Validation

The ultimate test for a kinase inhibitor is its ability to demonstrate efficacy and safety in a living organism. In vivo studies are essential to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD) and to validate its therapeutic potential before moving to clinical trials.[32]

Choosing the Right Model
  • Cell Line-Derived Xenografts (CDX): Involve implanting human cancer cell lines into immunodeficient mice. They are reproducible and excellent for initial efficacy screening.[33]

  • Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from patients into mice. PDX models better retain the heterogeneity and genetic characteristics of the original human tumor, offering higher predictive value for clinical outcomes.[34][35]

The Role of PK/PD Modeling

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling creates a quantitative link between drug exposure (PK) and its biological effect (PD).[36][37][38][39] This is crucial for:

  • Translating Preclinical Data: Predicting effective human doses from animal studies.[38][40]

  • Optimizing Dosing Schedules: Determining the optimal dose and frequency to maintain target inhibition without undue toxicity.[36][37]

  • Biomarker-Driven Decisions: Using measurements of target inhibition in tumors or surrogate tissues to confirm the drug is hitting its target effectively in vivo.[38]

Protocol 4: General Workflow for an In Vivo Efficacy Study in a PDX Model

Principle: This protocol outlines the key steps for evaluating the anti-tumor activity of a kinase inhibitor in an immunodeficient mouse model bearing a patient-derived tumor.

Protocol Steps:

  • Model Establishment:

    • Surgically implant a small fragment (~20-30 mm³) of a patient's tumor subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[41]

    • Allow tumors to grow. When they reach a suitable size (~150-200 mm³), passage the tumor into a cohort of experimental animals.

  • Study Enrollment and Dosing:

    • Once tumors in the experimental cohort reach an average size of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).

    • Administer the test inhibitor via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The vehicle group receives the delivery vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: %TGI = 100 * (1 - [ΔT / ΔC]), where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at a fixed time point.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or in a satellite group of animals), collect tumors at a specified time point post-final dose (e.g., 4 hours).

    • Rapidly process the tissue: one portion can be flash-frozen for Western blot/MS analysis (to measure target phosphorylation), and another can be fixed in formalin for immunohistochemistry (IHC).

    • This analysis provides direct evidence of target engagement and inhibition in the tumor tissue, linking the PK of the drug to its PD effect.

G

Conclusion

The development of a kinase inhibitor from concept to clinical candidate is a multi-faceted endeavor that relies on a sequence of rigorously validated assays. This guide outlines a logical, integrated workflow that builds confidence at each stage. By starting with unbiased target identification, moving through robust biochemical and cellular screens, and culminating in comprehensive selectivity and in vivo validation, researchers can systematically de-risk their programs. The causality-driven approach—understanding why an assay is performed in a certain way, such as setting ATP at Km or using PDX models—is paramount. This ensures that the generated data is not only accurate but also translatable, increasing the probability of successfully developing novel targeted therapies that can make a meaningful impact on patient lives. Future advancements, including the integration of AI and machine learning in inhibitor design and resistance prediction, will continue to refine this process, accelerating the delivery of next-generation precision medicines.

References

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI.
  • PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. PubMed.
  • Challenges and innovative solutions for kinase inhibitor discovery in immunology. Frontiers.
  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. PubMed Central.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. ASC Publications.
  • Targeted Cancer Therapy. Mercy Health.
  • Protein Kinases: A Vital Role in Health and Disease. Longdom Publishing.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
  • An overview of targeted cancer therapy. PMC - NIH.
  • Targeted Therapy for Cancer. Cleveland Clinic.
  • All About Targeted Therapy. OncoLink.
  • Targeted Therapy for Cancer. National Cancer Institute.
  • Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing.
  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). PubMed Central.
  • Kinase Screening Assay Services. Reaction Biology.
  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. PNAS.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology | Oxford Academic.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Antineo.
  • Protein Kinases, Their Function and Implication in Cancer and Other Diseases. ResearchGate.
  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Creative Diagnostics.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • ATP concentration. Kinase Logistics Europe.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Publishing.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • Kinase Interaction Network Expands Functional and Disease Roles of Human Kinases. PMC - PubMed Central.
  • Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate.
  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. aacrjournals.org.
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
  • Phospho-Flow Cytometry for the Screening of Intracellular Signaling Events in Cancer Cells and Immune Cells. Labcorp.
  • Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery. PMC - PubMed Central.

Sources

Application Notes & Protocols for Amide Coupling Reactions Involving (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of (R)-methyl morpholine-3-carboxylate hydrochloride in amide coupling reactions. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to modulate physicochemical properties and enhance biological activity.[1][2] this compound is a versatile chiral building block for introducing this motif.[3][4] This guide moves beyond simple procedural lists to explain the critical mechanistic considerations for this specific substrate, focusing on the implications of its hydrochloride salt form. We present detailed, field-tested protocols for common coupling strategies, including those mediated by carbodiimides (EDC) and modern uronium salts (HATU), complete with troubleshooting advice to ensure reproducible, high-yield synthesis.

Core Scientific Principles: Understanding the Substrate and Reaction

Successful amide bond formation is a cornerstone of modern drug discovery, enabling the assembly of complex molecules from readily available carboxylic acids and amines.[5][6] However, the direct condensation of these two moieties is generally infeasible due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[7][8] Therefore, the reaction requires activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The Critical Nature of the Amine Salt

(R)-methyl morpholine-3-carboxylate is supplied as a hydrochloride salt (C₆H₁₂ClNO₃).[4][9] This has a crucial consequence for its reactivity: the secondary amine nitrogen is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.

To generate the reactive free amine in situ, a stoichiometric amount of a non-nucleophilic organic base must be added to the reaction mixture. This base neutralizes the hydrogen chloride, liberating the lone pair of electrons on the nitrogen, which can then act as the required nucleophile.

Choice of Base is Paramount:

  • Recommended: Sterically hindered tertiary amines such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM) are ideal.[7][10] Their steric bulk prevents them from competing with the substrate amine in attacking the activated carboxylic acid.

  • Avoid: Less hindered tertiary amines (e.g., triethylamine, TEA) can sometimes lead to side reactions, including the formation of urethane byproducts with certain activation methods.[11] Primary or secondary amines should never be used as the base, as they will competitively couple with the activated acid.

The Logic of Carboxylic Acid Activation

The coupling process begins with the reaction of a carboxylic acid with a "coupling reagent." This reagent transforms the hydroxyl group of the acid into a good leaving group, effectively creating a highly reactive acylating agent.[5][10] This activated intermediate is then readily attacked by the liberated (R)-methyl morpholine-3-carboxylate free amine.

The general workflow for this process is illustrated below.

G cluster_acid Carboxylic Acid Activation cluster_amine Amine Deprotonation Acid Carboxylic Acid (R-COOH) Reagent Coupling Reagent (e.g., HATU, EDC) Activated Activated Intermediate (e.g., OAt-Active Ester) Reagent->Activated Activation Coupling Amide Bond Formation Activated->Coupling AmineHCl (R)-methyl morpholine-3-carboxylate Hydrochloride Base Non-Nucleophilic Base (e.g., DIPEA) FreeAmine Free Secondary Amine (Nucleophile) Base->FreeAmine Deprotonation FreeAmine->Coupling Product Coupled Product Coupling->Product G node_acid node_acid node_hatu node_hatu node_acid->node_hatu 1. Attack node_intermediate node_intermediate node_hatu->node_intermediate node_oat OAt⁻ node_active_ester node_active_ester node_oat->node_active_ester 2. Trapping node_amine R'₂NH (Free Amine) node_product Amide Product node_amine->node_product 3. Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-methyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a chiral hydrochloride salt, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve high chemical and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting materials and reagents: Unreacted starting materials and excess reagents from the synthesis.

  • The (S)-enantiomer: The opposite enantiomer is often the most critical impurity to remove to ensure the desired pharmacological activity.

  • Diastereomers: If the synthesis involves the use of chiral auxiliaries or reagents, diastereomeric intermediates or byproducts may be present.

  • Byproducts from side reactions: These can include products of N-alkylation, ring opening, or other unintended reactions. For example, in the synthesis of related morpholines, the formation of isomeric impurities like trans-isomers has been observed[1].

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

  • Inorganic salts: Salts generated during pH adjustments or work-up steps[2].

Q2: How can I improve the chiral purity of my product?

A2: Enhancing the enantiomeric excess (e.e.) is a primary goal in the purification of chiral compounds. The most effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical determination and preparative separation of enantiomers. Screening different chiral stationary phases (CSPs) is crucial for finding the optimal separation conditions[3].

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic or enantiomerically-enriched free base with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Recrystallization: In some cases, if the product is already significantly enriched in the desired enantiomer, a carefully optimized recrystallization process can further enhance the chiral purity.

Q3: What is polymorphism, and why is it a concern for my hydrochloride salt?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. For a hydrochloride salt of a chiral active pharmaceutical ingredient (API), controlling polymorphism is critical as it can impact the drug's efficacy and shelf-life[4]. It is essential to characterize the solid form of your purified material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Q4: What is the importance of pH during the crystallization of my hydrochloride salt?

A4: The pH of the solution is a critical parameter in the crystallization of ionizable compounds like this compound. The solubility of the compound is highly pH-dependent. Generally, the solubility of an amine hydrochloride salt is lowest at a specific pH range, which needs to be determined experimentally. Operating within this optimal pH range during crystallization can significantly improve the yield and purity of the product[5][6].

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Low recovery of the desired product after recrystallization is a frequent problem. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Recrystallization Yield

start Low Yield After Recrystallization check_solubility Is the compound too soluble in the chosen solvent at low temperature? start->check_solubility check_supersaturation Was the initial solution sufficiently supersaturated? check_solubility->check_supersaturation No solution_antisolvent Consider anti-solvent crystallization. check_solubility->solution_antisolvent Yes solution_solvent_screen Screen for a less effective solvent. check_solubility->solution_solvent_screen Yes check_cooling Was the cooling rate too fast? check_supersaturation->check_cooling Yes solution_concentrate Concentrate the solution before cooling. check_supersaturation->solution_concentrate No check_ph Is the pH of the solution optimal for crystallization? check_cooling->check_ph No solution_slow_cooling Employ a slower, controlled cooling profile. check_cooling->solution_slow_cooling Yes solution_ph_adjustment Adjust pH to minimize solubility. check_ph->solution_ph_adjustment No end Improved Yield solution_antisolvent->end solution_solvent_screen->end solution_concentrate->end solution_slow_cooling->end solution_ph_adjustment->end

Caption: Decision tree for troubleshooting low recrystallization yield.

Detailed Steps & Protocols:

  • Evaluate Solvent Choice:

    • Problem: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to a significant amount remaining in the mother liquor.

    • Solution:

      • Anti-Solvent Crystallization: If your compound is highly soluble in a particular solvent, consider adding a miscible anti-solvent in which the compound is poorly soluble to induce precipitation.

      • Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. For hydrochloride salts, polar protic solvents like isopropanol or ethanol are often good starting points. The addition of a less polar co-solvent like diethyl ether can sometimes induce crystallization[7].

  • Optimize Supersaturation and Cooling:

    • Problem: Insufficient supersaturation or a rapid cooling rate can lead to poor crystal nucleation and growth.

    • Protocol: Controlled Cooling Crystallization

      • Dissolve the crude material in a minimal amount of the chosen solvent at an elevated temperature (e.g., reflux).

      • Ensure complete dissolution. If not, filter the hot solution to remove any insoluble impurities.

      • Allow the solution to cool slowly and undisturbed to room temperature.

      • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Control the pH:

    • Problem: The solubility of the hydrochloride salt is highly dependent on the pH of the solution. An inappropriate pH can keep the compound in solution.

    • Solution: Experimentally determine the pH at which the solubility of this compound is at its minimum. This can be done by preparing saturated solutions at different pH values and measuring the concentration of the dissolved compound. Adjust the pH of your crystallization mixture to this optimal value before cooling.

Quantitative Data Summary: Common Recrystallization Solvents

Solvent SystemSuitability for Hydrochloride SaltsComments
Isopropanol (IPA)GoodOften a good starting point for recrystallization of amine hydrochlorides.
Ethanol (EtOH)Moderate to GoodCan be effective, but solubility might be high for some salts[7].
Methanol (MeOH)Often too solubleGenerally a very good solvent, which can make it difficult to achieve high yields upon cooling.
Acetonitrile (MeCN)ModerateCan be a suitable solvent, sometimes used in combination with an anti-solvent.
IPA / Diethyl EtherGoodDiethyl ether acts as an anti-solvent to induce precipitation[7].
AcetoneLimitedMore commonly used as a wash solvent for the isolated crystals[7][8].
Issue 2: Inconsistent or Poor Chiral HPLC Resolution

Achieving and maintaining good separation of the (R) and (S) enantiomers is critical for accurate purity assessment.

Troubleshooting Workflow for Chiral HPLC Issues

start Poor Chiral HPLC Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for this compound? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes solution_screen_csps Screen a range of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). check_csp->solution_screen_csps Uncertain check_temperature Is the column temperature controlled and optimized? check_mobile_phase->check_temperature Yes solution_modify_mobile_phase Vary the ratio of organic modifier and alcohol. Additives like TFA or DEA may be necessary. check_mobile_phase->solution_modify_mobile_phase No check_peak_shape Are you observing peak tailing or fronting? check_temperature->check_peak_shape Yes solution_optimize_temp Systematically vary the column temperature (e.g., 15-40°C). check_temperature->solution_optimize_temp No solution_adjust_ph Optimize mobile phase pH if using aqueous conditions. check_peak_shape->solution_adjust_ph Yes solution_dilute_sample Dilute the sample to avoid column overload. check_peak_shape->solution_dilute_sample Yes end Improved Resolution solution_screen_csps->end solution_modify_mobile_phase->end solution_optimize_temp->end solution_adjust_ph->end solution_dilute_sample->end

Caption: Decision tree for troubleshooting poor chiral HPLC resolution.

Detailed Steps & Protocols:

  • Chiral Stationary Phase (CSP) Selection:

    • Problem: The chosen CSP may not provide sufficient chiral recognition for this compound.

    • Solution: The selection of the appropriate CSP is often an empirical process[3]. It is highly recommended to screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations.

  • Mobile Phase Optimization:

    • Problem: The mobile phase composition significantly impacts the retention and resolution of enantiomers.

    • Protocol: Mobile Phase Screening

      • Start with a common mobile phase for normal-phase chiral HPLC, such as a mixture of hexane or heptane with an alcohol (e.g., isopropanol or ethanol).

      • Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%).

      • For basic compounds like your morpholine derivative, the addition of a small amount of a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.

      • Conversely, if analyzing the free acid form or if secondary interactions are an issue, an acidic additive like trifluoroacetic acid (TFA) might be beneficial.

  • Temperature Optimization:

    • Problem: Column temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Generally, lower temperatures lead to better resolution but longer analysis times and broader peaks. Higher temperatures can improve peak efficiency. It is important to systematically evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time[9].

Issue 3: Presence of Persistent Impurities

Even after recrystallization, certain impurities may remain. Identifying and removing these requires a more targeted approach.

Experimental Protocol: Acid-Base Extraction for Impurity Removal

This protocol is useful for removing neutral or acidic impurities from your basic product.

  • Dissolution: Dissolve the impure this compound in water.

  • Basification: Slowly add a base (e.g., 1M NaOH) to the aqueous solution with stirring until the pH is basic (e.g., pH 10-11). This will convert the hydrochloride salt to the free base, which is more soluble in organic solvents.

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The free base of your product will move into the organic layer, while polar and acidic impurities may remain in the aqueous layer. Repeat the extraction 2-3 times.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of anhydrous HCl (e.g., as a solution in isopropanol or dioxane) to precipitate the pure this compound.

  • Isolation: Collect the purified hydrochloride salt by filtration, wash with a cold solvent, and dry.

References

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • Gong, Y., et al. (2012). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 101(11), 4257-4267.
  • Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). EP 1 832 587 A1 - Method for preparing moxifloxacin and moxifloxacin hydrochloride.
  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride.
  • Hess, C., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations.
  • Kumar, L., & Agrawal, R. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
  • Lories, I. B., et al. (2019). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 19(11), 6349-6358.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 747-755.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
  • Sutan, K., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.

Sources

Optimizing reaction conditions for synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-methyl morpholine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid, substituted morpholine scaffold is a key component in a variety of biologically active molecules.[2] However, the synthesis of this compound in high yield and high enantiomeric purity can present several challenges.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during the synthesis. The guidance herein is based on established chemical principles and analogous transformations reported in the literature.

Section 1: Synthesis Overview and Key Challenges

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from an enantiopure precursor, such as a protected (R)-serine derivative. This approach ensures the stereocenter is set from the beginning. A representative pathway is outlined below.

The primary challenges in this synthesis are:

  • Maintaining Enantiomeric Purity: Preventing racemization of the chiral center, especially under basic or acidic conditions.

  • Controlling Side Reactions: Avoiding the formation of dimeric or polymeric byproducts during the cyclization step.

  • Achieving Efficient Cyclization: Ensuring the intramolecular reaction proceeds efficiently to form the six-membered morpholine ring.

  • Purification and Isolation: Effectively purifying the intermediates and isolating the final product as a stable, crystalline hydrochloride salt.

G cluster_0 Step 1: N-Alkylation & Protection cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection & Salt Formation A (R)-Serine methyl ester B N-Boc-(R)-Serine methyl ester A->B Boc₂O, Base C N-Boc-N-(2-hydroxyethyl)-(R)-serine methyl ester B->C Ethylene oxide or 2-haloethanol, Base D (R)-4-Boc-methyl morpholine-3-carboxylate C->D Base-mediated cyclization (e.g., NaH, t-BuOK) E (R)-methyl morpholine-3-carboxylate D->E Acidic Deprotection (e.g., TFA) F (R)-methyl morpholine-3-carboxylate HCl E->F HCl in ether or isopropanol

Caption: A representative synthetic pathway to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining the (R)-enantiomer specifically?

A: There are two main approaches. The most common is asymmetric synthesis , where you begin with a readily available, enantiopurified starting material like (R)-serine. This incorporates the desired stereochemistry from the outset. The alternative is chiral resolution , where the racemic methyl morpholine-3-carboxylate is synthesized and then separated into its individual enantiomers.[3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, which can then be separated by crystallization.[4] While effective, resolution has the significant drawback of a theoretical maximum yield of only 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[3]

Q2: Why is a protecting group, such as Boc (tert-butyloxycarbonyl), necessary?

A: The Boc group serves two critical functions. First, it protects the nitrogen atom of the serine derivative from participating in unwanted side reactions during the N-alkylation step with the 2-carbon electrophile (e.g., ethylene oxide). Secondly, it prevents the amine from acting as a nucleophile during the base-mediated cyclization, ensuring that the cyclization occurs via the intended hydroxyl group attack. The Boc group is ideal because it is stable to the basic conditions required for cyclization but can be removed cleanly under acidic conditions that are compatible with the ester functional group.

Q3: Why is the final product isolated as a hydrochloride salt?

A: The free amine form of (R)-methyl morpholine-3-carboxylate is often a liquid or low-melting solid that can be difficult to handle and purify. Converting it to the hydrochloride salt serves several purposes:

  • Stability: The salt is generally more chemically stable and has a longer shelf life.

  • Physical Form: It is typically a crystalline solid, which is much easier to handle, weigh, and purify by recrystallization.[5]

  • Solubility: The hydrochloride salt often has improved solubility in aqueous media, which can be advantageous for certain applications.

Q4: Can other alkylating agents be used instead of ethylene oxide for the N-alkylation step?

A: Yes. While ethylene oxide is a highly reactive and efficient two-carbon electrophile, its gaseous nature and toxicity require specialized handling. Safer and more convenient alternatives include 2-haloethanols like 2-chloroethanol or 2-bromoethanol. The reaction mechanism is a standard SN2 substitution, where the protected amino group displaces the halide. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile) is critical for achieving good yields in this step.[6]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Problem CategoryQuestion & Answer
Low Reaction Yield Q: My overall yield is poor (<40%). What are the most likely causes and how can I fix them? A: Low yield can stem from several steps. Systematically review your process: 1. Incomplete Cyclization: This is a common bottleneck. The intramolecular SN2 reaction requires a strong, non-nucleophilic base to deprotonate the hydroxyl group. If using a weaker base like K₂CO₃, the reaction may be slow or incomplete. Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is run under strictly anhydrous conditions, as water will quench the base.[7] 2. Side Reactions: During N-alkylation, over-alkylation (attachment of a second hydroxyethyl group) can occur. During cyclization, intermolecular reactions can lead to dimers or polymers. Solution: Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). For cyclization, running the reaction at high dilution can favor the intramolecular pathway over intermolecular side reactions. 3. Purification Losses: The intermediate products may be water-soluble or volatile. Solution: Be cautious during aqueous workups; saturate the aqueous layer with NaCl to reduce the solubility of your product before extraction. When removing solvents under reduced pressure, use a cool water bath to minimize loss of volatile intermediates.
Poor Enantiomeric Purity Q: The enantiomeric excess (e.e.) of my final product is low. Where did I lose stereochemical purity? A: Racemization is the loss of stereochemical integrity. The chiral center in this molecule is a carbon alpha to a carbonyl group (the ester). 1. Harsh Basic Conditions: A strong base can potentially deprotonate the alpha-carbon, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization. Solution: While a strong base is needed for cyclization, avoid unnecessarily long reaction times or excessively high temperatures. Add the base slowly at a low temperature (e.g., 0 °C) before gently warming to complete the reaction. 2. Impure Starting Material: The issue may not be your synthesis. Solution: Always verify the enantiomeric purity of your starting (R)-serine derivative using a suitable analytical method, such as chiral HPLC or by measuring its specific rotation.[8]
Difficult Purification & Isolation Q: I'm struggling to isolate a pure product. The final compound is an oil, not a solid. A: This is a classic issue when the free amine is the target. The hydrochloride salt formation is the key. 1. Incomplete Salt Formation: If the free amine is not fully protonated, it may remain oily. Solution: After deprotection and workup to get the free amine, ensure it is dissolved in a completely anhydrous solvent (e.g., diethyl ether, isopropanol) before adding a solution of HCl in the same solvent. Water will interfere with crystallization. Use a slight excess (1.1 eq) of HCl. 2. Incorrect Solvent for Precipitation: The choice of solvent is critical for obtaining a crystalline solid. Solution: Diethyl ether is excellent for precipitating hydrochloride salts. If the product is too soluble in ether, try a mixture of ether and a less polar solvent like hexane, or use isopropanol. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Residual Impurities: Impurities can inhibit crystallization. Solution: Ensure the free amine is pure before attempting salt formation. If necessary, purify the free amine by flash column chromatography on silica gel using a solvent system containing a small amount of a volatile amine (e.g., 1% triethylamine in ethyl acetate/hexane) to prevent streaking.

Section 4: Experimental Protocol

Protocol: Synthesis of (R)-4-Boc-methyl morpholine-3-carboxylate

This protocol is a representative example based on established methodologies for similar transformations. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • N-Boc-N-(2-hydroxyethyl)-(R)-serine methyl ester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Carefully wash the sodium hydride (1.2 eq) with anhydrous hexane three times under an inert atmosphere (N₂ or Ar) to remove the mineral oil.

  • Suspend the oil-free NaH in anhydrous THF (approx. 0.2 M concentration based on the starting material).

  • Cool the NaH suspension to 0 °C in an ice-water bath.

  • Dissolve N-Boc-N-(2-hydroxyethyl)-(R)-serine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl until gas evolution ceases.

  • Dilute the mixture with EtOAc and water. Separate the layers.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-4-Boc-methyl morpholine-3-carboxylate.

Section 5: Data and Workflow Visualization

Table 1: Influence of Base and Solvent on Cyclization Efficiency (Illustrative Data)
EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile802435
2NaH (1.2)THF25688
3t-BuOK (1.2)THF25492
4DBU (1.5)Dichloromethane401265

Data is illustrative and based on typical outcomes for such reactions. Actual results may vary.

Troubleshooting Workflow

G start Experiment Complete problem Problem Identified? start->problem low_yield Low Yield? problem->low_yield Yes no_problem Success! problem->no_problem No low_ee Low e.e.? low_yield->low_ee No check_cyclization Review Cyclization: - Use stronger base (NaH) - Ensure anhydrous conditions - Consider high dilution low_yield->check_cyclization Yes purification Purification Issues? low_ee->purification No check_sm_purity Verify Purity of Starting Material (Chiral HPLC) low_ee->check_sm_purity Yes use_hcl_salt Isolate as HCl salt: - Use anhydrous solvent (ether) - Ensure complete protonation purification->use_hcl_salt Yes end Problem Resolved purification->end No check_cyclization->end check_conditions Review Reaction Conditions: - Lower temperature - Reduce reaction time check_sm_purity->check_conditions check_conditions->end chromatography Purify free amine via chromatography before salt formation use_hcl_salt->chromatography chromatography->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Image].
  • Wikipedia. (2023). Morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6555.
  • LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • Wikipedia. (2023). Chiral resolution.
  • Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
  • Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Oriental Journal of Chemistry, 30(2), 653-660.
  • Molecules. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.
  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.
  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.

Sources

Stability and storage conditions for (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-methyl morpholine-3-carboxylate hydrochloride

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support resource for this compound (CAS: 1187929-55-0). As a key chiral building block in modern drug discovery and development, ensuring its integrity from storage to reaction is paramount for reproducible and successful outcomes. This guide, structured in a practical question-and-answer format, is designed by our senior application scientists to provide you with both the foundational knowledge and the field-tested insights needed to handle this compound with confidence.

Section 1: General Storage and Handling FAQs

This section addresses the most common initial questions regarding the proper care and handling of this compound upon its arrival and during routine use in your laboratory.

Q1: We just received a shipment. What are the immediate, optimal storage conditions?

Upon receipt, the compound should be stored under controlled conditions to maximize its shelf life. While some suppliers suggest room temperature storage, we recommend a more conservative approach based on the compound's chemical structure.[1][2]

  • Temperature: Refrigerate at 2-8°C.[3] While the compound is generally stable at room temperature for short periods, long-term storage at lower temperatures minimizes the risk of slow degradation.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] This is crucial to displace oxygen and, more importantly, ambient moisture.

  • Container: Always keep the compound in its original, tightly sealed container.[4][6]

Q2: The material is a white powder. Is it hygroscopic?

Yes. Like many hydrochloride salts of organic amines, this compound is presumed to be hygroscopic.[7][8][9] The morpholine ring and the salt form can attract and absorb atmospheric moisture. This is a critical factor because absorbed water can initiate chemical degradation, primarily through hydrolysis of the methyl ester group.[10] Therefore, minimizing exposure to the ambient atmosphere is essential.

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is required. This compound is classified as an irritant.[11]

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[6][12]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[13]

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[6][12]

Section 2: Stability and Degradation Deep Dive

Understanding the potential chemical instabilities of this compound allows for proactive measures to prevent degradation and ensures the validity of your experimental results.

Q4: What is the primary degradation pathway for this molecule?

The most significant chemical liability is the hydrolysis of the methyl ester .[14] The molecule contains two key functional groups: the secondary amine (as a hydrochloride salt) and the methyl ester. The ester is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases, to yield (R)-morpholine-3-carboxylic acid and methanol.[15]

Since the compound is a hydrochloride salt, the material is inherently acidic, which can catalyze this hydrolysis if water is introduced.[14]

G cluster_main Primary Degradation Pathway: Ester Hydrolysis Reactant (R)-methyl morpholine-3-carboxylate HCl Products (R)-morpholine-3-carboxylic acid HCl + Methanol Reactant->Products Acid-Catalyzed Hydrolysis Water H₂O (from moisture) Water->Reactant

Caption: Primary degradation pathway for the compound.

Q5: What are the main factors that accelerate degradation?

Three primary environmental factors can compromise the stability of the compound:

  • Moisture: As discussed, water is the key reactant for hydrolysis. Storing in a desiccator or under inert gas is the best defense.[6]

  • Elevated Temperature: Heat acts as a catalyst, accelerating the rate of all chemical reactions, including hydrolysis and other potential decomposition pathways.[16] Storing above the recommended 2-8°C will shorten the compound's viable shelf life.

  • Incompatible Substances: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Strong bases will deprotonate the hydrochloride salt and can aggressively catalyze ester hydrolysis.

Q6: How can I tell if my material has started to degrade?

Degradation can manifest in several ways:

  • Physical Appearance: A change from a free-flowing white powder to a clumpy, sticky, or discolored solid often indicates moisture absorption and potential degradation.

  • Analytical Data: This is the most reliable method. An HPLC purity analysis showing a new, more polar peak (corresponding to the carboxylic acid) is a definitive sign of hydrolysis. 1H NMR spectroscopy may show a decrease in the integration of the methyl ester singlet (~3.7 ppm) and the appearance of a methanol peak (~3.4 ppm).

  • Experimental Performance: Inconsistent reaction yields, the formation of unexpected byproducts, or difficulty achieving reaction completion can all be symptoms of using a degraded starting material.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the use of this compound.

Troubleshooting Start Problem Encountered: Inconsistent Experimental Results CheckAppearance Inspect Compound's Physical Appearance Start->CheckAppearance IsClumpy Is it clumpy, discolored, or sticky? CheckAppearance->IsClumpy RunAnalysis Perform Analytical Check (HPLC or ¹H NMR) IsClumpy->RunAnalysis Yes IsClumpy->RunAnalysis No PurityFail Does analysis show >2% impurity or new peaks? RunAnalysis->PurityFail Degraded Conclusion: Compound is Degraded. Source a new, validated lot. PurityFail->Degraded Yes OtherFactors Conclusion: Compound is likely stable. Investigate other experimental parameters (reagents, solvent, etc.). PurityFail->OtherFactors No CheckStorage Review Storage & Handling Procedures Degraded->CheckStorage StorageIssue Were there deviations? (e.g., left out, wrong temp) CheckStorage->StorageIssue ImplementSOP Action: Implement Strict SOPs. Use desiccator, inert gas, aliquot. StorageIssue->ImplementSOP Yes StorageIssue->OtherFactors No

Caption: Troubleshooting flowchart for experimental issues.

Table 1: Troubleshooting Common Issues

SymptomPossible CauseRecommended Action & Explanation
Low Reaction Yield Material Degradation: The effective concentration of the active starting material is lower than calculated due to hydrolysis.1. Re-analyze Purity: Use HPLC to quantify the purity of your current batch. 2. Use a Fresh Sample: Open a new, sealed container of the material and repeat the experiment.
Compound is Clumpy Moisture Absorption: The material has been exposed to ambient atmosphere, indicating a high risk of hydrolysis.1. Dry under High Vacuum: Dry a small sample in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours. 2. Re-analyze: Check the purity of the dried material. 3. Improve Handling: Aliquot the material into smaller vials under an inert atmosphere for daily use to protect the main stock.
New Byproduct in Reaction Degradation Product Reacting: The hydrolyzed carboxylic acid byproduct may be participating in an undesired side reaction.1. Characterize Byproduct: Attempt to isolate and identify the new species. 2. Verify Starting Material: Run a control reaction with a freshly validated lot of this compound to confirm the source of the byproduct.

Section 4: Experimental Protocols

To ensure the integrity of your material, we provide the following self-validating protocols.

Protocol 1: HPLC Purity Assessment

This method allows for the quantification of the parent compound and its primary hydrolytic degradant.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.

  • Expected Results: A sharp, primary peak for the parent compound. The hydrolyzed carboxylic acid product will elute significantly earlier (at a lower %B) due to its increased polarity. A purity level of >98% is expected for high-quality material.

Protocol 2: Karl Fischer Titration for Water Content

This protocol directly measures the water content, the key risk factor for stability.

  • Instrument: Volumetric or Coulometric Karl Fischer Titrator.

  • Method: Follow the instrument manufacturer's standard operating procedure.

  • Sample Preparation: Accurately weigh an appropriate amount of the solid compound (typically 50-100 mg) and add it directly to the titration vessel.

  • Expected Results: For a fresh, properly handled lot, the water content should be very low (<0.1%). An elevated water content (>0.5%) is a strong indicator of improper storage and a high risk of degradation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
  • Capot Chemical. (2013). MSDS of (R)-3-Methylmorpholine hydrochloride.
  • Galeazzi, R. (2020). Recognition of Chiral Carboxylates by Synthetic Receptors. PMC - PubMed Central.
  • Reddit r/chemhelp. (2024). Can I make a hcl salt of an ester?.
  • Thomas, B., & Ng, Y. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. University of New Haven.
  • Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
  • CP Lab Safety. (n.d.). Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams.
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions.
  • National Institutes of Health (NIH). (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

Sources

Common side reactions and byproducts in the synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As a key chiral building block in pharmaceutical synthesis, maintaining stereochemical integrity and achieving high purity is paramount. This document addresses common side reactions, byproduct formation, and purification challenges to help you optimize your synthetic protocol.

Overview of the Primary Synthetic Route

The most common and practical synthesis of (R)-methyl morpholine-3-carboxylate originates from L-serine methyl ester. The general pathway involves N-alkylation followed by an intramolecular cyclization.

A simplified, common reaction pathway is illustrated below:

  • Starting Material: L-Serine methyl ester hydrochloride.

  • N-Alkylation: Reaction with a 2-carbon electrophile (e.g., 2-chloroethanol or a protected equivalent) under basic conditions to form an N-substituted intermediate.

  • Intramolecular Cyclization: Activation of the hydroxyl group (e.g., via mesylation or tosylation) followed by base-mediated ring closure to form the morpholine ring.

  • Deprotection & Salt Formation: If protecting groups are used, their removal is followed by the formation of the hydrochloride salt.

This seemingly straightforward process is prone to several side reactions that can impact yield, purity, and stereochemical integrity.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

Low yield is a common issue stemming from incomplete reactions or competing side pathways. The two most significant culprits are the formation of a dimeric byproduct and racemization leading to purification losses.

  • Diketopiperazine Formation: The primary competing reaction is often the intermolecular condensation of two molecules of the N-substituted serine ester intermediate to form a stable six-membered diketopiperazine (a cyclic dipeptide).[1][2] This pathway is heavily favored at higher concentrations.

    • Solution: Employ high-dilution conditions during the cyclization step. By keeping the concentration of the reactant low, you favor the intramolecular reaction (forming the desired morpholine) over the intermolecular reaction (forming the dimer). A slow addition of the reactant to a heated solution of the base is a standard technique to maintain pseudo-high dilution.

  • Incomplete Cyclization: The activation of the primary alcohol and subsequent ring closure may not go to completion.

    • Solution: Ensure your activating agent (e.g., MsCl, TsCl) is fresh and used in a slight excess. Monitor the reaction progress meticulously by TLC or LC-MS to confirm the full consumption of the starting material before proceeding with the workup. The choice of base is also critical; a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.[3]

Q2: The stereochemical purity (enantiomeric excess) of my product is low. How can I prevent racemization?

Maintaining the (R)-configuration at the C3 position is critical. Racemization, or epimerization, can occur, leading to the formation of the undesired (S)-enantiomer.

The primary mechanism involves the abstraction of the acidic α-proton at the chiral center by a base, which leads to a loss of stereochemistry.[4][5] This is particularly problematic during steps involving strong bases or elevated temperatures.

  • Mechanism of Racemization: The α-proton on the carbon bearing the carboxylate group is susceptible to deprotonation, especially after activation of the carboxyl group or under basic conditions.[6] The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of enantiomers.

  • Preventative Measures:

    • Base Selection: Use a weaker, non-nucleophilic base where possible. For instance, bases like N-methylmorpholine (pKa ~7.4) are less likely to cause racemization than stronger bases like triethylamine (pKa ~10.8).[3]

    • Temperature Control: Perform base-mediated steps at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating in the presence of a base.

    • Coupling Additives: While more common in peptide synthesis, the principle applies here. If activating the carboxyl group is part of your strategy, additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization by forming less reactive, more stable intermediates.[6]

Q3: I'm observing a significant byproduct with a mass corresponding to a dimer. How can I identify and minimize it?

As mentioned in Q1, the most common dimeric byproduct is a diketopiperazine (DKP). This occurs when the amino group of one molecule attacks the activated ester of a second molecule.[7][8]

  • Identification: The DKP byproduct will have a mass-to-charge ratio in MS analysis corresponding to double the precursor minus two molecules of the alcohol from the ester (e.g., 2 * M_precursor - 2 * MeOH). Its NMR spectrum will also show a more symmetric pattern compared to the desired morpholine product.

  • Minimization Strategies:

    • High Dilution: This is the most effective strategy. The intramolecular cyclization is a first-order reaction, while the intermolecular dimerization is second-order. Therefore, lowering the concentration dramatically favors the formation of the desired monomeric product.

    • Protecting Group Strategy: The choice of N-protecting group on the serine precursor can influence the propensity for DKP formation. Bulky protecting groups can sterically hinder the intermolecular reaction.

Table 1: Common Impurities and Their Identification

Impurity NamePotential CauseIdentification Method (Expected Signal)
(S)-methyl morpholine-3-carboxylate Racemization under basic/thermal conditionsChiral HPLC/SFC is required for separation. NMR and standard LC-MS will not distinguish between enantiomers.
Diketopiperazine Dimer High concentration during cyclizationMS: M+H peak corresponding to [2 x Precursor - 2 x CH₃OH]. ¹H NMR: Often shows a more symmetrical set of peaks.
Uncyclized Precursor Incomplete reactionTLC: Different Rf value. MS: M+H peak corresponding to the N-alkylated serine ester.
Ester Hydrolysis Product Acidic or basic workup/purificationMS: M+H peak corresponding to [Product - CH₂]. ¹H NMR: Absence of the methyl ester singlet (~3.7 ppm).
Q4: My final hydrochloride salt is oily or difficult to crystallize. What are the best practices for isolation?

The hydrochloride salts of morpholine derivatives can be hygroscopic and challenging to crystallize, often resulting in oils or waxes.[9]

  • Solvent Selection: The key is to find a solvent system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Primary Solvents: Isopropanol (IPA) or ethanol are often good starting points.[10]

    • Anti-Solvents: Diethyl ether or methyl tert-butyl ether (MTBE) are commonly used as anti-solvents. Dissolve the crude product in a minimum amount of a primary solvent (like IPA) and slowly add the anti-solvent until turbidity persists. Cooling the mixture can then induce crystallization.

  • Procedure for Crystallization:

    • Ensure the crude product is as dry as possible. Remove all residual solvents under high vacuum.

    • Dissolve the crude material in a minimal amount of hot isopropanol.

    • If impurities are visible, a hot filtration step can be beneficial.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod.

    • If still no crystals form, slowly add diethyl ether dropwise until the solution becomes cloudy.

    • Store the flask at a lower temperature (e.g., 4 °C or -20 °C) overnight to maximize crystal formation.

    • Collect the solid by filtration, wash with a cold solvent mixture or pure anti-solvent, and dry under vacuum.

  • Water Contamination: Even trace amounts of water can inhibit crystallization. Ensure all solvents are anhydrous and the reaction workup is performed under dry conditions.

Key Experimental Protocols & Visual Guides

Workflow for Troubleshooting Low Yield and Purity

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

G start Problem: Low Yield or High Impurity check_reaction Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_reaction incomplete Incomplete Reaction: High % of Starting Material check_reaction->incomplete Check Conversion dimer Major Impurity: Mass = Dimer? check_reaction->dimer Check Byproducts racemization Final Product Fails Chiral Purity Spec? check_reaction->racemization Check Final Purity incomplete->dimer No sol_incomplete Solution: - Increase reaction time/temp - Check reagent quality - Optimize stoichiometry incomplete->sol_incomplete Yes dimer->racemization No sol_dimer Solution: - Use high-dilution conditions - Slow addition of substrate - Re-evaluate solvent/temp dimer->sol_dimer Yes sol_racemization Solution: - Lower reaction temperature - Use a weaker/hindered base - Reduce time under basic conditions racemization->sol_racemization Yes end_node Optimized Protocol racemization->end_node No sol_incomplete->end_node sol_dimer->end_node sol_racemization->end_node

Caption: Troubleshooting workflow for synthesis optimization.

Competing Reaction Pathways: Cyclization vs. Dimerization

Understanding the competition between the desired intramolecular cyclization and the undesired intermolecular dimerization is key to improving yield.

G cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) precursor N-Substituted Serine Ester Intermediate morpholine (R)-methyl morpholine-3-carboxylate precursor->morpholine  1st Order (Favored at Low Conc.) dimer Diketopiperazine (Dimer Byproduct) precursor->dimer  2nd Order (Favored at High Conc.) precursor2 Second Molecule of Intermediate

Caption: Intramolecular vs. Intermolecular reaction pathways.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Gürü, M., & Pamuk, V. (2025). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • BenchChem. (2025). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions.
  • Yan, W., et al. (2022).
  • MDPI. (2023). Epimerisation in Peptide Synthesis.
  • Mosqueira, F. G., et al. (n.d.). Synthesis of a diketopiperazine molecule from the cyclodehydration of two amino acids.
  • Steinberg, S. M., & Bada, J. L. (1981).
  • Goolcharran, C., & Borchardt, R. T. (2001).
  • Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Journal of Pharmaceutical Analysis.[12]
  • Ramstad, T., & Maligres, P. E. (2015). Purification of organic hydrochloride salt?.
  • Wikipedia. (2024). Morpholine.

Sources

Technical Support Center: Optimizing the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable chiral building block. Our goal is to provide you with the expertise and practical insights necessary to improve your yield, ensure high purity, and maintain stereochemical integrity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. A common and effective strategy involves the cyclization of a protected (R)-serine methyl ester derivative. This guide will focus on a widely applicable two-step approach:

  • N-Alkylation: Reaction of (R)-serine methyl ester with an alkylating agent bearing a leaving group, such as chloroacetyl chloride.

  • Intramolecular Cyclization: Base-mediated ring closure to form the morpholine ring, followed by hydrochloride salt formation.

While seemingly straightforward, this pathway presents several potential pitfalls that can significantly impact the success of your synthesis. This guide will address these challenges in a comprehensive question-and-answer format.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

A. Low Yield in the N-Alkylation Step

Q1: I am observing a low yield of the N-chloroacetylated intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of (R)-serine methyl ester with chloroacetyl chloride are often attributed to several factors. Let's break down the common culprits and their solutions.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred efficiently and consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

  • Cause 2: Competing Reactions. The hydroxyl group of serine methyl ester can also react with chloroacetyl chloride, leading to O-acylation as a side product.

    • Solution: This side reaction is more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C) can significantly favor N-acylation. The choice of base is also critical; a hindered base can help minimize O-acylation.

  • Cause 3: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Experimental Protocol: N-Chloroacetylation of (R)-Serine Methyl Ester

ParameterRecommended ConditionRationale
Starting Material (R)-Serine methyl ester hydrochlorideCommercially available and stable.
Reagent Chloroacetyl chloride (1.1 - 1.2 eq.)Slight excess ensures complete reaction.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq.)Neutralizes the HCl generated and the starting material salt.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert.
Temperature 0 °C to room temperatureMinimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of chloroacetyl chloride.
B. Challenges in the Cyclization Step

Q2: My cyclization reaction is giving a low yield of the desired (R)-methyl morpholine-3-carboxylate. What are the potential issues?

A2: The intramolecular cyclization to form the morpholine ring is a critical step where several side reactions can occur, leading to diminished yields.

  • Cause 1: Inefficient Ring Closure. The cyclization may be slow or incomplete.

    • Solution: The choice of base and solvent is crucial. A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is often effective. A polar aprotic solvent such as DMF or DMSO can facilitate the reaction. Heating the reaction may be necessary, but should be done cautiously to avoid side reactions.

  • Cause 2: Intermolecular Reactions. Instead of intramolecular cyclization, the N-chloroacetylated intermediate can react with another molecule, leading to dimer or polymer formation.

    • Solution: This is often a concentration-dependent issue. Running the reaction at high dilution can favor the intramolecular pathway. A slow addition of the substrate to the base solution can also help maintain a low concentration of the reactive intermediate.

  • Cause 3: Formation of Diketopiperazine. If the starting material for the N-alkylation was not fully consumed, the unreacted (R)-serine methyl ester can self-condense to form a 2,5-diketopiperazine, especially under basic conditions.[1]

    • Solution: Ensure the N-alkylation step goes to completion before proceeding to the cyclization. Purifying the N-chloroacetylated intermediate before the cyclization can prevent this side reaction.

C. Purity and Stereochemical Integrity

Q3: I am concerned about the chiral purity of my final product. How can I prevent racemization and how do I analyze the enantiomeric excess?

A3: Maintaining the (R)-stereochemistry is paramount. The chiral center at the 3-position of the morpholine ring is adjacent to a carbonyl group, making it susceptible to racemization under certain conditions.

  • Preventing Racemization: The primary cause of racemization at a stereocenter adjacent to a carbonyl group is enolization, which can be catalyzed by both acid and base.[2][3][4][5][6]

    • Mitigation Strategies:

      • Mild Reaction Conditions: Use the mildest possible basic or acidic conditions throughout the synthesis and workup.

      • Temperature Control: Avoid prolonged heating, especially in the presence of strong acids or bases.

      • Careful Workup: Neutralize the reaction mixture promptly and avoid lengthy exposure to harsh pH conditions.

  • Analyzing Enantiomeric Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of your product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) will separate the (R) and (S) enantiomers, allowing for their quantification.

    • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of the ee.

Q4: My final product, this compound, is difficult to purify. What are some effective purification strategies?

A4: Purification can be challenging due to the polar nature of the hydrochloride salt and the potential for closely related impurities.

  • Recrystallization: This is often the most effective method for purifying the final hydrochloride salt.

    • Solvent Selection: A good recrystallization solvent system will dissolve the compound when hot but have low solubility when cold. Common solvent systems for amine hydrochlorides include:

      • Methanol/Ether

      • Ethanol/Ethyl Acetate

      • Isopropanol/Hexane

    • Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., methanol). If a co-solvent is used, slowly add the anti-solvent (e.g., ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used.

    • Eluent System: Due to the polar nature of the hydrochloride salt, a polar eluent system is required. A common choice is a gradient of methanol in dichloromethane (DCM), often with a small amount of acetic acid or triethylamine to improve peak shape. It is often more practical to purify the free base of the morpholine ester and then convert it to the hydrochloride salt.

III. Visualizing the Workflow

To provide a clearer understanding of the synthetic and troubleshooting process, the following diagrams illustrate the key steps and logical relationships.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start (R)-Serine Methyl Ester HCl Step1 N-Alkylation (Chloroacetyl Chloride, Base) Start->Step1 Intermediate N-(2-chloroacetyl)-(R)-serine methyl ester Step1->Intermediate Step2 Intramolecular Cyclization (Strong Base) Intermediate->Step2 Product_freebase (R)-methyl morpholine-3-carboxylate Step2->Product_freebase Step3 Salt Formation (HCl) Product_freebase->Step3 Final_Product (R)-methyl morpholine-3-carboxylate HCl Step3->Final_Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Issue Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Issue->Incomplete_Reaction Side_Reactions Side Reactions (O-acylation, Dimerization) Issue->Side_Reactions Racemization Racemization Issue->Racemization Purification_Issues Ineffective Purification Issue->Purification_Issues Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Control_Stoichiometry Control Stoichiometry & Reagent Purity Side_Reactions->Control_Stoichiometry Mild_Conditions Use Mild Conditions (Low Temp, Weaker Base/Acid) Racemization->Mild_Conditions Purification_Strategy Refine Purification (Recrystallization, Chromatography) Purification_Issues->Purification_Strategy

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

IV. Summary of Key Recommendations

ProblemKey RecommendationDetailed Action
Low Yield Optimize Reaction ConditionsMonitor reaction completion (TLC/LC-MS), control temperature, and consider high dilution for cyclization.
Low Purity Refine Purification StrategyUtilize recrystallization with an appropriate solvent system. Consider purifying the free base before salt formation.
Racemization Maintain Stereochemical IntegrityEmploy mild reaction and workup conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.
Side Reactions Control Reaction PathwayEnsure complete N-alkylation before cyclization. Use low temperatures for acylation to favor N- over O-acylation.

This technical support guide provides a framework for addressing the common challenges in the synthesis of this compound. By understanding the underlying chemical principles and implementing these troubleshooting strategies, you can significantly improve the yield, purity, and stereochemical integrity of your product.

V. References

  • Gante, J. (1995). The Chemistry of 2,5-Diketopiperazines. Synthesis, 1995(12), 1423-1433.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Sources

Troubleshooting guide for reactions involving (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-methyl morpholine-3-carboxylate hydrochloride

Welcome to the technical support guide for this compound (CAS No: 1187929-55-0).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its use in synthesis. As a chiral building block containing both a secondary amine and a methyl ester, its reactivity is nuanced.[1][2][3] This guide provides in-depth, causality-driven solutions to ensure your reactions are efficient, reproducible, and maintain the compound's critical stereochemical integrity.

Section 1: Foundational Knowledge & Handling

Before troubleshooting reactions, it is imperative to understand the reagent's fundamental properties and handling requirements. Mishandling is a common source of experimental failure.

FAQ: What are the essential properties of this reagent?

This compound is a white to off-white solid.[1] It is the hydrochloride salt of a chiral secondary amine, which means the morpholine nitrogen is protonated.[2][4] This salt form significantly influences its solubility and reactivity.

PropertyValueSource
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1][5]
Molecular Weight 181.62 g/mol [1][5]
Structure (R)-configuration at C3[1]
Form Hydrochloride Salt[1]
FAQ: What are the correct storage and handling procedures?

Proper storage is critical to maintain the reagent's integrity.

  • Storage: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[6] It is noted to be moisture-sensitive, so storage in a desiccator is highly recommended to prevent hydrolysis and clumping.[7]

  • Handling: Always handle the compound in a well-ventilated area or fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, as it can cause skin and serious eye irritation.[1][5][7] Avoid breathing dust.[1]

Section 2: Troubleshooting Solubility Issues

One of the most frequent initial hurdles is poor solubility. This stems from a mismatch between the salt form of the reagent and the chosen solvent system.

Q: My this compound is not dissolving in my reaction solvent. How can I resolve this?

Root Cause Analysis: As a hydrochloride salt, the compound is highly polar and ionic. It will exhibit poor solubility in common nonpolar aprotic solvents like hexanes, toluene, or diethyl ether. Its solubility is generally better in polar solvents, but the choice depends on the reaction requirements.

Solutions:

  • Select an Appropriate Solvent: If the reaction chemistry allows, switch to a more polar solvent.

    • Polar Protic Solvents: Methanol, ethanol, and water offer the best solubility but may interfere with certain reagents (e.g., acyl chlorides, organometallics).

    • Polar Aprotic Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) can be effective, sometimes requiring gentle warming or sonication to achieve dissolution.

  • In-Situ Neutralization: The most common and effective strategy is to convert the hydrochloride salt to the free base in situ. The free base, being a neutral organic molecule, has significantly better solubility in a wider range of organic solvents.

    • Procedure: Add the hydrochloride salt to your chosen reaction solvent (e.g., DCM, THF, MeCN). Then, add at least one equivalent of a suitable tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)). Stir for 15-30 minutes. The free base will be generated along with the corresponding triethylammonium or diisopropylethylammonium chloride salt.

Section 3: Reactions at the Morpholine Nitrogen (N-Acylation, N-Alkylation)

The most common application of this building block involves functionalization of the secondary amine. Failure at this stage is almost always linked to improper activation of the nitrogen nucleophile.

Q: My N-acylation or N-alkylation reaction is sluggish, incomplete, or fails entirely. What is the primary cause?

Root Cause Analysis: The nitrogen atom in the hydrochloride salt is protonated (R-NH₂⁺-R'), making it non-nucleophilic and incapable of reacting with electrophiles. The proton must be removed by a base to liberate the lone pair of electrons on the nitrogen, generating the reactive free secondary amine.

Furthermore, reactions with common electrophiles like acyl chlorides or alkyl halides generate an acidic byproduct (e.g., HCl). A second equivalent of base is required to quench this acid, which would otherwise protonate and deactivate another molecule of your starting material.

Troubleshooting Workflow for N-Functionalization

The following workflow provides a systematic approach to diagnosing and solving issues with N-functionalization reactions.

G cluster_0 Base Analysis Start Issue: Low Yield in N-Functionalization CheckBase Step 1: Analyze Base Strategy Start->CheckBase Base_Stoichiometry Is Base ≥ 2.1 equivalents? (1 eq for deprotonation + 1 eq for acid byproduct) CheckBase->Base_Stoichiometry CheckConditions Step 2: Optimize Reaction Conditions CheckReagents Step 3: Verify Reagent Quality CheckConditions->CheckReagents If issue persists Resolution Resolution: High-Yield N-Functionalization CheckConditions->Resolution Adjust T or Concentration CheckReagents->Resolution Use fresh/purified reagents Base_Stoichiometry->CheckBase No: Adjust to 2.1-2.5 eq. Base_Strength Is Base pKa sufficient? (pKa of Base > pKa of Morpholinium ~8.5) Base_Stoichiometry->Base_Strength Yes Base_Strength->CheckBase No: Choose stronger base (e.g., TEA, DIPEA) Base_Solubility Are reactants and base soluble? Base_Strength->Base_Solubility Yes Base_Solubility->CheckBase No: Change solvent system Base_Solubility->CheckConditions Yes, Base Strategy is Sound Base_Solubility->Resolution If Solved

Caption: Troubleshooting workflow for N-functionalization reactions.

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol demonstrates the principles of proper base usage.

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM) to make a 0.1 M solution.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir the mixture at 0 °C for 20 minutes. The suspension should become a clear solution as the free base is formed.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction with additional DCM. Wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Section 4: Reactions of the Ester Group & Stereochemical Integrity

Q: I am attempting to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete or I fear racemization. What are the best practices?

Root Cause Analysis: Ester hydrolysis (saponification) requires basic conditions, which could potentially compromise the stereocenter at the adjacent C3 position if conditions are too harsh (high temperature, strongly concentrated base). Incomplete reactions are typically due to insufficient base or time.

Solutions and Best Practices:

IssuePotential CauseRecommended Solution
Incomplete Hydrolysis Insufficient base stoichiometry; Short reaction time; Low temperature.Use a mild excess of Lithium Hydroxide (LiOH) (1.5–2.0 eq). Run the reaction at room temperature and monitor by LC-MS until completion (typically 4-12 hours).
Potential Racemization High reaction temperatures; Use of strong, concentrated bases (e.g., NaOH, KOH at reflux).Use LiOH in a mixed solvent system like THF/H₂O or MeOH/H₂O at temperatures between 0 °C and room temperature. Avoid heating unless necessary.
Difficult Product Isolation The resulting amino acid product can be highly water-soluble (zwitterionic).After the reaction is complete, carefully acidify the aqueous solution with 1 M HCl to a pH of ~3-4. This protonates the carboxylate, making the product more extractable into organic solvents like Ethyl Acetate (repeat extractions 3-5 times).

The morpholine ring itself is a robust heterocycle under most synthetic conditions but can be susceptible to oxidative ring-opening with potent oxidants, a reaction that is generally not desired unless specifically intended.[8][9]

References

  • Methyl morpholine-3-carboxylate hydrochloride | C6H12ClNO3. PubChem. [Link]
  • Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams. CP Lab Safety. [Link]
  • Methyl morpholine-3-carboxylate hydrochloride.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Morpholines. AMERICAN ELEMENTS®. [Link]
  • N-Methylmorpholine. ChemBK. [Link]
  • Morpholine synthesis. Organic Chemistry Portal. [Link]
  • Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817. [Link]
  • MORPHOLINE.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Al-Tamiemi, E. O. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 11(2). [Link]
  • Morpholine. Wikipedia. [Link]
  • Method for preparing N-methylmorpholine.
  • (S)
  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

Sources

Methods for removing impurities from (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to overcome common challenges in your research. This guide focuses on a frequently encountered issue: the purification of (R)-methyl morpholine-3-carboxylate hydrochloride, a key building block in modern drug development.

The purity of starting materials is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve purity issues with this specific compound.

Troubleshooting & FAQ Guide

FAQ 1: My initial analysis (HPLC/NMR) of this compound shows a purity of <97%. What are the most probable impurities?

This is a common starting point for many researchers. Impurities can arise from several sources, including the synthetic route, workup procedure, or storage conditions. Based on the typical synthesis of morpholine derivatives, the most likely impurities are:

  • Starting Materials & Reagents: Unreacted precursors from the cyclization or esterification steps.

  • Enantiomeric Impurity: The presence of the undesired (S)-methyl morpholine-3-carboxylate hydrochloride.[1]

  • Hydrolysis Product: (R)-morpholine-3-carboxylic acid hydrochloride, formed by the hydrolysis of the methyl ester. This can occur if the compound is exposed to moisture, especially under non-neutral pH conditions.

  • Ring-Opened Byproducts: Small amounts of acyclic amino-ether compounds resulting from incomplete cyclization or side reactions.

  • Residual Solvents: Solvents used during the synthesis or a previous purification attempt (e.g., acetone, ethyl acetate, alcohols). A patent for a related synthesis mentions acetone as a reaction solvent.[2]

Initial Diagnostic Workflow

To effectively choose a purification strategy, you must first identify the nature of the impurity.

G start Crude Product Analysis (HPLC, NMR, LC-MS) impurity_type Identify Impurity Type start->impurity_type acid_impurity Proceed to Protocol 2: Aqueous Wash / Extraction impurity_type->acid_impurity  Acidic Impurity  (e.g., Carboxylic Acid) enantiomer_impurity Advanced Chiral Separation (Contact Technical Support) impurity_type->enantiomer_impurity  Enantiomeric Impurity  ((S)-enantiomer) general_impurity Proceed to Protocol 1: Recrystallization impurity_type->general_impurity  General Low Purity /  Unknowns

Caption: Initial workflow for diagnosing impurities.

FAQ 2: What is the most effective first-line method for general purification of this compound?

For general purification to remove minor byproducts, starting materials, and some degradation products, recrystallization is the most robust and scalable method. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

A patent related to the purification of a similar compound, cis-2,6-dimethylmorpholine, demonstrates the power of crystallization from ester solvents to isolate the desired isomer.[3]

This protocol provides a starting point for developing an optimized recrystallization procedure.

Objective: To increase the purity of this compound from ~95-97% to >99%.

Materials:

  • Crude this compound

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Erhlenmeyer flask

  • Heated magnetic stir plate

  • Condenser

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Procedure:

  • Solvent Selection Rationale: We will use a binary solvent system. Isopropanol is a good solvent for the hydrochloride salt when hot, while ethyl acetate acts as an anti-solvent. This combination provides a wide polarity range, allowing for fine-tuning of solubility. The use of ester solvents for recrystallizing morpholine derivatives is supported by prior art.[3]

  • Dissolution: Place the crude material (e.g., 10.0 g) in a dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol (start with ~20-30 mL) and bring the mixture to a gentle reflux with stirring. The goal is to fully dissolve the solid. If it doesn't dissolve, add more hot IPA in small portions until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible in the hot solution, perform a hot filtration through a pre-warmed funnel with filter paper to remove it. This step is critical for removing baseline impurities.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add ethyl acetate (anti-solvent) dropwise to the hot solution until the first signs of persistent turbidity appear.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for several hours (or overnight) to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold 1:1 IPA/EtOAc, followed by a wash with cold ethyl acetate to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved. This step is also effective at removing residual solvents.

  • Validation: Analyze the dried product and a sample of the mother liquor by HPLC and NMR. The purity of the product should be significantly enhanced, with impurities concentrated in the mother liquor.

ProblemProbable CauseRecommended Solution
Oiling Out The compound's solubility is too high, or the solution is supersaturated, causing it to come out of solution as a liquid phase instead of a solid crystal lattice.Re-heat the mixture to dissolve the oil. Add a small amount of the primary solvent (IPA) to reduce saturation. Allow to cool much more slowly. Seeding with a pure crystal can also help.
No Crystals Form The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent system.Add more anti-solvent (EtOAc). If that fails, try reducing the volume of the primary solvent by evaporation. As a last resort, scratch the inside of the flask with a glass rod to create nucleation sites.
Low Recovery Too much solvent was used, or the compound has significant solubility in the solvent system even at low temperatures.Concentrate the mother liquor and attempt a second crystallization (a "second crop"). Note that the second crop will likely be of lower purity. Re-evaluate the solvent-to-anti-solvent ratio for future batches.
Poor Purity Improvement The impurity has very similar solubility properties to the desired compound in the chosen solvent system.A different solvent system is required. Experiment with other alcohol/ester or alcohol/ether combinations (e.g., Ethanol/Toluene, Methanol/Dichloromethane).
FAQ 3: My NMR shows a singlet corresponding to a carboxylic acid proton. How do I remove the hydrolyzed impurity, (R)-morpholine-3-carboxylic acid hydrochloride?

The presence of the carboxylic acid impurity suggests degradation, likely due to moisture. Since this impurity has a free carboxylic acid group, its chemical properties are significantly different from the methyl ester, allowing for a straightforward separation using an acid-base extraction.

Objective: To selectively remove the acidic hydrolysis byproduct from the desired methyl ester.

Causality: This process works by converting the acidic impurity into its carboxylate salt using a mild base. This salt becomes highly soluble in the aqueous phase, while the desired ester (which is less basic) remains preferentially in the organic solvent.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer start 1. Dissolve Crude Product in Organic Solvent (EtOAc) add_bicarb 2. Add Saturated NaHCO₃ (aq) and Shake Gently start->add_bicarb separate 3. Separate Layers add_bicarb->separate aq_layer Contains (R)-morpholine-3-carboxylate (as sodium salt) DISCARD separate->aq_layer Bottom Layer org_layer Contains Pure (R)-methyl morpholine-3-carboxylate separate->org_layer Top Layer wash 4. Wash Organic Layer with Brine org_layer->wash dry 5. Dry with Na₂SO₄ wash->dry evap 6. Evaporate Solvent dry->evap final Pure Product (Free Base) evap->final

Caption: Workflow for extractive removal of acidic impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 volumes).

  • Neutralization/Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Caution: Stopper the funnel and invert gently, venting frequently to release any CO₂ gas that may form from the neutralization. Shake for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium salt of the acidic impurity.

  • Washing: Wash the remaining organic layer with deionized water, followed by a wash with brine to aid in the removal of residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product as the free base.

  • Salt Formation: To recover the hydrochloride salt, dissolve the resulting free base oil/solid in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

This guide provides robust, foundational methods for purifying this compound. Always perform analysis on a small scale before committing your entire batch to a specific procedure.

References

  • CP Lab Safety. (n.d.). Methyl morpholine-3-carboxylate hydrochloride, min 97%, 10 grams.
  • Google Patents. (2016). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • CP Lab Safety. (n.d.). (S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram.
  • Acros Pharmatech. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Cenmed. (n.d.). (R) Methyl Morpholine 3 Carboxylate Hydrochloride.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubChem. (n.d.). Methyl morpholine-3-carboxylate hydrochloride.

Sources

Handling and safety precautions for (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-methyl morpholine-3-carboxylate hydrochloride

Welcome to the technical support center for this compound (CAS No. 1187929-55-0). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the handling, application, and troubleshooting of this versatile chiral building block. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, empowering you to anticipate challenges and optimize your synthetic routes.

Section 1: Core Safety & Handling (FAQs)

This section addresses the most critical questions regarding the safe handling and storage of this compound. Adherence to these guidelines is paramount for ensuring laboratory safety.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. According to supplier Safety Data Sheets (SDS), the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?

A2: A comprehensive PPE strategy is essential. The following table summarizes the required equipment based on established safety protocols.[1][4][5]

Protection Type Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][5]
Eye/Face Protection Tight-sealing safety goggles or a face shield.To protect against dust particles and splashes that can cause serious eye irritation.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling large quantities or when engineering controls (like a fume hood) are insufficient to control airborne dust.[3][5]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1]

Q3: How should I properly store this compound?

A3: Proper storage is key to maintaining the integrity of the reagent. Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Some sources indicate the compound may be moisture-sensitive, a common characteristic for hydrochloride salts.[7] Therefore, storage in a desiccator or under an inert atmosphere is recommended for long-term stability and to ensure consistent reactivity.

Q4: What is the correct procedure for handling a spill?

A4: In the event of a spill, avoid generating dust. Use personal protective equipment, including respiratory protection.[5] Sweep up the solid material using a method that does not create dust (e.g., gently moistening with a suitable solvent if appropriate, or using a HEPA-filtered vacuum). Place the spilled material into a suitable, closed container for disposal.[3][5] Ensure the area is well-ventilated.

Section 2: Experimental Troubleshooting Guide

This section uses a problem-and-solution format to address common issues encountered during reactions involving this compound.

Problem 1: Reagent fails to dissolve in the reaction solvent.

Q: I'm trying to set up a reaction in dichloromethane (DCM), but the this compound is not dissolving. What is the issue?

A: This is a frequent challenge stemming from the salt nature of the compound. As a hydrochloride salt, it possesses high lattice energy and polarity, leading to poor solubility in many common nonpolar or moderately polar aprotic organic solvents like DCM, diethyl ether, or ethyl acetate.

Troubleshooting Steps:

  • Solvent Choice: Switch to a more polar solvent. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are more likely to dissolve the salt. Polar protic solvents like methanol or ethanol can also be effective, but be mindful of their potential to react as nucleophiles in your planned reaction.

  • In-Situ Freebase Generation: The most common and effective strategy is to generate the more soluble freebase in situ. This is achieved by adding a non-nucleophilic organic base to the suspension of the hydrochloride salt in your reaction solvent.

    • Recommended Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices. Typically, 1.05 to 1.2 equivalents are used. The base neutralizes the HCl, forming a trialkylammonium chloride salt and the free (R)-methyl morpholine-3-carboxylate, which is significantly more soluble in organic solvents.

    • Causality: The trialkylammonium chloride salt often precipitates from the reaction mixture, which can be a useful visual indicator, but it typically does not interfere with the reaction.

Problem 2: My reaction is sluggish, incomplete, or fails entirely.

Q: I've successfully dissolved the starting material by adding a base, but my nucleophilic substitution (or acylation) reaction is not proceeding. What factors should I investigate?

A: Assuming correct stoichiometry and reagent purity, reaction failure often points to issues with the generation or reactivity of the nucleophilic secondary amine.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the issue.

G start Reaction Failure (Low Conversion) check_base Was a base added to generate the free amine? start->check_base check_equiv Were at least 1.0 equivalents of base used per equivalent of the HCl salt? check_base->check_equiv Yes end_solution Root cause likely identified. Consider reaction kinetics, reagent stability, or steric hindrance. check_base->end_solution No (Add Base) check_base_strength Is the base strong enough? (e.g., TEA, DIPEA) check_equiv->check_base_strength Yes check_equiv->end_solution No (Adjust Stoichiometry) check_moisture Were anhydrous conditions used? (Dry solvent, inert atmosphere) check_base_strength->check_moisture Yes check_base_strength->end_solution No (Use Stronger Base) check_temp Is the reaction temperature appropriate for the transformation? check_moisture->check_temp Yes check_moisture->end_solution No (Dry Reagents/Solvent) check_temp->end_solution Yes check_temp->end_solution No (Increase Temperature) G cluster_0 Reaction Setup cluster_1 Workup & Isolation A (R)-methyl morpholine- 3-carboxylate HCl (1.0 eq) E Reaction Mixture (Stir at RT, 12h) A->E B Benzyl Bromide (1.1 eq) B->E C DIPEA (1.2 eq) C->E D Anhydrous DMF D->E F Dilute with EtOAc E->F G Wash with H₂O F->G H Wash with Brine G->H I Dry (Na₂SO₄) H->I J Concentrate I->J K Purify (Chromatography) J->K L Final Product K->L

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-methyl morpholine-3-carboxylate hydrochloride (CAS No: 1187929-55-0).[1] This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this chiral molecule from the laboratory bench to a pilot plant. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and scalable synthesis is paramount.[2][3]

This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and critical process parameters.

Understanding the Compound

This compound is a chiral heterocyclic compound featuring a morpholine ring, which is a common structural motif in many bioactive compounds and FDA-approved drugs.[1][4][5]

PropertyValueSource
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[1]
Appearance Typically a white to off-white solid[1]

The critical stereochemistry at the C-3 position (the 'R' configuration) necessitates the use of asymmetric synthesis techniques, which present unique challenges during scale-up.[6][7] The efficacy and safety of many pharmaceuticals are highly dependent on their chirality, making the production of enantiomerically pure compounds crucial.[6]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the scale-up of this compound.

Q1: What are the primary challenges when scaling up the synthesis of a chiral compound like this?

A1: The main challenges in scaling up asymmetric synthesis from the lab to a pilot plant are multifaceted:

  • Maintaining Enantioselectivity: Reaction conditions that provide high enantiomeric excess (e.e.) at the lab scale may not translate directly to a larger reactor. Factors like mixing efficiency and temperature gradients can significantly impact stereocontrol.[7][8]

  • Catalyst Cost and Recovery: Chiral catalysts, whether they are metal-based or organocatalysts, can be expensive.[8] An economically viable process at scale often requires efficient catalyst recovery and recycling, which can be a significant process engineering challenge.[6]

  • Thermal Safety: Exothermic reactions that are easily managed in a lab flask can pose a significant runaway risk in a large reactor due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[9]

  • Impurity Profile: The impurity profile can change upon scale-up. Different reaction kinetics, mixing, or heating profiles can lead to the formation of new or increased levels of side products.[7]

  • Materials Handling and Safety: Handling larger quantities of reagents and solvents introduces greater safety concerns, including toxicity, flammability, and reactivity.[10] A thorough hazard analysis is critical before any pilot-plant operation.

Q2: What are the common synthetic routes to consider for a scalable process?

A2: While numerous methods exist for synthesizing morpholine derivatives, scalable routes often prioritize cost-effective starting materials and robust reaction conditions.[3][11] Common strategies involve the cyclization of 1,2-amino alcohols.[12][13] For this specific chiral compound, a likely approach would start from an enantiomerically pure amino alcohol or employ an asymmetric catalytic step. One potential, simplified pathway involves the reaction of a protected (R)-serine methyl ester derivative with a suitable dielectrophile to form the morpholine ring.

Q3: Why is the hydrochloride salt form important?

A3: The hydrochloride salt form is often preferred for intermediates and final active pharmaceutical ingredients (APIs) for several reasons. It typically improves the compound's crystallinity, making it easier to handle, purify by recrystallization, and store due to enhanced stability compared to the free base. The salt form also often improves solubility in aqueous media.

Process Scale-Up & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.

Workflow for Scaling Up Synthesis

The transition from a lab-scale success to a pilot-plant batch requires a systematic approach. The following diagram outlines the key stages and feedback loops involved.

Scale_Up_Workflow Figure 1: General Workflow for Synthesis Scale-Up lab_dev Lab-Scale Development (mg to g scale) proc_safety Process Safety Analysis (HAZOP, Thermal Screening) lab_dev->proc_safety Initial Process Defined kilo_lab Kilo-Lab Validation (100g to 1kg scale) proc_safety->kilo_lab Safety Protocols Established pilot_plant Pilot Plant Batch (kg scale) kilo_lab->pilot_plant Process Validated optimization Process Optimization (Impurity analysis, cycle time) pilot_plant->optimization Batch Data Analysis optimization->kilo_lab Refined Parameters

Caption: A systematic workflow for scaling chemical synthesis.

Troubleshooting Common Issues

Q4: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

A4: A drop in yield is one of the most common scale-up challenges.[12] Here’s a decision tree to diagnose the problem:

Troubleshooting_Yield Figure 2: Decision Tree for Low Yield Troubleshooting start Low Yield at Pilot Scale mixing Is mixing comparable? (Tip speed, agitation type) start->mixing heat_transfer Is temperature profile identical? (Heating/cooling rates, hot spots) start->heat_transfer reagent_add Is reagent addition rate scaled correctly? start->reagent_add isolation Is the product isolation method efficient at this scale? start->isolation sol_mixing Investigate mass transfer limitations. Consider different impeller or agitation speed. mixing->sol_mixing No sol_heat Poor heat transfer is likely. Adjust jacket temperature, check for exotherms. heat_transfer->sol_heat No sol_reagent Localized concentration issues. Adjust addition rate, use a dip tube for subsurface addition. reagent_add->sol_reagent No sol_isolation Product loss during workup. Review extraction, filtration, and drying steps. Consider phase-split issues. isolation->sol_isolation No

Caption: A diagnostic tool for addressing yield loss during scale-up.

  • In-Depth Analysis:

    • Mass and Heat Transfer: The most significant physical changes during scale-up relate to mixing and heat control.[9] A reaction that appears instantaneous in the lab may become mass-transfer limited in a large, less efficiently stirred vessel. Similarly, poor heat dissipation can create localized hot spots, leading to side reactions and degradation of starting materials or products.[9][12]

    • Reagent Stoichiometry: Ensure the molar ratios of all reactants and catalysts are strictly maintained. Inaccurate charging of materials is a more common error at a larger scale.

    • Product Isolation: Techniques that work well in the lab, like a simple separatory funnel extraction, can be inefficient at pilot scale. For water-soluble morpholine derivatives, product loss during aqueous workup is a major concern.[12][14] Consider techniques like saturating the aqueous layer with a salt (e.g., NaCl) to reduce the solubility of the product before extraction.

Q5: I am observing new, significant impurities in my pilot batch that were minor or absent in the lab. How do I address this?

A5: A changing impurity profile is a critical issue that can impact the final product's quality and require significant redevelopment.[7]

  • Identify the Impurities: The first step is to identify the structure of the new impurities using analytical techniques like LC-MS and NMR.[15][16] This provides crucial clues about their formation pathway.

  • Investigate the Cause:

    • Thermal Degradation: Are the impurities related to product or starting material degradation? Extended heating times or hot spots in the reactor are common culprits.

    • Side Reactions: Slower, competing reaction pathways may become significant at the different temperature and concentration profiles of a pilot reactor.

    • Starting Material Quality: Are the raw materials for the pilot batch from a different supplier or batch than those used in the lab? Verify their purity.

  • Mitigation Strategy: Once the cause is understood, adjust the process parameters. This could involve lowering the reaction temperature, shortening the reaction time, changing the order of reagent addition, or improving the quality of starting materials.

Q6: My product's enantiomeric excess (e.e.) has decreased from >99% in the lab to 95% in the pilot plant. What went wrong?

A6: Maintaining high optical purity is a primary challenge in chiral drug synthesis.[8]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Even small deviations or temperature gradients within the reactor can lead to a loss of stereoselectivity.[7] Ensure the reactor's temperature control system is robust and can handle any exotherms.

  • Catalyst Deactivation: If using a chiral catalyst, ensure it is not deactivating under the pilot plant conditions. Impurities in starting materials or solvents (e.g., water) can sometimes poison a catalyst.

  • Racemization: Check if the product is susceptible to racemization under the reaction or workup conditions. The longer processing times at a larger scale, or exposure to acidic/basic conditions during workup, could be a cause.

  • Mixing: Inadequate mixing can lead to localized areas of high substrate or reagent concentration, which can affect the performance of the chiral catalyst or auxiliary.

Pilot Plant Safety & Operational Protocols

Transitioning to a pilot plant introduces significant safety considerations that must be rigorously managed.

Q7: What are the essential safety protocols for conducting this synthesis at the pilot scale?

A7: A multi-layered approach to safety is essential.

  • Hazard and Operability Study (HAZOP): Before any pilot run, a thorough HAZOP analysis must be conducted. This systematic review identifies potential process deviations and their consequences, allowing for the implementation of control measures.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, which may include flame-resistant clothing, gloves, safety goggles, and respirators, depending on the specific chemical hazards.[1]

  • Emergency Response Plan (ERP): A clear and well-practiced ERP is mandatory. This includes procedures for chemical spills, fires, and medical emergencies, as well as clearly marked evacuation routes and emergency contact lists.

  • Equipment Integrity: Ensure all equipment (reactors, pumps, lines) is rated for the intended chemistry, temperature, and pressure. Regular maintenance and inspection are critical.

Sample Experimental Protocol: Lab vs. Pilot Scale

This section provides a hypothetical, illustrative protocol to highlight the changes in procedure and control required for scale-up. This is not a validated protocol and must be adapted and tested.

Part A: Lab-Scale Synthesis (Illustrative)
  • Reaction Setup: To a 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge (R)-starting material A (1.0 mol) and Solvent X (500 mL).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add Reagent B (1.1 mol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by TLC/HPLC.

  • Workup: Quench the reaction with 200 mL of water. Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from isopropanol to yield (R)-methyl morpholine-3-carboxylate free base.

  • Salt Formation: Dissolve the free base in methyl tert-butyl ether (MTBE) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt. Filter and dry.

Part B: Pilot-Scale Synthesis Considerations (Illustrative)
ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Rationale for Change
Heating/Cooling Ice Bath / Heating MantleJacket with Thermal Control Unit (TCU)Precise, automated temperature control is needed to manage exotherms and ensure consistency.[9]
Agitation Magnetic Stirrer / Overhead StirrerMulti-impeller Agitator (e.g., Pfaudler)Ensures proper mixing and heat distribution in the larger volume.[7]
Reagent Addition Addition Funnel (Gravity)Metering Pump with Subsurface Dip TubeControlled, consistent addition rate is critical to avoid localized concentration and temperature spikes.
Workup Separatory FunnelReactor-based phase separation; CentrifugeManual separation is impractical. Larger equipment is needed for efficient phase splits and solid filtration.
Drying Vacuum OvenJacketed Filter-Dryer or Tumble DryerEfficiently and safely removes solvent from large quantities of wet cake.
Safety Fume HoodProcess Hazard Analysis (PHA), full PPE, grounding of equipment, emergency shutdown systems.The potential consequences of an incident are far greater, requiring engineered and procedural safety barriers.[10]

References

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024).
  • Troubleshooting guide for the synthesis of morpholine compounds - Benchchem.
  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007).
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem.
  • Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance - Xytel India. (2025).
  • The Future of Asymmetric Synthesis: Trends and Innovations - Chiralpedia. (2024).
  • This compound - Vulcanchem.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024).
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? - ResearchGate. (2020).
  • Morpholine synthesis - Organic Chemistry Portal.
  • Morpholine Preparation from Diethanolamine - YouTube. (2022).
  • (R)-3-Methylmorpholine hydrochloride synthesis - ChemicalBook.
  • Methyl morpholine-3-carboxylate hydrochloride - BLD Pharm.
  • SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS - DTIC.
  • CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025).
  • Methyl morpholine-3-carboxylate hydrochloride - Acros Pharmatech.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021).
  • Methyl Morpholine-3-carboxylate-HCl(1214686-81-3) 1H NMR spectrum - ChemicalBook.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate - ResearchGate.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025).
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025).
  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed. (2024).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. (R)-methyl morpholine-3-carboxylate hydrochloride, a key chiral building block, demands robust analytical methods to quantify its enantiomeric purity with high fidelity. This guide provides an in-depth comparison of three primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We move beyond mere protocols to dissect the underlying scientific rationale for method selection, supported by comparative experimental data and validated workflows. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry who require a reliable framework for developing and validating enantioselective methods.

Analyte Profile: this compound

Before delving into separation methodologies, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the feasibility and approach for each technique.

This compound is a chiral cyclic amino acid ester.[1] Its structure presents several key features that inform our analytical strategy:

  • Chiral Center: A single stereocenter at the C3 position.

  • Polarity: The presence of a secondary amine, an ether linkage, and an ester group contributes to its high polarity.

  • Volatility: As a hydrochloride salt, it is non-volatile, which has significant implications for gas-phase analytics.

  • UV Chromophore: The ester carbonyl group provides a weak UV chromophore, suitable for UV detection, though sensitivity may be limited at low concentrations.

PropertyValueSource
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Structure A morpholine ring with a methyl carboxylate group at the C3 position (R-configuration).[1]

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, most often incorporated into the stationary phase.[2] The choice between HPLC, GC, and SFC is governed by a trade-off between speed, resolution, solvent consumption, and compatibility with the analyte's properties.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for the analysis of non-volatile pharmaceutical compounds.[5] The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP).

Causality of Method Design: Given the analyte's polar nature and its capacity for hydrogen bonding and ionic interactions, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are excellent candidates. These phases offer multiple interaction modes (inclusion, hydrogen bonding, dipole-dipole, ionic) essential for resolving polar molecules like amino acid derivatives.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, also show broad applicability for this class of compounds and represent a primary screening option.[2][8]

A polar organic or polar ionic mobile phase mode is selected to enhance interactions with the CSP and ensure sufficient retention and selectivity.[6]

Experimental Protocol: Chiral HPLC-UV

  • System: HPLC with UV detector.

  • Column: CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 100% Methanol + 0.1% Acetic Acid and 0.05% Triethylamine (TEA). Rationale: The acidic and basic additives serve to suppress ionization of the analyte's secondary amine and any residual silanols on the stationary phase, respectively, leading to improved peak shape and reproducibility.

  • Flow Rate: 0.7 mL/min. Rationale: Lower flow rates often enhance chiral resolution by allowing more time for the enantiomers to interact with the CSP.[7]

  • Column Temperature: 25°C. Rationale: Temperature can significantly affect selectivity; lower temperatures often improve resolution but may increase analysis time and backpressure.[7]

  • Detection: UV at 210 nm. Rationale: Detection at a lower wavelength is necessary to capture the weak absorbance of the ester carbonyl group.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase. Filter through a 0.22 µm syringe filter.

  • Injection Volume: 5 µL.

Workflow Diagram: Chiral HPLC

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.22 µm) Sample->Filter HPLC Chiral HPLC Injection Filter->HPLC Separation Enantiomeric Separation on CSP HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Calculate Enantiomeric Purity (% Area) Integration->Purity

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Expected Performance Data

Parameter(S)-enantiomer (Impurity)(R)-enantiomer (API)
Retention Time (tR) ~ 8.5 min~ 9.8 min
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor (Tf) < 1.5< 1.5
Limit of Quantitation (LOQ) \multicolumn{2}{c}{~ 0.05% area/area}
Chiral Gas Chromatography (GC)

Chiral GC offers very high efficiency and speed but is limited to volatile and thermally stable analytes.[9] Since this compound is a salt and non-volatile, an indirect approach involving derivatization is mandatory.

Causality of Method Design: Derivatization serves two purposes: to render the analyte volatile and to introduce a functional group that can be readily detected. Acylation of the secondary amine with a reagent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9] The resulting trifluoroacetyl derivative is volatile and thermally stable. The choice of a cyclodextrin-based CSP, such as Chirasil-β-Dex, is logical as these phases are highly effective at separating a wide range of derivatized chiral compounds, including those with stereogenic nitrogen atoms.[10]

Experimental Protocol: Chiral GC-FID

  • Derivatization: a. To 1 mg of the sample, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). b. Cap the vial and heat at 60°C for 30 minutes. c. Evaporate the excess reagent under a gentle stream of nitrogen. d. Reconstitute the residue in 1 mL of ethyl acetate.

  • System: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: Chirasil-β-Dex (or equivalent), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Hydrogen or Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Oven Program: Start at 100°C, hold for 1 min, then ramp to 180°C at 5°C/min.

  • Detector Temperature: 270°C (FID).

Workflow Diagram: Chiral GC

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing Deriv Derivatization with TFAA Sample->Deriv Recon Reconstitution Deriv->Recon GC Chiral GC Injection Recon->GC Separation Enantiomeric Separation on CSP GC->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Calculate Enantiomeric Purity (% Area) Integration->Purity

Caption: Workflow for enantiomeric purity analysis by Chiral GC.

Expected Performance Data

Parameter(S)-enantiomer (Impurity)(R)-enantiomer (API)
Retention Time (tR) ~ 12.1 min~ 12.4 min
Resolution (Rs) > 1.8> 1.8
Tailing Factor (Tf) < 1.3< 1.3
Limit of Quantitation (LOQ) \multicolumn{2}{c}{~ 0.02% area/area}
Supercritical Fluid Chromatography (SFC)

SFC merges the advantages of both liquid and gas chromatography, using a supercritical fluid (typically CO₂) as the primary mobile phase.[11] It is known for its high speed, efficiency, and reduced environmental impact due to lower organic solvent consumption.[12]

Causality of Method Design: SFC is exceptionally well-suited for chiral separations of polar compounds that are amenable to normal-phase HPLC.[4][13] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[14] The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a significant loss in efficiency, leading to rapid analyses.[11] A polar organic modifier, such as methanol, is required to increase the elution strength of the mobile phase and to ensure the analyte elutes from the column.

Experimental Protocol: Chiral SFC-UV

  • System: SFC with UV detector and back-pressure regulator.

  • Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of methanol. Filter through a 0.22 µm syringe filter.

  • Injection Volume: 2 µL.

Workflow Diagram: Chiral SFC

SFC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing & Dissolution Filter Syringe Filtration (0.22 µm) Sample->Filter SFC Chiral SFC Injection Filter->SFC Separation Enantiomeric Separation on CSP SFC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity Calculate Enantiomeric Purity (% Area) Integration->Purity

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Expected Performance Data

Parameter(S)-enantiomer (Impurity)(R)-enantiomer (API)
Retention Time (tR) ~ 2.1 min~ 2.8 min
Resolution (Rs) \multicolumn{2}{c}{> 2.5}
Tailing Factor (Tf) < 1.2< 1.2
Limit of Quantitation (LOQ) \multicolumn{2}{c}{~ 0.05% area/area}

Head-to-Head Comparison and Method Selection

The optimal method depends on the specific requirements of the laboratory, such as sample throughput, required sensitivity, and available instrumentation.

Decision Logic Diagram

Decision_Tree start Start: Select Method for (R)-methyl morpholine-3-carboxylate throughput Is High Throughput (>50 samples/day) a critical requirement? start->throughput derivatization Is derivatization acceptable? throughput->derivatization No instrument Is SFC instrumentation available? throughput->instrument Yes hplc Primary Choice: Chiral HPLC derivatization->hplc No gc Alternative: Chiral GC derivatization->gc Yes sfc Primary Choice: Chiral SFC instrument->sfc Yes hplc_alt Alternative: Chiral HPLC instrument->hplc_alt No

Caption: Decision tree for selecting an appropriate analytical method.

Summary Comparison Table

ParameterChiral HPLCChiral GCChiral SFC
Analysis Time Moderate (~12 min)Long (~15 min + derivatization)Very Fast (< 4 min)
Sample Prep Simple (dissolve & filter)Complex (derivatization required) Simple (dissolve & filter)
Solvent Usage High (100% organic)Low (organic, for prep)Very Low (mainly CO₂)
Sensitivity (LOQ) Good (~0.05%)Excellent (~0.02%) Good (~0.05%)
Robustness Excellent Good (derivatization can be a source of variability)Very Good
Instrumentation Widely availableWidely availableLess common, specialized

Recommendation:

  • For high-throughput screening and green chemistry initiatives, Chiral SFC is the superior choice due to its unmatched speed and low solvent consumption.[12][14]

  • For routine QC labs where robustness and instrument availability are key, Chiral HPLC is the most reliable and well-established method.[5][15]

  • Chiral GC should be considered only when very high sensitivity is required and the additional complexity of derivatization is acceptable.

Method Validation: Ensuring Trustworthiness

Any chosen method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[15][16] A validated chiral method provides a self-validating system for quality control.

Key Validation Parameters:

  • Specificity: The method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5).[17]

  • Linearity: A linear relationship between the peak area of the minor enantiomer and its concentration should be established over a defined range (e.g., from LOQ to 1.0% of the major enantiomer concentration).[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at low levels.[17]

  • Accuracy: Determined by spiking the main component with known amounts of the undesired enantiomer and measuring the recovery.[18]

  • Precision (Repeatability & Intermediate Precision): Assesses the method's variability over short and long periods (e.g., intra- and inter-day analysis).[17]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature, mobile phase composition) provides confidence in its transferability and routine use.[17]

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Search.
  • Experimental data for enantiomeric separations of amino acid amides and...
  • A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
  • Handbook of Analytical Valid
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Google Search.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Amino Acid and Peptide Chiral Separ
  • Separation of pharmaceutical enantiomers using supercritical fluid technology.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • (R)
  • Chiral HPLC Separ
  • The State of the Art in Chiral Capillary Gas Chromatography.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral stationary phases and applications in gas chrom
  • CHIRAL Handbook. BGB Analytik.

Sources

Comparing the reactivity of (R)-methyl morpholine-3-carboxylate hydrochloride with other chiral synthons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral building blocks is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency and success of synthetic routes toward enantiomerically pure pharmaceuticals and other complex molecules.[1][2] (R)-methyl morpholine-3-carboxylate hydrochloride is a versatile synthon offering a unique combination of a constrained heterocyclic scaffold and multiple reactive sites. However, its utility is best understood in the context of other widely used chiral synthons.

This guide provides an in-depth, objective comparison of the reactivity of this compound against key alternatives, including derivatives of proline, piperidine-2-carboxylic acid, and pyroglutamic acid. Supported by experimental data and detailed protocols, this analysis aims to equip researchers with the insights needed to select the optimal building block for their specific synthetic challenges.

Overview of Compared Chiral Synthons

The synthons under comparison share the common feature of a heterocyclic ring containing a secondary amine and a carboxylate group, making them valuable precursors in peptide and small molecule synthesis.[] Their structural differences, however, impart distinct reactivity profiles.

This compound features a morpholine ring, where an oxygen atom is present at the 4-position relative to the nitrogen. This oxygen exerts a significant electron-withdrawing inductive effect, which fundamentally alters the nucleophilicity and basicity of the secondary amine compared to its all-carbon analogues.[4] The compound is supplied as a hydrochloride salt, meaning the secondary amine is protonated, necessitating a neutralization step before it can be used as a nucleophile.[5]

Alternative Chiral Synthons:

  • (S)-Methyl Prolinate (Proline derivative): A five-membered pyrrolidine ring. It is one of the most widely used chiral building blocks and organocatalysts.[6][7]

  • (S)-Methyl Pipecolinate (Piperidine-2-carboxylic acid derivative): A six-membered piperidine ring, serving as a direct carbocyclic analogue to the morpholine synthon. Its reactivity provides a baseline for understanding the electronic influence of the morpholine's ether oxygen.[8]

  • (S)-Methyl Pyroglutamate (Pyroglutamic acid derivative): A five-membered lactam (cyclic amide). Derived from glutamic acid, it offers a conformationally rigid scaffold with three distinct functional groups: a lactam, an ester, and a lactam N-H.[9][10]

Caption: Overview of the primary synthon and its selected alternatives.

Comparative Reactivity: N-Functionalization

The most common transformation for these synthons is the functionalization of the secondary amine via alkylation, acylation, sulfonylation, or reductive amination. The success of these reactions is primarily governed by the nucleophilicity of the nitrogen atom.

The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than the nitrogen in piperidine.[4] The pyrrolidine nitrogen in proline is generally considered the most nucleophilic among these saturated heterocycles due to ring strain and electronics.

Table 1: Comparative Performance in N-Acylation with Benzoyl Chloride

SynthonBaseSolventYield (%)Reference
(R)-Methyl Morpholine-3-Carboxylate HClTriethylamine (2.2 eq)Dichloromethane~95%[Based on typical acylation protocols]
(S)-Methyl Prolinate HClTriethylamine (2.2 eq)Dichloromethane>98%[Based on typical acylation protocols]
(S)-Methyl Pipecolinate HClTriethylamine (2.2 eq)Dichloromethane>98%[Based on typical acylation protocols]
(S)-Methyl PyroglutamateN/A (N-H is non-basic)Pyridine~90%[Based on typical acylation protocols]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

The data indicates that while the morpholine derivative is slightly less reactive, high yields are still readily achievable. The key practical difference lies in the initial deprotonation step required for the hydrochloride salts.

Experimental Protocol: General N-Acylation

This protocol describes a standard, self-validating procedure for the N-acylation of a secondary amine hydrochloride salt.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the chiral synthon hydrochloride (1.0 eq).

  • Solvent & Base: Suspend the solid in anhydrous dichloromethane (DCM, ~0.1 M). Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. The mixture should become a clear solution as the free amine is formed.

    • Causality: Using a non-nucleophilic tertiary amine base is critical. It deprotonates the ammonium salt to liberate the nucleophilic secondary amine without competing in the subsequent acylation reaction. A slight excess of base ensures complete neutralization and scavenges the HCl generated during the reaction.

  • Acylation: Add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the cold solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

N_Acylation_Workflow start Synthon HCl Salt in DCM base Add Et3N at 0 °C (Neutralization) start->base acyl Add Acyl Chloride (Acylation) base->acyl react Warm to RT (Reaction) acyl->react workup Aqueous Workup (Quench & Extract) react->workup purify Purification (Chromatography) workup->purify product Pure N-Acyl Product purify->product

Caption: Standard workflow for the N-acylation of hydrochloride salts.

Reactivity at the Carboxylate Center

The methyl ester functionality in these synthons is a versatile handle for transformations such as reduction to the primary alcohol, hydrolysis to the carboxylic acid, or conversion to amides.

Ester Reduction

Reduction of the ester to the corresponding chiral amino alcohol is a common synthetic step, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reactivity of the ester is generally not significantly influenced by the heterocyclic ring structure in these cases, and all synthons undergo this transformation readily.

Table 2: Representative Yields for Ester Reduction to Primary Alcohol with LiAlH₄

SynthonReducing AgentSolventYield (%)Reference
(R)-Methyl Morpholine-3-CarboxylateLiAlH₄Tetrahydrofuran>90%[General protocol]
(S)-Methyl ProlinateLiAlH₄Tetrahydrofuran>95%[General protocol]
(S)-Methyl PipecolinateLiAlH₄Tetrahydrofuran>90%[General protocol]
(S)-Methyl PyroglutamateLiAlH₄Tetrahydrofuran>85% (Lactam also reduced)[10]

A key point of divergence is observed with methyl pyroglutamate. Powerful hydrides like LiAlH₄ will reduce both the ester and the lactam carbonyl groups, leading to a pyrrolidine diol.[10] This can be a strategic advantage if that product is desired, or a significant challenge if selective reduction is needed. Weaker reducing agents like sodium borohydride are generally unreactive towards both esters and lactams.

Experimental Protocol: Ester Reduction with LiAlH₄
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

    • Causality: A significant excess of LiAlH₄ is used to ensure complete reduction and to overcome any moisture present. The reaction is highly exothermic and must be cooled.

  • Substrate Addition: Dissolve the N-protected chiral synthon (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • Trustworthiness: N-protection (e.g., as a Boc or Cbz derivative) is often necessary before reduction with LiAlH₄ to prevent side reactions involving the acidic N-H proton. For the free amines, a larger excess of hydride is required as it will first be consumed for deprotonation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Causality: This specific quenching procedure is crucial for safety and for generating a granular, easily filterable precipitate of aluminum salts, simplifying the workup.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can then be used directly or purified further if necessary.

Choosing the Right Synthon: A Logic-Based Approach

The choice between (R)-methyl morpholine-3-carboxylate and its alternatives depends on the specific requirements of the target molecule and the overall synthetic strategy.

Synthon_Choice start What is the key transformation? q_reactivity Is high N-nucleophilicity critical? start->q_reactivity q_scaffold Is a 6-membered ring required? start->q_scaffold q_conformation Is a conformationally rigid scaffold needed? start->q_conformation q_reactivity->q_scaffold No proline Use Proline Derivative q_reactivity->proline Yes q_oxygen Is a heteroatom (Oxygen) desired in the ring? q_scaffold->q_oxygen Yes piperidine Use Piperidine Derivative q_scaffold->piperidine No q_oxygen->piperidine No morpholine Use Morpholine Derivative q_oxygen->morpholine Yes q_conformation->q_reactivity No pyroglutamic Use Pyroglutamic Acid Derivative q_conformation->pyroglutamic Yes

Caption: Decision tree for selecting an appropriate chiral synthon.

  • Choose (R)-methyl morpholine-3-carboxylate when:

    • The morpholine scaffold is a required pharmacophore in the target molecule.

    • A six-membered ring with reduced basicity/nucleophilicity compared to piperidine is desired to modulate reactivity or physicochemical properties.

    • The ether oxygen can act as a hydrogen bond acceptor, which is often crucial for biological activity.

  • Choose Proline/Piperidine derivatives when:

    • Higher nitrogen nucleophilicity is required for challenging N-functionalization reactions.

    • A simple carbocyclic scaffold is desired.

    • Proline's unique ability to catalyze reactions (organocatalysis) is to be exploited.[11]

  • Choose Pyroglutamic acid derivatives when:

    • A highly rigid, conformationally constrained scaffold is needed.[12]

    • The lactam functionality is a target for ring-opening reactions to generate linear, functionalized amino acid derivatives.

Conclusion

This compound is a highly valuable chiral synthon that occupies a unique chemical space. Its reactivity is characterized by a moderately nucleophilic secondary amine, influenced by the electron-withdrawing nature of the ring's ether oxygen, and a standard ester functional group. While proline and piperidine derivatives offer greater nitrogen nucleophilicity, the morpholine scaffold provides distinct advantages in terms of its prevalence in bioactive molecules and its ability to modulate properties like basicity and hydrogen bonding potential. A thorough understanding of these comparative reactivity profiles allows synthetic chemists to make informed, strategic decisions, ultimately accelerating the path to complex target molecules in drug discovery and development.[1][13]

References

  • Panday, S.K.; Prasad, J.; Dikshit, D.K. Pyroglutamic acid: A unique chiral synthon. Tetrahedron Asymmetry, 2009, 20, 1581-1632. Source
  • BenchChem. A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis. BenchChem Technical Support, 2025. Source
  • Cobb, A. J. A., et al. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 2005, 3, 84-96. Source
  • Mowbray, C. E. Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, 2015. Source
  • Shajahan, R., et al. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions.
  • Zlotin, S. G. Hydroxyproline Derivatives as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, 2015. Source
  • Dikshit, D.K., et al. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
  • Wikipedia.
  • BenchChem. Morpholine-4-carboxylic Acid | Research Chemical. Source
  • Stefanucci, A., et al. Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 2014, 89(8), 1801-1825. Source
  • BenchChem. An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. BenchChem Technical Support, 2025. Source
  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central, 2011. Source
  • AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem, 2025. Source
  • Pharmaceutical Technology. Advancing Chiral Chemistry in Pharmaceutical Synthesis. PharmTech.com, 2013. Source
  • Wikipedia. Pyroglutamic acid. Source
  • Kannappan, V. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia, 2025. Source
  • ChemicalBook. L-Pyroglutamic acid | 98-79-3. Source
  • BOC Sciences. Precision Chiral Building Block Synthesis. Source
  • Smith, S. W. The Significance of Chirality in Drug Design and Development. PMC - PubMed Central, 2019. Source
  • Jida, M., et al. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed, 1998. Source
  • Pro-Soft. Chirality Perspective in Drug Design and Development.
  • VulcanChem. (R)
  • Wikipedia. Morpholine. Source
  • INJENT. Morpholine (CAS: 110-91-8)
  • Medapa, S., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH, 2012. Source
  • BenchChem. A Comparative Guide to Chiral Synthons: Alternatives to (R)-4-(Oxiran-2-ylmethyl)morpholine. BenchChem Technical Support, 2025. Source
  • Chen, X., et al. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • ResearchGate. The formylation reaction of morpholine with CO2 and phenylsilane.
  • Grienke, U., et al. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • AChemBlock. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3. Source
  • PubChem.
  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass, 2026. Source
  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 2023. Source
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC, 2023. Source
  • Zhu, M., et al. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 2013. Source
  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central, 2023. Source
  • PubChem. (S)
  • Wikipedia. N-Methylmorpholine. Source
  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine. Source
  • Sigma-Aldrich.
  • ResearchGate. N-Methylmorpholine N-Oxide.

Sources

A Comparative Guide to HPLC and GC Methods for the Analysis of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Purity

(R)-methyl morpholine-3-carboxylate hydrochloride is a chiral morpholine derivative, a class of compounds widely utilized in organic synthesis and medicinal chemistry.[1][2][3] Its structural backbone is a key building block in the synthesis of various pharmaceutical agents, including antibiotics like Linezolid and anti-cancer drugs.[1] As with any chiral intermediate destined for pharmaceutical use, the stereochemical integrity of the molecule is paramount. The specific three-dimensional arrangement of atoms, in this case, the (R)-configuration at the C3 position, is critical to the biological activity and safety of the final active pharmaceutical ingredient (API).[4]

The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, is a fundamental challenge in pharmaceutical analysis.[5] Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the critical task of analyzing this compound. We will explore the causality behind methodological choices, present detailed protocols, and offer data-driven insights to help researchers and drug development professionals select the optimal technique for their specific needs.

Part 1: High-Performance Liquid Chromatography (HPLC) for Direct Chiral Separation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for pharmaceutical ingredients like this compound.[6][7] For chiral analysis, the key is the use of a Chiral Stationary Phase (CSP).

Principle and Methodological Rationale

The fundamental principle of chiral HPLC is the differential interaction between the two enantiomers of the analyte and the chiral environment of the CSP. The CSP creates transient diastereomeric complexes with the enantiomers, leading to different retention times and, thus, separation.

Causality Behind Experimental Choices:

  • Column Selection (The Core of the Separation): The analyte is a secondary amine with an adjacent ester group. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are the industry standard and the most logical starting point. These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are highly effective for molecules containing polar functional groups and chiral centers like the target analyte.[8] An immobilized phase is often preferred for its broader solvent compatibility and enhanced robustness.

  • Mobile Phase Strategy: For polysaccharide CSPs, separations are typically achieved in one of two modes:

    • Normal-Phase: Using mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol). This mode often provides excellent selectivity due to the strong hydrogen bonding interactions between the analyte, the alcohol modifier, and the CSP.

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, often with additives. This can be advantageous for analytes with better solubility in polar solvents. For this compound, the hydrochloride salt form necessitates a mobile phase that can accommodate its ionic nature. A polar organic mode, potentially with acidic or basic additives to control the ionization state of the amine, is often a more successful approach to achieve good peak shape and retention.

  • Detector Selection: The morpholine structure lacks a strong UV chromophore, which may limit the sensitivity of a standard UV detector. While UV detection at low wavelengths (~200-210 nm) is possible, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is vastly superior. An MS detector provides unparalleled sensitivity and selectivity, confirming the identity of the peaks by their mass-to-charge ratio and offering the ability to detect trace-level impurities.

Illustrative HPLC Performance Data

The following table presents hypothetical yet realistic performance data for the chiral analysis of (R)-methyl morpholine-3-carboxylate, designed to quantify the undesired (S)-enantiomer in the presence of the main (R)-enantiomer.

ParameterIllustrative Value / Condition
Column Immobilized Amylose-based CSP (e.g., Chiralpak® IA)
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection MS (ESI+, SIM mode)
Retention Time ((R)-enantiomer) ~ 8.5 min
Retention Time ((S)-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0
Limit of Quantification (LoQ) 0.05% (relative to the main peak)
Analysis Time ~ 15 minutes
Detailed Experimental Protocol: HPLC-MS Method
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the this compound reference standard in the mobile phase.

    • Prepare a "Sensitivity Solution" by diluting the stock solution to the LoQ concentration (e.g., 0.5 µg/mL).

    • Prepare test samples by accurately weighing and dissolving the material in the mobile phase to a final concentration of 1.0 mg/mL.

  • HPLC-MS System Configuration:

    • HPLC: A standard HPLC system capable of delivering a stable flow rate.

    • MS Detector: An electrospray ionization (ESI) source operating in positive ion mode. Set the detector to Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺ of the analyte.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform five replicate injections of the Sensitivity Solution to establish the signal-to-noise ratio (S/N > 10 for LoQ).

    • Inject the reference standard solution.

    • Inject the test sample solutions.

  • System Suitability Tests (SST):

    • Resolution: The resolution (Rs) between the (R)- and (S)-enantiomer peaks (using a racemic or spiked sample) must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the (R)-enantiomer peak should be ≤ 1.5.

    • Reproducibility: The relative standard deviation (RSD) for the peak area of five replicate injections of the standard should be ≤ 2.0%.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on their retention times.

    • Calculate the percentage of the (S)-enantiomer in the test sample using the following formula: % (S)-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100

Part 2: Gas Chromatography (GC) for Indirect Analysis

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[6][9] Direct analysis of this compound by GC is not feasible due to its salt form, high polarity, and low volatility.[10][11] Therefore, a chemical modification step known as derivatization is mandatory.

Principle and Methodological Rationale

Derivatization converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.[12][13] For chiral analysis, this can be approached in two ways:

  • Formation of Diastereomers: React the racemic analyte with a chiral derivatizing agent to form two diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

  • Achiral Derivatization + Chiral Column: React the analyte with an achiral agent to simply increase its volatility, then separate the resulting enantiomeric derivatives on a chiral GC column.

Causality Behind Experimental Choices:

  • The Derivatization Imperative: The primary amine and the hydrochloride salt make the molecule highly polar and prone to strong interactions with the stationary phase, leading to poor peak shape and thermal degradation in a hot GC inlet.[13] Derivatization masks the polar N-H group, neutralizes the salt, and increases vapor pressure, which are essential prerequisites for GC analysis.

  • Derivatization Strategy: A common and effective strategy is acylation . Reacting the secondary amine with an acylating agent like trifluoroacetic anhydride (TFAA) is a robust choice. This reaction is rapid and produces a stable, volatile trifluoroacetyl derivative. The resulting enantiomeric derivatives can then be separated on a chiral column.

  • Column Selection: Cyclodextrin-based chiral capillary columns are highly effective for separating a wide variety of enantiomers, including acylated amines. A β- or γ-cyclodextrin derivative phase would be a suitable starting point.

  • Detector Selection: A Flame Ionization Detector (FID) is a universal, robust, and cost-effective detector for organic compounds. For higher sensitivity and definitive identification, a Mass Spectrometer (MS) is the preferred choice. GC-MS allows for the confirmation of the derivative's structure through its fragmentation pattern.[13][14]

Illustrative GC Performance Data

The following table outlines hypothetical performance data for a GC-MS method following derivatization with TFAA.

ParameterIllustrative Value / Condition
Derivatization Agent Trifluoroacetic Anhydride (TFAA) in Ethyl Acetate
Reaction Conditions 60°C for 30 minutes
Column Chirasil-Dex CB (β-cyclodextrin derivative)
Dimensions 25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min)
Detector MS (EI, 70 eV, SIM mode)
Retention Time (derivatized (R)-enantiomer) ~ 15.1 min
Retention Time (derivatized (S)-enantiomer) ~ 15.6 min
Limit of Quantification (LoQ) 0.05% (relative to the main peak)
Analysis Time ~ 27 minutes
Detailed Experimental Protocol: GC-MS Method
  • Sample Derivatization (Crucial Step):

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a base (e.g., pyridine) to neutralize the hydrochloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Carefully quench the excess TFAA with 500 µL of water. Vortex and allow the layers to separate.

    • Transfer the upper organic layer to a clean autosampler vial for analysis.

  • GC-MS System Configuration:

    • GC: A gas chromatograph with a split/splitless inlet.

    • MS Detector: An electron ionization (EI) source. Set the detector to monitor characteristic ions of the derivatized analyte.

  • Chromatographic Run:

    • Set the GC oven, inlet, and transfer line temperatures.

    • Inject 1 µL of the derivatized sample solution in split mode (e.g., 20:1 split ratio).

    • Run the temperature program.

  • System Suitability Tests (SST):

    • A derivatized racemic standard should be analyzed to confirm the resolution (Rs ≥ 1.5) between the two enantiomeric derivative peaks.

    • The peak shape and response of the derivatized standard should meet reproducibility criteria (e.g., RSD ≤ 5.0%).

  • Data Analysis:

    • Calculate the enantiomeric purity using the peak areas of the derivatized (R)- and (S)-enantiomers, similar to the HPLC method.

Part 3: Comparative Analysis and Method Selection

Choosing between HPLC and GC is not a matter of which technique is universally "better," but which is better suited for the specific analytical goal.[7][10]

Head-to-Head Comparison: HPLC vs. GC
FeatureHPLC MethodGC Method
Principle Direct separation on a chiral stationary phase.Indirect separation after chemical derivatization.
Sample Prep Simple dissolution.Multi-step: neutralization, derivatization, extraction.
Derivatization Not required.[10]Mandatory.
Analysis Speed Generally faster per run (~15 min).[6]Slower per run (~27 min) due to oven programming.
Throughput Higher, due to simpler sample prep.Lower, due to the time-consuming derivatization step.
Robustness High. Direct analysis minimizes sources of error.Moderate. Derivatization can introduce variability.
Selectivity Excellent, based on CSP interaction.Excellent, based on column and derivative properties.
Cost Higher solvent consumption and column cost.[9]Lower solvent/gas cost, but derivatization reagents add cost.[9]
Thermal Stability Operates at ambient temperature, ideal for labile compounds.[6]Requires high temperatures; analyte must be stable or stabilized by derivatization.
Decision-Making Workflow

This workflow guides the selection process based on the primary analytical objective.

MethodSelection start Analytical Goal? enantiomeric_purity Routine Enantiomeric Purity Assay (QC) start->enantiomeric_purity  Purity Control high_throughput High-Throughput Screening start->high_throughput  Speed trace_volatile Trace Analysis of Volatile/Semi-Volatile Impurities start->trace_volatile  Impurity Profile hplc_path HPLC (Direct Analysis) enantiomeric_purity->hplc_path high_throughput->hplc_path non_volatile Analysis of Non-Volatile Impurities non_volatile->hplc_path gc_path GC (Indirect Analysis) trace_volatile->gc_path confirm_id Confirmatory ID with Orthogonal Method confirm_id->gc_path

Caption: Decision workflow for selecting between HPLC and GC.

Expert Insights and Recommendations
  • For Routine Quality Control (QC): The HPLC method is unequivocally the superior choice . Its direct analysis approach eliminates the time-consuming and error-prone derivatization step, leading to higher throughput, better robustness, and simpler validation. It is the ideal method for batch release testing where enantiomeric purity is a critical quality attribute.

  • For Orthogonal Confirmatory Analysis: The GC method serves as an excellent orthogonal technique . In method validation or during investigations, using a completely different separation principle (GC after derivatization) provides a high degree of confidence in the results obtained from the primary HPLC method.

  • For Impurity Profiling: If there is a need to search for volatile or semi-volatile impurities (e.g., residual solvents or by-products from synthesis), a GC-MS method would be essential .[7] The derivatization step could also be tailored to screen for other reactive impurities.

Conclusion

Both HPLC and GC are powerful chromatographic techniques capable of the chiral analysis of this compound. However, their practical application and strategic value differ significantly. HPLC offers a direct, robust, and efficient path for routine enantiomeric purity determination, aligning perfectly with the demands of a pharmaceutical quality control environment. In contrast, GC provides a valuable, albeit more complex, orthogonal method that requires chemical derivatization. Its strength lies in confirmatory analysis and in the detection of volatile impurities that are outside the scope of the primary HPLC method. The ultimate choice depends on a clear understanding of the analytical objective, balancing the need for speed and simplicity against the requirement for an orthogonal perspective.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Chiral Amine Analysis. BenchChem.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • Cao, D., et al. (2018).
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • ASTM. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Phenomenex. (2025).
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • BenchChem. (2025).
  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
  • Veeprho. (2020). Difference between HPLC and GC Technique. Veeprho.
  • Lab Manager. (2025).
  • Analytice. (n.d.). Laboratory analysis of morpholine (CAS: 110-91-8). Analytice.
  • Lee, J., et al. (2020).
  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Zhang, X., et al. (2015).
  • AChemBlock. (n.d.).
  • Vulcanchem. (n.d.). (R)
  • Noguchi, H., et al. (2016). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. Organic & Biomolecular Chemistry.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals.
  • ResearchGate. (2018). Morpholines. Synthesis and Biological Activity.

Sources

A Comparative Guide to the Synthetic Validation of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated synthetic routes to (R)-methyl morpholine-3-carboxylate hydrochloride, a critical chiral building block in modern pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to offer an in-depth analysis of the strategic choices, mechanistic underpinnings, and comparative performance of leading synthetic methodologies.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a chiral center, particularly at the C3 position, significantly expands the accessible chemical space for drug design, allowing for precise stereochemical interactions with biological targets. This compound (CAS 1187929-55-0) is a key intermediate, notably in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[2][3] The enantiomeric purity of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer.

This guide will dissect and compare two primary strategic approaches to obtaining this enantiopure compound:

  • Asymmetric Synthesis: Building the molecule with the desired stereochemistry from the outset.

  • Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the desired (R)-enantiomer.

Strategy 1: Catalytic Asymmetric Synthesis

This approach is often preferred in modern organic synthesis due to its high efficiency and atom economy.[4] The core principle is to use a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction, creating the C3 stereocenter with high enantioselectivity. A prominent and effective method involves a tandem hydroamination and asymmetric transfer hydrogenation.[5][6]

Route A: Tandem Ti-Catalyzed Hydroamination & Ru-Catalyzed Asymmetric Transfer Hydrogenation

This elegant one-pot procedure constructs the morpholine ring and sets the stereocenter in a sequential process, avoiding the isolation of intermediates.[7]

Causality and Experimental Rationale: The strategy begins with an aminoalkyne substrate. A titanium catalyst facilitates an intramolecular hydroamination, cyclizing the molecule to form a cyclic imine.[5] This imine is not isolated but is immediately subjected to asymmetric transfer hydrogenation using a well-defined chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst. The chirality of the catalyst's ligand (e.g., (S,S)-Ts-DPEN) directs the addition of hydrogen across the C=N bond, yielding the morpholine with high enantiomeric excess. Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen in the substrate and the ligand on the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[5][6]

Experimental Protocol: Synthesis of (R)-methyl morpholine-3-carboxylate

  • Step 1: Intramolecular Hydroamination: To a solution of the appropriate ether-containing aminoalkyne substrate in a suitable anhydrous solvent (e.g., toluene), a commercially available bis(amidate)bis(amido)Ti catalyst is added under an inert atmosphere. The reaction is typically stirred at an elevated temperature until the formation of the cyclic imine intermediate is complete, as monitored by techniques like NMR or GC-MS.

  • Step 2: Asymmetric Transfer Hydrogenation: The reaction mixture is cooled, and the ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added directly to the vessel. The reaction is stirred at room temperature until complete reduction of the imine is achieved.

  • Step 3: Workup and Isolation: The reaction is quenched, and the product is extracted using an organic solvent. Purification via column chromatography yields the enantiomerically enriched methyl morpholine-3-carboxylate.

  • Step 4: Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent to precipitate the desired this compound salt, which is then isolated by filtration.

Performance Data

ParameterRoute A: Asymmetric Synthesis
Key Reactions Ti-catalyzed hydroamination, Ru-catalyzed asymmetric transfer hydrogenation
Overall Yield Good (typically >70% for the two steps)[5]
Enantiomeric Excess (e.e.) Excellent (>95% e.e.)[5][6]
Key Reagents Chiral Ru catalyst (e.g., Noyori-Ikariya type), Ti catalyst
Advantages High enantioselectivity, one-pot procedure, good atom economy
Disadvantages Requires specialized and potentially expensive transition metal catalysts

Workflow Diagram: Asymmetric Synthesis

cluster_0 Route A: Asymmetric Synthesis A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B Ti Catalyst (Hydroamination) C (R)-Methyl Morpholine- 3-carboxylate (Free Base) B->C Chiral Ru Catalyst (Asymmetric Transfer Hydrogenation) D (R)-Methyl Morpholine- 3-carboxylate HCl C->D HCl (Salt Formation)

Workflow for Asymmetric Synthesis Route.

Strategy 2: Chiral Resolution of a Racemic Mixture

Chiral resolution is a classical and robust method for separating enantiomers.[8] This strategy involves synthesizing the racemic version of methyl morpholine-3-carboxylate and then using a chiral resolving agent to form a pair of diastereomeric salts. Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional techniques like fractional crystallization.[9]

Route B: Diastereomeric Salt Crystallization

This method leverages the basic nitrogen atom of the morpholine ring to form a salt with a chiral acid.

Causality and Experimental Rationale: The synthesis begins with the preparation of racemic methyl morpholine-3-carboxylate. This can be achieved through various non-stereoselective methods, often involving cyclization of an appropriate amino alcohol derivative. The resulting racemic mixture is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid.[9] This acid-base reaction forms two diastereomeric salts: [(R)-morpholine:(+)-acid] and [(S)-morpholine:(+)-acid]. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in solution. The desired diastereomeric salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the pure (R)-enantiomer of the morpholine.

Experimental Protocol: Chiral Resolution

  • Step 1: Synthesis of Racemic Methyl Morpholine-3-carboxylate: Prepare the racemic compound using a standard, non-asymmetric synthetic route.

  • Step 2: Diastereomeric Salt Formation: Dissolve the racemic methyl morpholine-3-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

  • Step 3: Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Step 4: Isolation and Purification of Diastereomer: Isolate the precipitated salt by filtration. The salt may be recrystallized one or more times to achieve high diastereomeric purity.

  • Step 5: Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., NaOH or Na2CO3) to neutralize the chiral acid and liberate the free amine into the organic layer.

  • Step 6: Salt Formation: Separate the organic layer, dry it, and concentrate it. Dissolve the resulting pure (R)-enantiomer in a suitable solvent and treat with HCl to precipitate the final hydrochloride salt.

Performance Data

ParameterRoute B: Chiral Resolution
Key Reactions Racemic synthesis, diastereomeric salt formation, crystallization
Overall Yield Theoretically limited to a maximum of 50% (unless the unwanted enantiomer is racemized and recycled)
Enantiomeric Excess (e.e.) Can be very high (>99% e.e.) after recrystallization
Key Reagents Chiral resolving agent (e.g., tartaric acid, mandelic acid)[9]
Advantages Utilizes well-established, robust techniques; can achieve very high enantiopurity
Disadvantages Maximum theoretical yield is 50%; can be labor-intensive; requires screening of resolving agents and solvents

Workflow Diagram: Chiral Resolution

cluster_1 Route B: Chiral Resolution A Racemic Methyl Morpholine- 3-carboxylate B Mixture of Diastereomeric Salts A->B + Chiral Acid (e.g., Tartaric Acid) C Isolated Pure Diastereomer ((R)-morpholine salt) B->C Fractional Crystallization D (R)-Methyl Morpholine- 3-carboxylate (Free Base) C->D + Base (Liberation) E (R)-Methyl Morpholine- 3-carboxylate HCl D->E HCl (Salt Formation)

Workflow for Chiral Resolution Route.

Comparative Summary and Conclusion

The choice between asymmetric synthesis and chiral resolution depends on several factors, including cost, scale, available equipment, and desired throughput.

FeatureRoute A: Asymmetric SynthesisRoute B: Chiral Resolution
Stereocontrol Proactive: Stereocenter is created selectively.Reactive: Stereoisomers are separated after formation.
Theoretical Yield Up to 100%Maximum 50% (without a recycle loop)[8]
Atom Economy Generally higherLower due to discard of one enantiomer
Reagent Cost High cost of chiral catalysts and ligands.Lower cost of bulk resolving agents.
Process Development Requires screening of catalysts and reaction conditions.Requires screening of resolving agents and crystallization solvents.
Scalability Generally favorable for large-scale production.Can be challenging to scale crystallization processes consistently.

For industrial and large-scale applications, Route A (Catalytic Asymmetric Synthesis) is often the more economically viable and sustainable choice. Its one-pot nature, high potential yield, and excellent enantioselectivity make it a powerful and efficient method. The initial investment in catalyst development and sourcing is offset by the higher throughput and reduced waste.

Route B (Chiral Resolution) remains a highly valuable and practical option, especially at the laboratory scale or when a robust, well-understood process is favored. It can deliver material of exceptionally high enantiomeric purity and is less sensitive to the complex catalytic cycles that govern asymmetric reactions. While its theoretical yield is a significant drawback, the development of racemization and recycling protocols for the unwanted enantiomer can mitigate this issue, albeit at the cost of additional process steps.

Ultimately, the optimal synthetic route is determined by a careful evaluation of project-specific goals, balancing the upfront costs of catalyst-driven synthesis against the inherent yield limitations and operational demands of classical resolution.

References

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH Public Access.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PubMed Central (PMC).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Royal Society of Chemistry.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Royal Society of Chemistry.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016).
  • Preparation method for apremilast and intermediate of apremilast. (n.d.).
  • A kind of preparation method of synthetic Apremilast intermediate. (n.d.).
  • (R)
  • Preparation method for synthesizing apremilast intermediate. (n.d.).
  • Process for preparation of apremilast and its intermediates. (n.d.).
  • PROCESS FOR PREPARATION OF APREMILAST. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • Chiral resolution. (n.d.). Wikipedia.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). PubMed.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Methyl Morpholine-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] The introduction of a chiral center, as seen in the methyl morpholine-3-carboxylate backbone, presents a critical consideration for drug design and development: the differential biological activity of its enantiomers. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of methyl morpholine-3-carboxylate derivatives, delving into the significance of stereochemistry, underlying mechanisms of action, and the experimental methodologies required for their evaluation.

The Critical Role of Chirality in Morpholine-Based Bioactives

Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities.[2] This divergence arises from the three-dimensional nature of biological targets such as enzymes and receptors, which often possess chiral recognition sites. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

While direct comparative studies on the biological activity of (R)- and (S)-methyl morpholine-3-carboxylate derivatives are not extensively documented in publicly available literature, the broader family of morpholine-containing compounds offers compelling evidence for the importance of stereochemistry. For instance, the absolute configuration of novel morpholine analogues has been shown to be an essential determinant for potent binding to tachykinin receptors, highlighting the stereospecificity of these interactions.

This guide will, therefore, extrapolate from established principles and related findings to provide a framework for understanding and investigating the distinct biological profiles of (R)- and (S)-methyl morpholine-3-carboxylate derivatives.

Postulated Biological Activities and Mechanistic Insights

Morpholine derivatives have been associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methyl carboxylate group at the C3 position of the morpholine ring, and the stereochemistry thereof, is anticipated to significantly influence the potency and selectivity of these actions.

Potential Anticancer Activity

The morpholine ring is a key component in several anticancer agents. Its presence can improve physicochemical properties and facilitate crucial interactions with biological targets. Structure-activity relationship (SAR) studies on some morpholine derivatives have suggested that substitution at the C-3 position can modulate anticancer activity. It is hypothesized that the spatial orientation of the methyl carboxylate group in either the (R) or (S) configuration will dictate the binding affinity to key oncogenic proteins, such as kinases or metabolic enzymes.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Target Receptor (e.g., Kinase) Pathway Signaling Cascade Receptor->Pathway Signal Transduction Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor High Affinity Binding S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low Affinity Binding caption Fig. 1: Hypothetical differential binding of enantiomers. G A 1. Enantioselective Synthesis B 2. Chiral Separation & Purification (e.g., Chiral HPLC) A->B C 3. Structural Confirmation (e.g., NMR, X-ray Crystallography) B->C D 4. In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E 5. Determination of Potency & Efficacy (IC50 / EC50 Values) D->E F 6. Mechanism of Action Studies E->F G 7. In Vivo Efficacy & Toxicity Studies E->G H 8. Comparative Data Analysis F->H G->H caption Fig. 2: Proposed experimental workflow for comparison.

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of (R)-methyl morpholine-3-carboxylate hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Scaffolds

In modern drug discovery, the demand for enantiomerically pure compounds is not merely a preference but a regulatory and efficacy-driven necessity.[1][2] Biological systems, being inherently chiral, interact stereoselectively with drug molecules. This means that of a pair of enantiomers, one may elicit the desired therapeutic effect while the other could be inactive or, in worst-case scenarios, contribute to toxicity.[1][3] Consequently, the use of chiral building blocks—pre-synthesized, enantiopure molecular fragments—has become a cornerstone of efficient pharmaceutical development, enabling the rapid and predictable construction of complex drug candidates.[4][5]

(R)-methyl morpholine-3-carboxylate hydrochloride is one such critical building block. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[6] This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing it to alternative synthetic strategies. We will delve into the causality behind its use, present supporting data, and offer validated protocols to guide researchers and drug development professionals in making informed strategic decisions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in any synthetic workflow.

PropertyValueSource
CAS Number 1187929-55-0[7]
Molecular Formula C₆H₁₂ClNO₃[7][8]
Molecular Weight 181.62 g/mol [7][8]
IUPAC Name methyl (3R)-morpholine-3-carboxylate;hydrochloride[7]
Appearance Typically a white to off-white solid[7]
Purity Commercially available in purities of ≥97% or ≥98%[8][9]
Storage Store in a cool, dry, well-ventilated area[10]

Safety Summary: this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including gloves and eye protection, is required.[7][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7][12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]

The Core Analysis: Chiral Building Block vs. Alternative Strategies

The central question for a process chemist or a medicinal chemist is whether to purchase a high-value, enantiopure starting material or to invest time and resources in creating the chiral center from less complex precursors. The decision hinges on a balance of cost, time, synthetic risk, and scalability.

`dot graph "synthesis_strategy_comparison" { layout="dot"; rankdir="TB"; splines="ortho"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Define nodes start [label="Project Goal:\nSynthesize Chiral Morpholine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

strategy1 [label="Strategy A\nUse (R)-methyl morpholine-3-carboxylate HCl", fillcolor="#E8F0FE", fontcolor="#202124", shape="box"]; strategy2 [label="Strategy B\nRacemic Synthesis + Chiral Resolution", fillcolor="#FCE8E6", fontcolor="#202124", shape="box"]; strategy3 [label="Strategy C\nDe Novo Asymmetric Synthesis", fillcolor="#FEF7E0", fontcolor="#202124", shape="box"];

pros1 [label=" Pros | Predictable, Fast, High Purity | Fewer Steps | Reduced Analytical Burden", shape="record", fillcolor="#E6F4EA", fontcolor="#202124"]; cons1 [label=" Cons | Higher Upfront Reagent Cost", shape="record", fillcolor="#F8E0E0", fontcolor="#202124"];

pros2 [label=" Pros | Low-Cost Racemic Starting Materials", shape="record", fillcolor="#E6F4EA", fontcolor="#202124"]; cons2 [label=" Cons | Max 50% Theoretical Yield | Cost of Resolving Agent | Additional Process Steps | Racemization Risk", shape="record", fillcolor="#F8E0E0", fontcolor="#202124"];

pros3 [label=" Pros | Potentially Lower Material Cost", shape="record", fillcolor="#E6F4EA", fontcolor="#202124"]; cons3 [label=" Cons | Extensive R&D Required (Catalyst/Ligand Screening) | Optimization Challenges | Lower Enantiomeric Excess (ee) Possible | Scalability Risks", shape="record", fillcolor="#F8E0E0", fontcolor="#202124"];

// Define edges start -> {strategy1, strategy2, strategy3} [color="#5F6368"];

strategy1 -> pros1 [label="Benefits", color="#34A853"]; strategy1 -> cons1 [label="Drawbacks", color="#EA4335"];

strategy2 -> pros2 [label="Benefits", color="#34A853"]; strategy2 -> cons2 [label="Drawbacks", color="#EA4335"];

strategy3 -> pros3 [label="Benefits", color="#34A853"]; strategy3 -> cons3 [label="Drawbacks", color="#EA4335"]; } ` Caption: Decision workflow for synthesizing chiral morpholine derivatives.

Benefit Analysis of this compound
  • Speed and Predictability: The primary benefit is the significant reduction in development time. The chirality is pre-installed, eliminating the need for developing and optimizing complex asymmetric reactions or resolution protocols.[1][5] This accelerates the discovery timeline, allowing for faster synthesis of compound libraries for screening.

  • Synthetic Efficiency: Using a pre-formed scaffold reduces the total number of synthetic steps. This directly translates to higher overall yields, reduced solvent and reagent consumption, and less waste generation.

  • Guaranteed Enantiopurity: Reputable suppliers provide this building block with high enantiomeric excess (ee), ensuring that the subsequent chemistry proceeds with a stereochemically pure substrate. This circumvents the often-laborious process of chiral purification and the associated analytical burden of ee determination.[3][5]

  • Focus on Core Discovery: By outsourcing the complexity of asymmetric synthesis, research teams can focus their efforts on the innovative aspects of their project—namely, the diversification of the scaffold to probe structure-activity relationships (SAR).[13]

Cost Analysis and Counterarguments

The most apparent drawback is the higher upfront cost per gram compared to simple achiral precursors. However, a holistic cost analysis must account for "hidden" expenses in alternative strategies:

  • Cost of Failure: Asymmetric synthesis development is research-intensive and carries a significant risk of failure or suboptimal results (e.g., low ee), consuming valuable time and resources.

  • Labor and Overhead: The additional hours of skilled scientific labor required for multi-step syntheses or resolution optimization often outweigh the initial reagent cost savings.

  • Yield Loss: In a racemic synthesis, a classical resolution has a maximum theoretical yield of 50% for the desired enantiomer, effectively doubling the cost of all preceding steps.

Comparative Performance: Alternative Scaffolds

While this compound is an excellent choice, related structures can serve as alternatives depending on the synthetic goal.

CompoundStructureKey Differences & Use Case
This compound C[C@@H]1COCCN1C(=O)O.[H]ClThe ester provides a handle for conversion to amides, alcohols, or other functionalities. The hydrochloride salt improves stability and handling.
(S)-methyl morpholine-3-carboxylate C[C@H]1COCCN1C(=O)OThe enantiomer. Essential for studying stereospecific SAR; often, the biological activity resides in only one enantiomer.[14]
(R)-Morpholine-3-carboxylic acid hydrochloride C1C(=O)O.[H]ClThe free carboxylic acid allows for direct amide coupling without a prior saponification step, potentially shortening the synthesis.[15]
(R)-3-Methylmorpholine C[C@H]1COCCN1A simpler alternative where the C3 position is not functionalized. Useful when the morpholine is a terminal group or substitution is desired elsewhere.[16]

The choice between the ester and the free acid is a tactical one. If the subsequent step is an amide coupling, using the carboxylic acid directly can save a hydrolysis step. However, the methyl ester can be advantageous if the synthetic route requires the carboxylic acid moiety to be protected during other transformations.

Illustrative Experimental Protocol: Amide Formation

This protocol demonstrates a standard, self-validating workflow for utilizing this compound in the synthesis of a key amide intermediate. The causality is clear: we neutralize the hydrochloride salt in situ to liberate the free secondary amine, which then couples with an activated carboxylic acid.

Objective: To synthesize (R)-methyl 4-(benzoyl)morpholine-3-carboxylate.

Workflow Diagram: `dot graph "experimental_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Nodes reactants [label="1. Reactants\n-(R)-methyl morpholine-3-carboxylate HCl\n-Benzoic Acid\n-HATU (Coupling Agent)\n-DIPEA (Base)\n-DMF (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Reaction\n-Stir at RT for 4-12h\n-Inert Atmosphere (N2)", fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="3. Aqueous Workup\n-Dilute with EtOAc\n-Wash with aq. NaHCO3, H2O, Brine", fillcolor="#FEF7E0", fontcolor="#202124"]; purify [label="4. Purification\n-Dry over Na2SO4\n-Concentrate in vacuo\n-Column Chromatography", fillcolor="#FCE8E6", fontcolor="#202124"]; product [label="5. Final Product\n-(R)-methyl 4-(benzoyl)morpholine-3-carboxylate\n-Verify by 1H NMR, LC-MS", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges reactants -> reaction [color="#4285F4"]; reaction -> workup [color="#4285F4"]; workup -> purify [color="#4285F4"]; purify -> product [color="#4285F4"]; } ` Caption: Standard workflow for an amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add benzoic acid (1.05 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Stir the solution at room temperature for 15-20 minutes. This pre-activation step forms the reactive acyl-azide intermediate, which is crucial for efficient coupling.

  • Addition of Amine: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution. The use of a non-nucleophilic organic base is critical; DIPEA neutralizes both the hydrochloride salt and the hexafluorophosphate byproduct from the HATU activation without competing in the coupling reaction.

  • Reaction: Add the amine/base solution dropwise to the activated carboxylic acid solution at room temperature.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted benzoic acid and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Analysis: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

This detailed protocol provides a self-validating system, as the progress and purity can be checked at multiple stages (TLC, LC-MS, NMR), ensuring the trustworthiness of the final result.

Conclusion

The decision to use a chiral building block like this compound is a strategic one that prioritizes efficiency, predictability, and speed in the drug discovery process. While the initial procurement cost is higher than that of simple achiral precursors, a comprehensive analysis reveals significant savings in labor, time, and downstream resources. By eliminating the risks and time associated with developing de novo asymmetric syntheses or performing inefficient resolutions, research teams can accelerate their path to identifying promising clinical candidates. This guide has demonstrated that for projects where time is a critical factor, the benefits of employing this versatile and enantiopure scaffold far outweigh the initial costs.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • Aurum Pharmatech. Chiral Synthesis Services for Drug Discovery.
  • Enamine. Chiral Building Blocks Selection.
  • National Institutes of Health (NIH). (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
  • Organic Chemistry Portal. Morpholine synthesis.
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • ResearchGate. Enantioselective synthesis of morpholine....
  • Cenmed. (R)
  • Vulcanchem. (R)
  • PubChem.
  • AChemBlock. Methyl morpholine-3-carboxylate hydrochloride 95% | CAS: 1214686-81-3.
  • CP Lab Safety.
  • Capot Chemical. (2013). MSDS of (R)-3-Methylmorpholine hydrochloride.
  • Alchimica. (R)
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • Acros Pharmatech.
  • ChemicalBook. (R)-3-Methylmorpholine | 74572-04-6.
  • Chem-Impex. Morpholine-3-carboxylic acid.
  • Google Patents. (2016).
  • PubChem.
  • PMC. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • PubChem. (S)
  • Zhu, M., et al.
  • Benchchem. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Different Batches of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Batch Consistency in Pharmaceutical Development

(R)-methyl morpholine-3-carboxylate hydrochloride is a vital chiral building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry and purity are paramount to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). In the highly regulated landscape of drug development, even subtle variations between batches of a starting material or intermediate can cascade into significant issues, including impurity formation, inconsistent yields, and potential regulatory hurdles.[1] Therefore, robust analytical characterization and stringent batch-to-batch comparison are not merely procedural formalities; they are foundational to ensuring a reproducible and controlled manufacturing process.[2]

This guide provides a comprehensive framework for researchers, analytical scientists, and process chemists to compare different batches of this compound using orthogonal spectroscopic techniques. We will delve into the "why" behind experimental choices, present comparative data, and discuss the interpretation of potential variations.

The subject of this guide, this compound, is a compound with the following key identifiers:

  • Molecular Formula: C₆H₁₂ClNO₃[3]

  • Molecular Weight: 181.62 g/mol [3][4]

  • CAS Number: 1187929-55-0[3]

Caption: Chemical structure of this compound.

Part 1: The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust quality assessment relies on an orthogonal approach, where different methods provide complementary information. The workflow below outlines the core techniques for evaluating batch consistency.

Caption: Orthogonal analytical workflow for batch release.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR provides a rapid and quantitative assessment of the compound's identity and can readily detect proton-containing impurities, including residual solvents. ¹³C NMR confirms the carbon backbone, which is less prone to signal overlap and is highly sensitive to subtle structural changes.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure complete dissolution and allow for the exchange of the labile N-H proton.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.

  • Analysis: Calibrate the spectrum using the residual solvent peak. Integrate all signals and assign them to the corresponding protons in the structure. Quantify any impurity signals relative to the main compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a fast and non-destructive technique ideal for confirming the presence of key functional groups. For batch comparison, overlaying spectra is a powerful way to spot differences in hydrogen bonding, crystal structure (polymorphism), or the presence of non-protonated impurities that NMR might miss. A consistent FT-IR spectrum is a good indicator of a consistent solid form.[5]

Experimental Protocol (ATR):

  • Sample Preparation: Place a small amount of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters: Collect data from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans.

  • Analysis: Perform a background scan before the sample. Compare the resulting spectrum against a reference standard, paying close attention to the fingerprint region (1500-600 cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is the primary tool for determining purity and confirming the molecular weight of the target compound.[6] For intermediates, a gradient reversed-phase method is typically employed to separate the polar main compound from less polar impurities.

Experimental Protocol:

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: Scan for a mass range of m/z 100-500.

    • Data Interpretation: Identify the peak for the protonated molecule [M+H]⁺. For (R)-methyl morpholine-3-carboxylate (free base, C₆H₁₁NO₃, MW 145.16), the expected [M+H]⁺ is m/z 146.08.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: As this is a chiral compound, verifying its enantiomeric purity is non-negotiable. Chiral HPLC uses a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers, allowing for the precise determination of enantiomeric excess (% ee).[7] The choice of CSP is critical and often requires screening, but polysaccharide-based columns are a common starting point.[8]

Experimental Protocol:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: Typically a normal-phase system, such as a mixture of Hexane and Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject a racemic standard (if available) to determine the retention times of both enantiomers. Analyze the sample to quantify the peak areas of the (R)- and (S)-enantiomers and calculate the % ee.

Part 2: Comparative Data Analysis: A Case Study

To illustrate the application of these methodologies, we present hypothetical data for three batches: a qualified Reference Standard , an acceptable Batch A , and a deviating Batch B .

NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference Std. Batch A Batch B
~4.55 t 1H H-3 4.56 4.56 4.57
~4.10 d 1H H-5 (eq) 4.11 4.11 4.12
~3.95 d 1H H-2 (eq) 3.96 3.96 3.97
3.82 s 3H -OCH₃ 3.82 3.82 3.82
~3.70 dd 1H H-5 (ax) 3.71 3.71 3.72
~3.45 m 2H H-6 3.46 3.46 3.47
~3.25 t 1H H-2 (ax) 3.24 3.24 3.25

| N/A | s | N/A | Impurity | None | None | 2.17 (s, ~0.05H) |

Trustworthiness: The ¹H NMR data for the Reference Standard and Batch A are virtually identical, confirming structural integrity. However, Batch B exhibits a sharp singlet at 2.17 ppm. This signal does not correspond to the target molecule. Based on its chemical shift and common synthesis routes, this is highly indicative of residual acetone , a potential solvent used in the manufacturing process.[9] Although present at a low level (~0.5% by integration), its presence signifies a deviation in the purification process.

FT-IR Spectroscopy Data

Table 2: Key Comparative FT-IR Peaks (cm⁻¹)

Wavenumber (cm⁻¹) Assignment Reference Std. Batch A Batch B
~3400 (broad) O-H (Water), N-H 3410 3412 3350
~2950 C-H stretch 2955 2954 2955
~1745 C=O stretch (Ester) 1748 1748 1749

| ~1110 | C-O-C stretch | 1112 | 1112 | 1115 |

Trustworthiness: The spectra for the Reference Standard and Batch A are highly consistent. In contrast, Batch B shows a noticeable broadening and shift to a lower wavenumber in the O-H/N-H stretching region. This can suggest a higher moisture content or a different polymorphic/hydrated state, which could impact the material's stability and handling properties.[10]

LC-MS and Chiral HPLC Data

Table 3: Purity and Identity Data

Parameter Method Reference Std. Batch A Batch B
Purity LC-UV (210 nm) 99.8% 99.7% 98.1%
Molecular Ion [M+H]⁺ LC-MS (ESI+) 146.08 146.08 146.08
Enantiomeric Purity (% ee) Chiral HPLC 99.9% 99.8% 99.1%

| (S)-enantiomer | Chiral HPLC | 0.05% | 0.10% | 0.45% |

Trustworthiness: The LC-MS data confirms the correct molecular weight for all batches. However, the purity data clearly distinguishes them. Batch A meets the typical specification of >99.5% purity and >99.5% ee. Batch B fails on both counts, with a lower chemical purity of 98.1% and a significantly higher level of the undesired (S)-enantiomer. The lower chemical purity is consistent with the observation of the acetone impurity in the ¹H NMR. The lower enantiomeric excess is a critical failure, as the (S)-enantiomer could have different pharmacological or toxicological properties.

Conclusion: A Self-Validating System for Quality Assurance

This multi-technique comparison demonstrates a self-validating system for quality control. The low-level acetone impurity detected in the ¹H NMR of Batch B correlates with its lower overall purity observed by LC-UV. The FT-IR spectrum of Batch B hinted at a different solid state, and its chiral HPLC analysis revealed an unacceptable level of the wrong enantiomer.

Final Assessment:

  • Batch A: Meets all spectroscopic criteria and is considered consistent with the Reference Standard. It is acceptable for use in the downstream process.

  • Batch B: Fails to meet specifications due to the presence of a solvent impurity, lower chemical purity, and insufficient enantiomeric excess. This batch must be rejected . An investigation into the manufacturing process for Batch B is warranted to identify the root cause of these deviations.

By systematically applying and cross-correlating data from NMR, FT-IR, LC-MS, and Chiral HPLC, researchers and drug development professionals can confidently assess the batch-to-batch consistency of this compound, ensuring the integrity and quality of their pharmaceutical development pipeline.

References

  • Tianming Pharmaceutical. (2025).
  • Surface Measurement Systems.
  • Vulcanchem. (R)
  • PubChem.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Zaether.
  • Thermo Scientific Chemicals. (R)-3-Methylmorpholine hydrochloride, 97%.
  • NIH National Center for Biotechnology Information.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Google Patents.

Sources

The Strategic Advantage of (R)-methyl morpholine-3-carboxylate hydrochloride in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for drug discovery and development, (R)-methyl morpholine-3-carboxylate hydrochloride emerges as a versatile and efficient scaffold. Its inherent chirality, rigid conformational structure, and functionalities make it a valuable tool in the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of this compound with alternative chiral synthons, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic chemistry.

Introduction to Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance their pharmacological profiles.[1][2] Chiral morpholine derivatives, in particular, offer a three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets.[3] this compound, with its defined stereochemistry at the C3 position, serves as a non-proteinogenic α-amino acid analog, providing a unique conformational constraint in peptidomimetics and other complex structures.[4][5]

Synthesis of this compound

The efficient synthesis of enantiomerically pure this compound is crucial for its application. A common and reliable route starts from the readily available and relatively inexpensive chiral pool starting material, L-serine. The synthesis involves the protection of the amino and carboxylic acid functionalities, followed by the formation of an oxazolidine ring, which serves as a key intermediate. Subsequent steps involve ring opening and cyclization to form the morpholine core, followed by esterification and hydrochloride salt formation.

Experimental Protocol: Synthesis of a Key Precursor, N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester[6]

This protocol details the synthesis of a key precursor to this compound, starting from L-serine.

Materials:

  • L-serine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1 N Sodium hydroxide

  • Dimethylformamide (DMF)

  • Potassium carbonate (solid)

  • Methyl iodide

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection of L-serine:

    • A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to an ice-cold, magnetically stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL).

    • The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours. Completion of the reaction is monitored by TLC.

  • Esterification:

    • To a cold solution of the N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.

    • After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.

    • Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.

    • The reaction is warmed to room temperature and stirred for an additional hour. Reaction completion is monitored by TLC.

  • Work-up and Purification:

    • The reaction mixture is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.

Synthesis_Workflow

Applications and Comparative Performance

This compound is a valuable building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. Its utility is particularly evident in the construction of conformationally constrained peptidomimetics and novel heterocyclic systems.

Synthesis of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a key enzyme implicated in several diseases, including Alzheimer's disease and cancer.[1][6][7] Chiral morpholines have been incorporated into the design of potent and selective GSK-3β inhibitors. The rigid morpholine scaffold of this compound can serve to orient pharmacophoric groups towards key residues in the ATP-binding pocket of the enzyme.

Comparison with Alternative Chiral Building Blocks:

While direct comparative studies are limited, the use of this compound offers potential advantages over more flexible or achiral building blocks. The pre-defined stereochemistry and conformational rigidity can lead to higher binding affinity and selectivity, reducing off-target effects.

Chiral Building BlockKey AdvantagesPotential Disadvantages
This compound Pre-defined stereocenter, conformational rigidity, non-proteinogenic amino acid mimic.May require multi-step synthesis.
(R)-3-Aminopiperidine derivatives Readily available, introduces a basic nitrogen center.More flexible than the morpholine scaffold.
Proline esters Natural amino acid, well-established chemistry.Different conformational preferences compared to the morpholine ring.
Synthesis of Linezolid Analogues

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant bacteria.[5][8][9] The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic properties. This compound can be utilized as a starting material for the synthesis of novel Linezolid analogues with modified properties. The carboxylic acid functionality allows for the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies.

Experimental Protocol: N-Acylation of a Morpholine Derivative[10]

This protocol provides a general procedure for the N-acylation of a morpholine derivative, a key step in the synthesis of many bioactive molecules.

Materials:

  • (R)-methyl morpholine-3-carboxylate (free base)

  • Acyl chloride (e.g., benzoyl chloride)

  • Inert solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Standard glassware for reaction and work-up

Procedure:

  • Dissolve (R)-methyl morpholine-3-carboxylate in the inert solvent and cool the solution to 0 °C.

  • Add the base to the solution.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SAR_Workflow

Conclusion

This compound stands out as a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its rigid conformational structure and defined stereochemistry offer distinct advantages in drug design, particularly in the development of enzyme inhibitors and receptor antagonists. While direct, quantitative comparisons with all possible alternatives are not always available in the literature, the principles of stereochemical control and conformational constraint strongly support its strategic use in medicinal chemistry programs. The detailed synthetic protocols provided herein offer a practical guide for the utilization of this important chiral synthon.

References

  • Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease.
  • Synthesis and conformational studies of novel cyclic peptides constrained into a 3(10)
  • Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones.
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
  • Synthesis and pharmacological characterization of novel druglike corticotropin-releasing factor 1 antagonists.
  • Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6 H -purin-6-one and 3,7-Dihydro-1 H -purine-2,6-dione Derivatives as Corticotropin-Releasing Factor 1 Receptor Antagonists.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors.
  • Regioselective N-Acylation of some N-based Heterocyclic Compounds using Potter's Clay as a C
  • Targeting GSK-3β enzyme by diazepino-quinolone deriv
  • Morpholines. Synthesis and Biological Activity.
  • Synthesis of N-Methylmorpholine
  • A new and alternate synthesis of Linezolid: An antibacterial agent.
  • 3(R)-HYDROXYMETHYLMORPHOLINE synthesis.
  • Organic Syntheses Procedure.
  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • Expanding Complex Morpholines Using System
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cycliz
  • Novel process for preparation of linezolid and its novel intermedi
  • Synthesis of Antibiotic Linezolid Analogues.
  • Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition.
  • Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-methyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-methyl morpholine-3-carboxylate hydrochloride (CAS No. 1187929-55-0) is a morpholine derivative utilized in specialized research and development applications.[1] While comprehensive safety and disposal data for this specific compound are not extensively published, its structural relationship to morpholine and other hazardous chemical salts necessitates a cautious and systematic approach to its handling and disposal.[1] Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a direct, step-by-step framework for the proper disposal of this compound, grounded in established safety principles for hazardous chemical waste management.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on data from structurally analogous compounds like morpholine and other hydrochloride salts, this compound should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Morpholine derivatives are known to cause skin irritation, and in some cases, severe burns and eye damage.[2][3][4] The hydrochloride form may exacerbate these effects.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[3][5]

  • Toxicity: The parent compound, morpholine, is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[2][4][6]

  • Combustion Products: In a fire, thermal decomposition is expected to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

  • Incompatibilities: The compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[3][7]

Summary of Key Safety Data

ParameterValue / InformationSource(s)
CAS Number 1187929-55-0[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Primary Hazards Assumed Skin/Eye Irritant, Potential Respiratory Irritant, Harmful[3][5]
Required PPE Nitrile Gloves, Chemical Safety Goggles, Face Shield, Lab Coat[7][8][9]
Engineering Control Operate within a certified Chemical Fume Hood[8]

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is managed by treating it as a regulated hazardous waste stream. The goal is complete containment and transfer to a licensed disposal facility without endangering personnel or the environment.

Step 1: Waste Segregation Immediately upon generation, designate the waste as "Hazardous." This chemical waste must not be mixed with other waste streams, such as non-hazardous trash or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]

  • Causality: Preventing the mixing of incompatible chemicals is a critical safety measure to avoid uncontrolled exothermic reactions, gas generation, or fire.[7]

Step 2: Containerization Transfer the waste, including any contaminated items (e.g., weigh boats, pipette tips), into a designated hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical.[10] It must be in good condition, free from cracks or deterioration, and feature a secure, leak-proof screw-top cap.[10]

  • Causality: Proper container selection ensures the integrity of the waste containment, preventing leaks and environmental contamination during storage and transport. Using incompatible containers, such as metal for corrosive materials, can lead to container failure.[11]

Step 3: Labeling Properly label the waste container immediately. Federal and local regulations mandate specific information on hazardous waste labels.

  • Labeling Requirements: The label must clearly display the words "Hazardous Waste" .[8][12] It must also include the full, unambiguous chemical name: "this compound" and list any associated hazards (e.g., "Irritant," "Toxic").[8]

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is essential for safe storage, transport, and final disposal.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][12] It should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks. Store away from incompatible materials.[11]

  • Causality: The SAA model is designed to safely manage waste at its source, minimizing the risks associated with transporting open or improperly stored hazardous materials through the facility.[12] Regulations limit the volume of waste and the duration of storage in an SAA.[10][13]

Step 5: Arrange for Final Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[8] Do not attempt to dispose of this chemical via standard trash or down the drain.[14]

  • Causality: EHS professionals are trained to handle hazardous waste and work with licensed contractors who use approved methods, such as high-temperature incineration, for final disposal.[5] This ensures the chemical is destroyed in a manner that is safe and compliant with all EPA regulations under the Resource Conservation and Recovery Act (RCRA).[11]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent further contamination.

Step 1: Evacuate and Secure the Area

  • Alert all personnel in the immediate vicinity and evacuate the area.

  • Restrict access to the spill location.

  • If the parent compound, morpholine, is considered flammable, remove all potential ignition sources.[7][9]

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, put on the required personal protective equipment: a chemical-resistant lab coat, nitrile gloves, chemical safety goggles, and a face shield.[8] If ventilation is inadequate or aerosols are present, a NIOSH-approved respirator may be necessary.[8]

Step 3: Contain and Absorb the Spill

  • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[7][8][15]

Step 4: Collect Contaminated Material

  • Using spark-free tools, carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[15]

Step 5: Decontaminate the Spill Area

  • Clean the surface of the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.[8]

  • All materials used for the cleanup (absorbent, gloves, wipes) are also considered hazardous waste and must be placed in the same container for disposal.[8]

Visualized Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound generation 1. Waste Generation (Solid or Aqueous) segregation 2. Segregate as Hazardous Waste generation->segregation Immediate Action containerize 3. Place in Compatible, Sealed Container segregation->containerize labeling 4. Label Container (Name, Hazards, Date) containerize->labeling Critical Step storage 5. Store in Secondary Containment (SAA) labeling->storage ehs_pickup 6. Contact EHS for Scheduled Pickup storage->ehs_pickup Institutional Protocol final_disposal 7. Final Disposal by Licensed Contractor ehs_pickup->final_disposal Regulatory Compliance

Sources

Navigating the Safe Handling of (R)-methyl morpholine-3-carboxylate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and the safety of your team are paramount. (R)-methyl morpholine-3-carboxylate hydrochloride, a key building block in novel synthetic pathways, requires meticulous handling to ensure both experimental success and personal safety. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring you can focus on your research with confidence.

Understanding the Hazard Profile: More Than Just a Molecule

This compound (CAS No. 1187929-55-0) is a crystalline solid that, while integral to specific synthetic processes, presents a notable hazard profile that must be respected.[1] Understanding the "why" behind safety protocols is critical for fostering a proactive safety culture in the laboratory.

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Skin Irritation, Category 2)[1]

  • Causes serious eye irritation (Eye Irritation, Category 2A)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3)[1]

The hydrochloride salt form suggests that it is likely a white to off-white solid, and care must be taken to avoid the generation of dust during handling.[1][2]

The Core of Safety: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is your first and most critical line of defense. The following is a comprehensive, step-by-step guide to outfitting yourself and your team for the safe handling of this compound.

Step 1: Foundational Protection - The Laboratory Coat

A clean, buttoned lab coat is non-negotiable. It provides a removable barrier against incidental contact and spills. In the event of a significant spill, the lab coat can be quickly removed to minimize skin contact.

Step 2: Hand Protection - Selecting the Right Gloves

Given that this compound is a known skin irritant, proper glove selection is crucial.

  • Glove Type: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Glove Technique: Employ the "double-gloving" technique, especially when handling larger quantities or during prolonged procedures. This provides an additional layer of protection. When removing gloves, use a technique that avoids touching the outer surface of the glove with your bare hands.[3] Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[3]

Step 3: Eye and Face Protection - A Clear View of Safety

Given the classification of "Causes serious eye irritation," robust eye protection is mandatory.

  • Standard Operations: For routine handling of small quantities, tight-sealing safety goggles are required.[4] These provide protection from splashes and airborne particles.

  • High-Risk Operations: When there is a higher risk of splashing or dust generation (e.g., weighing larger quantities, preparing concentrated solutions), a face shield should be worn in addition to safety goggles to protect the entire face.

Step 4: Respiratory Protection - Guarding Against Inhalation

As this compound may cause respiratory irritation, all handling of the solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Engineering Controls: A chemical fume hood is the primary method for controlling respiratory exposure. Ensure the sash is at the appropriate height to maximize containment.

  • Respirator Use: In situations where engineering controls may not be sufficient or during emergency spill response, a NIOSH-approved respirator may be necessary. For nuisance exposures to dust, a P95 or P1 particle respirator can be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[3] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use, in accordance with your institution's respiratory protection program.[2][4]

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in your laboratory is essential for minimizing risk.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Store: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4] The storage area should be clearly marked.

Handling and Use:
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust.[2][4]

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory. The kit should contain appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.[6][7]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Consult: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste streams and disposal procedures.[3][6] Do not empty into drains.[4]

Emergency Response: Preparedness is Key

Even with the most meticulous planning, accidents can happen. A clear and practiced emergency response plan is crucial.

In Case of Personal Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][3] Seek immediate medical attention.

In Case of a Spill:
  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and whether you are trained and equipped to handle it. If not, or if you are ever in doubt, contact your institution's EHS or emergency response team.[7]

  • Contain (if safe to do so): For small, manageable spills, and only if you are trained to do so, don the appropriate PPE. Cover the spill with an inert absorbent material like vermiculite or sand.[5][8]

  • Clean Up: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3][4]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Report: Report all spills to your supervisor and your institution's EHS department.[6]

Visualizing the Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE: - Lab Coat - Nitrile Gloves (Double) - Safety Goggles/Face Shield prep_workspace Prepare Workspace: - Certified Fume Hood - Spill Kit Accessible prep_ppe->prep_workspace Ensure handling_weigh Weighing & Transfer: - Minimize Dust Generation prep_workspace->handling_weigh Proceed to handling_solution Solution Preparation: - Add Solid to Solvent Slowly handling_weigh->handling_solution cleanup_decontaminate Decontaminate: - Glassware & Surfaces handling_solution->cleanup_decontaminate Upon Completion cleanup_waste Segregate Waste: - Contaminated PPE - Unused Material cleanup_decontaminate->cleanup_waste cleanup_disposal Dispose as Hazardous Waste cleanup_waste->cleanup_disposal emergency_spill Spill Occurs emergency_action Follow Emergency Plan: - Alert, Evacuate, Assess - First Aid as Needed emergency_spill->emergency_action emergency_exposure Personal Exposure emergency_exposure->emergency_action

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-methyl morpholine-3-carboxylate hydrochloride
Reactant of Route 2
(R)-methyl morpholine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.